molecular formula C14H17NO4 B1607282 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid CAS No. 353465-22-2

1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid

Katalognummer: B1607282
CAS-Nummer: 353465-22-2
Molekulargewicht: 263.29 g/mol
InChI-Schlüssel: TZQZLEXNQVSXDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid (CAS 353465-22-2) is a high-value piperidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a piperidine core that is conformationally constrained, substituted with a 3-methoxybenzoyl group on the nitrogen and a carboxylic acid functional group at the 4-position. This specific structure, with its moderate polarity imparted by the methoxy and carboxylic acid groups, is designed to enable interactions with biological targets and makes it a versatile building block for the synthesis of more complex molecules . The carboxylic acid moiety at the 4-position is a key functional handle, allowing for further derivatization into amides or esters, which is a common strategy in drug discovery for optimizing the properties of lead compounds . The compound can be synthesized via efficient amide bond formation, such as through acylation coupling reactions, followed by hydrolysis steps to yield the final carboxylic acid product . It is offered as a high-quality solid and should be stored according to standard laboratory practices for stable organic compounds. This product is intended for research applications such as method development and analytical testing. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals .

Eigenschaften

IUPAC Name

1-(3-methoxybenzoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-19-12-4-2-3-11(9-12)13(16)15-7-5-10(6-8-15)14(17)18/h2-4,9-10H,5-8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQZLEXNQVSXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353825
Record name 1-(3-methoxybenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353465-22-2
Record name 1-(3-methoxybenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Role of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic Acid in the Development of Chemokine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide elucidates the significance and mechanism of action related to the chemical scaffold, 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid. While not an active pharmaceutical ingredient (API) itself, this compound serves as a critical intermediate in the synthesis of potent and selective chemokine receptor antagonists. We will explore the therapeutic rationale for targeting chemokine receptors, detail the synthetic pathways leveraging this key intermediate, and describe the downstream mechanism of action of the resulting antagonist molecules. Furthermore, this guide provides a comprehensive suite of validated experimental protocols for researchers to characterize the pharmacological activity of novel antagonists derived from this scaffold, ensuring scientific rigor and reproducibility.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal scaffold for optimizing drug-receptor interactions. The specific derivative, 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid, combines this versatile piperidine core with a benzoyl group, a common feature in compounds targeting G protein-coupled receptors (GPCRs), and a carboxylic acid handle, which is essential for further chemical elaboration.[2][3][4] While this molecule itself is not pharmacologically active, it is a high-value starting material for constructing more complex molecules, particularly a class of drugs known as chemokine receptor antagonists.

Therapeutic Context: The Chemokine Receptor Superfamily

Chemokine receptors are a large subfamily of GPCRs that play a pivotal role in the immune system.[5][6] Their primary function is to direct the migration of immune cells, a process called chemotaxis, to sites of inflammation or injury in response to binding their cognate chemokine ligands.[7] While essential for a healthy immune response, the dysregulation of chemokine signaling is a key driver in the pathophysiology of numerous diseases, including:

  • Autoimmune Disorders: (e.g., rheumatoid arthritis, multiple sclerosis) where excessive immune cell infiltration leads to tissue damage.

  • Inflammatory Conditions: (e.g., inflammatory bowel disease, atherosclerosis).

  • Oncology: Certain chemokine receptors are implicated in tumor growth, angiogenesis, and metastasis.

  • Infectious Diseases: Some viruses, notably HIV, use chemokine receptors like CCR5 as co-receptors to gain entry into host cells.[8][9]

Consequently, blocking these receptors with antagonist molecules represents a compelling therapeutic strategy to modulate the inflammatory response and treat these conditions.[5]

From Intermediate to API: A Synthetic Blueprint

The strategic value of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid lies in its utility as a synthetic intermediate. The carboxylic acid at the 4-position is a versatile functional group that allows for the coupling of various amine-containing moieties through amide bond formation. This is a critical step in building the final, pharmacologically active antagonists. The diagram below outlines a representative synthetic workflow.

G cluster_0 Synthesis of the Core Intermediate cluster_1 Elaboration to Final Antagonist A Piperidine-4-carboxylic acid C 1-(3-Methoxybenzoyl) piperidine-4-carboxylic acid A->C Acylation (Schotten-Baumann) B 3-Methoxybenzoyl chloride B->C F Final Chemokine Receptor Antagonist C->F Amide Bond Formation C->F D Diverse Amine Building Block (R-NH2) D->F E Amide Coupling Reagents (e.g., HATU, EDCI) E->F

Caption: Synthetic workflow from starting materials to the final antagonist.

This modular approach allows medicinal chemists to generate large libraries of diverse antagonist candidates by varying the "R-NH2" amine building block, enabling systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Competitive Antagonism of GPCR Signaling

The final drug molecules derived from the title intermediate act as competitive antagonists at specific chemokine receptors. They bind to the receptor, often in a hydrophobic pocket formed by the transmembrane helices, but do not induce the conformational change necessary for receptor activation.[8] This physically blocks the endogenous chemokine ligand from binding and initiating the downstream signaling cascade.[5]

Chemokine receptors primarily signal through Gαi-type heterotrimeric G proteins. The canonical signaling pathway inhibited by these antagonists is as follows:

  • Receptor Activation (Blocked): In the absence of the antagonist, chemokine binding would cause a conformational change in the receptor.

  • G-Protein Coupling (Inhibited): This change would normally facilitate the exchange of GDP for GTP on the associated Gαi subunit.

  • Downstream Signaling (Averted): The activated Gαi-GTP and the released Gβγ subunits would then modulate the activity of various effector enzymes and ion channels, leading to:

    • Calcium Mobilization: Activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and the release of Ca²⁺ from intracellular stores.[10][11]

    • MAPK/Erk Pathway Activation: Leading to changes in gene expression and cell proliferation.[12]

    • Actin Cytoskeleton Reorganization: Crucial for cell migration and chemotaxis.

  • β-Arrestin Recruitment (Inhibited): Ligand binding also typically promotes the recruitment of β-arrestin proteins, which desensitize the receptor and can initiate separate, G-protein-independent signaling pathways.[13][14]

By occupying the binding site, the antagonist prevents these events, effectively silencing the receptor and inhibiting the chemotactic response of the cell.

G cluster_agonist Agonist (Chemokine) Signaling cluster_antagonist Antagonist Action chemokine Chemokine receptor_a Chemokine Receptor (GPCR) chemokine->receptor_a Binds & Activates g_protein_a Gαiβγ receptor_a->g_protein_a Couples barrestin_a β-Arrestin Recruitment receptor_a->barrestin_a plc PLC Activation g_protein_a->plc ca_mob Ca²⁺ Mobilization plc->ca_mob chemotaxis_a Chemotaxis ca_mob->chemotaxis_a antagonist Antagonist (Derived Molecule) receptor_b Chemokine Receptor (GPCR) antagonist->receptor_b Binds & Blocks g_protein_b Gαiβγ receptor_b->g_protein_b No Coupling no_signal No Signal Transduction g_protein_b->no_signal chemokine_block Chemokine chemokine_block->receptor_b Binding Prevented

Caption: Signaling pathway showing agonist activation vs. antagonist inhibition.

Experimental Protocols for Pharmacological Characterization

To validate the mechanism of action and quantify the activity of novel antagonists, a tiered approach of in vitro assays is required. The following protocols provide a robust framework for characterization.

Primary Assay: Calcium Mobilization

This functional assay provides a rapid and high-throughput method to measure the ability of a compound to block agonist-induced receptor activation. It measures the release of intracellular calcium, a direct consequence of Gαq or Gαi (via Gβγ) signaling.[10][11]

Protocol: Fluorescence-Based Calcium Mobilization Assay

  • Cell Culture: Seed cells stably expressing the chemokine receptor of interest (e.g., HEK293 or CHO cells) into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.[15]

  • Dye Loading: Aspirate the culture medium and load the cells with a fluorescent calcium-sensitive dye (e.g., Fluo-4 AM, Fluo-8 AM) in assay buffer. Incubate for 45-60 minutes at 37°C, followed by 20-30 minutes at room temperature in the dark.[15][16]

  • Compound Pre-incubation: Add varying concentrations of the antagonist compound to the wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation & Measurement: Place the plate in a kinetic fluorescence plate reader (e.g., FLIPR, FDSS). Establish a baseline fluorescence reading for 10-20 seconds. Inject a pre-determined EC₈₀ concentration of the cognate chemokine agonist and immediately begin recording the fluorescence intensity over 60-120 seconds.

  • Data Analysis: The antagonist activity is quantified by the reduction in the agonist-induced fluorescence peak. Calculate IC₅₀ values by plotting the percent inhibition against the log of the antagonist concentration and fitting the data to a four-parameter logistic equation.

Table 1: Representative Data from Calcium Mobilization Assay

Compound ID Target Receptor Antagonist IC₅₀ (nM)
Antagonist-001 CCR2 15.2
Antagonist-002 CCR2 8.9
Antagonist-003 CCR2 124.5

| Maraviroc (Control) | CCR5 | 5.1 |

Secondary Assay: Chemotaxis

This assay provides a direct, physiologically relevant measure of a compound's ability to inhibit the directed migration of cells, which is the ultimate biological function of chemokine signaling.[7][17]

Protocol: Transwell Chemotaxis Assay

  • Plate Setup: Add assay medium containing various concentrations of the antagonist and a chemoattractant concentration of the chemokine to the lower wells of a 96-well chemotaxis plate (e.g., Transwell®, Incucyte® Clearview).[18]

  • Cell Preparation: Resuspend immune cells that endogenously express the target receptor (e.g., monocytes for CCR2, T-cells for CCR5) in assay medium. Pre-incubate the cells with corresponding concentrations of the antagonist for 30 minutes.

  • Migration: Add the cell suspension to the upper chamber (the insert) of the chemotaxis plate. The insert contains a microporous membrane (typically 3-8 µm pores) that allows cells to migrate through.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator to allow for cell migration down the chemokine gradient.

  • Quantification:

    • Manual Method: Remove the insert, fix and stain the cells that have migrated to the bottom of the lower well. Count the cells using microscopy.

    • Automated Method: Use a system like the Incucyte® to kinetically monitor cell migration to the underside of the membrane in real-time.[18]

  • Data Analysis: Calculate the percent inhibition of migration compared to the 'agonist only' control. Determine IC₅₀ values as described for the calcium assay.

Confirmatory Assay: β-Arrestin Recruitment

This assay confirms that the antagonist blocks receptor activation by a distinct, G-protein-independent mechanism, providing a more complete picture of its pharmacological profile.[19]

Protocol: Enzyme Fragment Complementation (EFC) β-Arrestin Assay

  • Assay Principle: Utilize an engineered cell line that co-expresses the target GPCR fused to a small enzyme fragment (ProLink, or PK) and β-arrestin fused to the larger, complementing enzyme acceptor (EA) fragment of β-galactosidase.[20] Agonist-induced recruitment of β-arrestin-EA to the GPCR-PK forces complementation of the enzyme fragments, generating an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[20]

  • Cell Plating: Dispense the engineered cells into white, solid-bottom 384-well assay plates.

  • Compound Addition: Add serial dilutions of the antagonist compounds to the plates.

  • Agonist Addition: After a brief pre-incubation (15-30 min), add an EC₈₀ concentration of the chemokine agonist.

  • Incubation & Detection: Incubate for 60-90 minutes at room temperature. Add the EFC substrate/detection reagent and incubate for a further 60 minutes in the dark.

  • Measurement: Read the chemiluminescent signal on a standard plate luminometer.

  • Data Analysis: Determine IC₅₀ values by measuring the reduction in the agonist-induced signal.

G cluster_assays Pharmacological Characterization Workflow start Novel Compound Derived from 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid ca_assay Primary Screen: Calcium Mobilization Assay start->ca_assay chemotaxis_assay Secondary Screen: Chemotaxis Assay ca_assay->chemotaxis_assay Confirm Functional Blockade barrestin_assay Confirmatory Screen: β-Arrestin Recruitment Assay chemotaxis_assay->barrestin_assay Confirm Mechanism end_node Lead Candidate for Further Development barrestin_assay->end_node

Caption: Tiered experimental workflow for antagonist characterization.

Conclusion

1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid is a deceptively simple molecule that holds significant strategic importance in modern medicinal chemistry. It serves as a foundational building block for the synthesis of sophisticated chemokine receptor antagonists. The final compounds derived from this intermediate operate via a mechanism of competitive antagonism, effectively blocking the G-protein and β-arrestin signaling pathways that drive immune cell migration. This inhibitory action holds immense therapeutic potential for a host of inflammatory and autoimmune diseases. The systematic application of the detailed bioassays—calcium mobilization, chemotaxis, and β-arrestin recruitment—provides a robust and validated workflow for identifying and optimizing new clinical candidates derived from this valuable chemical scaffold.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • What are Chemokine receptors antagonists and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 24, 2026, from [Link]

  • Chemokine receptors and other GPCRs. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation. (2023, July 28). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • CCR5 receptor antagonist. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature. (2007, October 15). PubMed. Retrieved January 24, 2026, from [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • G-Protein-Coupled Receptors Signaling to MAPK/Erk Pathway. (n.d.). Boster Bio. Retrieved January 24, 2026, from [Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. Retrieved January 24, 2026, from [Link]

  • Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators. (2018, February 20). JoVE. Retrieved January 24, 2026, from [Link]

  • Chemotaxis Assay. (2000, March 12). Springer Lab. Retrieved January 24, 2026, from [Link]

  • Incucyte® Chemotaxis Cell Migration Assay. (n.d.). Sartorius. Retrieved January 24, 2026, from [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. (n.d.). NCBI Bookshelf. Retrieved January 24, 2026, from [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. (2017, November 20). PubMed. Retrieved January 24, 2026, from [Link]

  • Why Study GPCR Arrestin Recruitment? (n.d.). Eurofins DiscoverX. Retrieved January 24, 2026, from [Link]

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A Comprehensive Technical Guide to the Biological Activity of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the potential biological activities of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines a strategic approach to characterizing the compound's pharmacological profile, drawing upon the established significance of the benzoylpiperidine and piperidine-4-carboxylic acid scaffolds in medicinal chemistry.

Introduction: The Therapeutic Potential of the Piperidine Scaffold

The piperidine ring is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas.[1] Its derivatives are integral to over twenty classes of pharmaceuticals and various alkaloids.[1] The benzoylpiperidine fragment, in particular, is recognized for its metabolic stability and its presence in many bioactive small molecules, including anti-cancer, anti-psychotic, and neuroprotective agents.[2] This structural motif is often considered a potential bioisostere of the piperazine ring, further expanding its utility in drug design.[2]

1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid belongs to this promising class of compounds. While specific biological data for this exact molecule is not extensively published, its structural components—the piperidine-4-carboxylic acid core and the 3-methoxybenzoyl group—suggest several plausible avenues for biological activity. This guide will, therefore, serve as a comprehensive roadmap for the systematic investigation of its therapeutic potential.

Postulated Biological Activities and Mechanistic Pathways

Based on the activities of structurally related compounds, we can hypothesize several potential biological targets and activities for 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid. These hypotheses provide a rational basis for the experimental protocols detailed later in this guide.

Central Nervous System (CNS) Activity

Derivatives of piperidine-4-carboxylic acid have been identified as potent monoamine neurotransmitter re-uptake inhibitors.[3] Specifically, variations of this scaffold are explored for their efficacy in treating CNS disorders such as depression and panic disorder by acting as Serotonin Selective Reuptake Inhibitors (SSRIs).[3] The presence of the benzoyl group can enhance lipophilicity, potentially facilitating brain penetration, a critical factor for CNS-targeting drugs.[4]

Hypothesized Signaling Pathway: Monoamine Reuptake Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (e.g., Serotonin) Vesicle Synaptic Vesicle MA->Vesicle Packaging Synapse Synaptic Cleft Vesicle->Synapse Release Transporter Monoamine Transporter (e.g., SERT) Synapse->Transporter Reuptake Receptor Postsynaptic Receptor Synapse->Receptor Binding Compound 1-(3-Methoxybenzoyl) piperidine-4-carboxylic acid Compound->Transporter Inhibition

Caption: Hypothesized inhibition of monoamine reuptake at the synapse.

Analgesic and Anti-inflammatory Effects

Research into compounds such as 1-Benzoyl-4-methylpiperidine-4-carboxylic acid has indicated potential analgesic and anti-inflammatory properties.[4] The mechanism may involve the modulation of pain pathways through interaction with specific enzymes and receptors.[4]

Antiproliferative Activity

Derivatives of benzoylpiperidine have demonstrated antiproliferative effects against various cancer cell lines.[4] The specific molecular targets for this activity warrant further investigation but suggest a potential application in oncology.

Antimicrobial and Antifungal Properties

The piperidine scaffold is a core structure in known antifungal agents.[5] Studies on 4-aminopiperidine derivatives have shown promising activity against clinically relevant fungal isolates like Candida spp. and Aspergillus spp..[5] Additionally, certain piperidine carboxamide derivatives have exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria.[6]

A Framework for Experimental Validation

To systematically evaluate the biological activity of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid, a multi-tiered experimental approach is recommended. This section provides detailed, self-validating protocols for each stage of the investigation.

Synthesis and Characterization

The foundational step is the synthesis and purification of the target compound. The synthesis of N-Boc-piperidine-4-carboxylic acid, a key intermediate, is well-established.[7][8] The synthesis of the final compound can be achieved through the acylation of piperidine-4-carboxylic acid with 3-methoxybenzoyl chloride.

Experimental Workflow: Synthesis and Purification

G Start Piperidine-4-carboxylic acid + 3-Methoxybenzoyl chloride Reaction Acylation Reaction (Inert solvent, e.g., DCM/THF) Base (e.g., Triethylamine) at 0°C to RT Start->Reaction Workup Aqueous Workup (e.g., HCl wash, NaHCO3 wash, brine) Reaction->Workup Extraction Organic Extraction (e.g., Ethyl Acetate) Workup->Extraction Drying Drying over Na2SO4 and Solvent Evaporation Extraction->Drying Purification Purification (e.g., Column Chromatography or Recrystallization) Drying->Purification Characterization Structural Characterization (NMR, MS, HPLC) Purification->Characterization Final Pure Compound Characterization->Final

Caption: General workflow for the synthesis and purification of the target compound.

Detailed Protocol: Synthesis of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid

  • Reaction Setup: To a solution of piperidine-4-carboxylic acid (1 equivalent) and a suitable base like triethylamine (2-3 equivalents) in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add 3-methoxybenzoyl chloride (1.1 equivalents) dropwise at 0°C.[9] The base is crucial to neutralize the HCl byproduct, preventing protonation of the piperidine nitrogen.[9]

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with water. Acidify the aqueous layer with 1N HCl and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vitro Biological Screening

A panel of in vitro assays should be conducted to screen for the hypothesized biological activities.

Table 1: In Vitro Screening Assays

Hypothesized Activity Assay Type Primary Endpoint Cell Lines / Targets
CNS Activity Monoamine Transporter Binding AssayInhibition of radioligand bindingHEK293 cells expressing SERT, DAT, NET
Monoamine Transporter Uptake AssayInhibition of neurotransmitter uptakeSynaptosomes or transfected cell lines
Antiproliferative MTT or CellTiter-Glo AssayIC₅₀ (half-maximal inhibitory concentration)Panel of cancer cell lines (e.g., MCF-7, A549, HeLa)
Anti-inflammatory COX-1/COX-2 Inhibition AssayInhibition of prostaglandin synthesisPurified enzymes
LPS-stimulated Cytokine Release AssayReduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6)Macrophage cell lines (e.g., RAW 264.7)
Antimicrobial Broth Microdilution AssayMinimum Inhibitory Concentration (MIC)Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria
Antifungal Broth Microdilution Assay (as per CLSI)Minimum Inhibitory Concentration (MIC)Candida albicans, Aspergillus fumigatus

Detailed Protocol: Antiproliferative MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

Data Interpretation and Future Directions

The initial screening data will guide the subsequent stages of research. Positive hits in any of the in vitro assays will necessitate further investigation, including:

  • Mechanism of Action Studies: Elucidating the specific molecular interactions responsible for the observed activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic effect in relevant animal models.

  • Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

Conclusion

While the biological activity of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid has not been extensively documented, its chemical structure places it within a class of compounds with significant therapeutic potential. The experimental framework outlined in this guide provides a robust and scientifically rigorous approach to systematically characterizing its pharmacological profile. The insights gained from these studies will be invaluable for advancing our understanding of this promising molecule and its potential applications in drug development.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research.
  • Benchchem. 1-Benzoyl-4-methylpiperidine-4-carboxylic acid | 162648-31-9.
  • Benchchem. 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid|CAS 510739-83-0.
  • Google Patents. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.
  • ChemicalBook. N-BOC-piperidine-4-carboxylic acid synthesis.
  • PubMed Central. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • MDPI. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles.
  • MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development.
  • PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.
  • ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.

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The Benzoylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Structure-Activity Relationship of Benzoylpiperidine Derivatives for Researchers, Scientists, and Drug Development Professionals.

Preamble: The Rise of a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of new therapeutic agents. The benzoylpiperidine motif, characterized by a phenyl ring attached to a piperidine ring via a carbonyl group, stands out as one such "privileged structure."[1][2] Its prevalence in a diverse array of bioactive compounds, from central nervous system (CNS) agents to anticancer therapeutics, underscores its remarkable versatility and drug-like properties.[2] This guide, intended for researchers and drug development professionals, will provide a deep dive into the structure-activity relationships (SAR) that govern the pharmacological profile of benzoylpiperidine derivatives. We will dissect the nuanced interplay between chemical structure and biological function, offering insights to inform the rational design of next-generation therapeutics.

The allure of the benzoylpiperidine scaffold lies in its synthetic tractability and its ability to serve as a versatile template for molecular exploration.[1][2] The straightforward synthesis, often involving readily available starting materials, facilitates the generation of diverse chemical libraries for screening and optimization.[1] Furthermore, the piperidine ring can be considered a bioisostere of the piperazine ring, a common moiety in many CNS drugs. The carbonyl group in the benzoylpiperidine structure can form crucial hydrogen bond interactions with biological targets, compensating for the removal of the second nitrogen atom present in piperazine.[2] This bioisosteric relationship allows for the exploration of novel chemical space while retaining key pharmacophoric features.[2][3]

I. The Architectural Blueprint: Deconstructing the Benzoylpiperidine Core

To comprehend the SAR of benzoylpiperidine derivatives, it is essential to first understand the contribution of each constituent part to the overall molecular architecture and its interaction with biological targets.

Benzoylpiperidine_Scaffold cluster_core General Benzoylpiperidine Scaffold Benzoyl Benzoyl Group (Aromatic Ring + Carbonyl) Linker Carbonyl Linker c1 Benzoyl->c1 Piperidine Piperidine Ring (Saturated Heterocycle) c2 c2->Piperidine R1 R1 R1->Benzoyl R2 R2 R2->Piperidine R3 R3 R3->Piperidine

Figure 1: General chemical structure of the benzoylpiperidine scaffold highlighting the key components and potential sites for chemical modification.

The core scaffold can be dissected into three key components:

  • The Benzoyl Group: This aromatic portion, comprising a phenyl ring and a carbonyl group, plays a pivotal role in establishing interactions with the target protein. The phenyl ring can engage in hydrophobic, pi-stacking, and van der Waals interactions, while the carbonyl oxygen can act as a hydrogen bond acceptor. Substituents on the phenyl ring (R1) can profoundly influence potency, selectivity, and pharmacokinetic properties.

  • The Piperidine Ring: This saturated heterocycle provides a three-dimensional framework and a basic nitrogen atom that is often crucial for anchoring the ligand to the target, particularly in the case of aminergic G-protein coupled receptors (GPCRs). The piperidine nitrogen can be protonated at physiological pH, forming a salt bridge with an acidic residue in the binding pocket. Substitutions on the piperidine ring (R2 and R3) can modulate basicity, lipophilicity, and steric interactions.

  • The Carbonyl Linker: This ketone functionality is not merely a passive connector. It imparts a degree of rigidity to the molecule and, as mentioned, its oxygen atom can participate in hydrogen bonding. The electronic nature of the carbonyl group can also influence the properties of the adjacent rings.

II. Navigating the SAR Landscape: A Target-Centric Exploration

The true power of the benzoylpiperidine scaffold is revealed through the systematic exploration of its SAR against various biological targets. The following sections will delve into specific examples, illustrating how subtle modifications to the core structure can lead to dramatic changes in biological activity.

A. Modulators of Serotonin and Dopamine Receptors: A Gateway to the CNS

Benzoylpiperidine derivatives have been extensively investigated as ligands for serotonin (5-HT) and dopamine (D) receptors, which are key targets for the treatment of neuropsychiatric disorders.[1]

A seminal example is the development of atypical antipsychotics. The 4-(p-fluorobenzoyl)piperidine fragment is a key pharmacophore in potent 5-HT2A receptor antagonists like ketanserin and altanserin.[1] This fragment is considered a constrained analog of the butyrophenone pharmacophore found in typical antipsychotics.[1]

Key SAR Insights for 5-HT2A/D2 Receptor Ligands:

  • Benzoyl Ring Substitution: A fluorine atom at the para-position of the benzoyl ring is a common feature in many potent 5-HT2A ligands.[1] This substitution is believed to enhance binding affinity.

  • Piperidine Nitrogen Substitution: The nature of the substituent on the piperidine nitrogen is a major determinant of affinity and selectivity for different receptor subtypes. Large, complex substituents often lead to high affinity.

  • Stereochemistry: Although the core benzoylpiperidine fragment is achiral, the introduction of chiral centers in the substituents can lead to stereospecific binding.

CompoundTarget(s)ActivityKey Structural Features
Ketanserin 5-HT2A AntagonistHigh Affinity4-(p-fluorobenzoyl)piperidine, quinazolinedione moiety
Altanserin 5-HT2A AntagonistHigh Affinity4-(p-fluorobenzoyl)piperidine, different heterocyclic system from ketanserin
Compound 31 5-HT2A/5-HT1A LigandIC50 = 1.1 nM (5-HT2A), 68 nM (5-HT1A)4-(p-fluorobenzoyl)piperidine linked to a substituted aromatic system[1]
Compound 32 5-HT2A/D2 LigandIC50 = 6.0 nM (5-HT2A), 12 nM (D2)4-(p-fluorobenzoyl)piperidine linked to a different heterocyclic system[1]
B. Monoacylglycerol Lipase (MAGL) Inhibitors: A Foray into Oncology

The benzoylpiperidine scaffold has also been successfully employed in the design of inhibitors for monoacylglycerol lipase (MAGL), an enzyme implicated in cancer progression.[1]

SAR of Benzoylpiperidine-based MAGL Inhibitors:

The development of reversible MAGL inhibitors based on the benzoylpiperidine scaffold provides a compelling case study in rational drug design. Starting from an initial hit, compound 18 (IC50 = 11.7 µM), systematic modifications led to a significant improvement in potency.[1]

  • Modification of the Phenylamidic Moiety: Replacing a p-methoxy group with a m-hydroxyl group on the phenylamidic ring (compound 19) resulted in a potent inhibitor (IC50 = 0.84 µM).[1] Molecular docking studies revealed that the hydroxyl group forms a crucial hydrogen bond with the enzyme's active site.[1]

  • Modification of the Benzoyl Moiety: Introducing an i-propyl group at the para-position of the benzoyl ring and a fluorine atom at the para-position of the phenolic group (compound 20) further boosted the potency to 80 nM.[1] The electron-withdrawing fluorine atom increases the acidity of the phenolic hydroxyl group, strengthening the hydrogen bond interaction. The i-propyl group enhances hydrophobic interactions within the lipophilic channel of the enzyme.[1]

CompoundMAGL Inhibition (IC50)Key SAR Modifications
18 11.7 µMInitial hit with a p-methoxybenzoylpiperidine core.
19 0.84 µMReplacement of p-methoxy with a m-hydroxyl on the phenylamidic ring.[1]
20 80 nMAddition of a p-isopropyl group to the benzoyl ring and a p-fluoro group to the phenolic ring.[1]
C. Acetylcholinesterase (AChE) Inhibitors: Targeting Neurodegenerative Diseases

Derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been explored as potent inhibitors of acetylcholinesterase (AChE), a key target in the symptomatic treatment of Alzheimer's disease.[4]

Key SAR Findings for AChE Inhibition:

  • Substitution on the Benzamide: Introducing bulky substituents at the para-position of the benzamide moiety led to a significant increase in anti-AChE activity.[4]

  • N-Alkylation/Arylation of the Benzamide: The introduction of an alkyl or phenyl group on the nitrogen atom of the benzamide dramatically enhanced inhibitory potency.[4]

  • Basicity of the Piperidine Nitrogen: The basicity of the piperidine nitrogen is crucial for activity. The corresponding N-benzoylpiperidine derivative, where the nitrogen is part of an amide and thus less basic, was almost inactive.[4] This highlights the importance of the protonated nitrogen for interaction with the enzyme's active site.

One of the most potent inhibitors identified in this class was compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride), with an IC50 of 0.56 nM for AChE.[4]

III. The Chemist's Toolkit: Synthesizing the Benzoylpiperidine Scaffold

The widespread use of the benzoylpiperidine fragment in drug discovery is partly due to its accessible synthesis.[1][2] Several robust synthetic routes have been developed, often starting from commercially available precursors.

Synthesis_Workflow cluster_synthesis Synthetic Pathways to Benzoylpiperidines Start Starting Materials (e.g., Isonipecotic Acid, 4-hydroxymethylpiperidine) Intermediate1 N-Protection Start->Intermediate1 Intermediate2 Functional Group Interconversion (e.g., COOH -> COCl) Intermediate1->Intermediate2 Reaction Key C-C Bond Formation (e.g., Friedel-Crafts Acylation, Grignard Reaction) Intermediate2->Reaction Intermediate3 N-Deprotection Reaction->Intermediate3 Final Benzoylpiperidine Core Intermediate3->Final Diversification Further Functionalization (N-alkylation, etc.) Final->Diversification

Figure 2: A generalized workflow for the synthesis of benzoylpiperidine derivatives, highlighting key strategic steps.

Common Synthetic Strategies:

  • Friedel-Crafts Acylation: This is a classic method where an N-protected isonipecotic acid derivative is converted to its acyl chloride and then reacted with an appropriate aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl3) to form the benzoylpiperidine core.[1]

  • Weinreb-Nahm Ketone Synthesis: An N-protected piperidine-4-carboxamide (Weinreb amide) can be treated with an organometallic reagent (e.g., a Grignard or organolithium reagent) to afford the desired benzoylpiperidine.[1]

  • From 4-Substituted Piperidines: Commercially available 4-hydroxymethylpiperidine can be oxidized to the corresponding aldehyde, which can then be reacted with an organometallic reagent to form a secondary alcohol. Subsequent oxidation yields the benzoylpiperidine.[1]

Experimental Protocol: A Representative Friedel-Crafts Acylation

The following is a generalized, step-by-step protocol for the synthesis of a benzoylpiperidine derivative via Friedel-Crafts acylation, based on literature procedures.[1]

Step 1: N-Protection of Isonipecotic Acid

  • To a solution of isonipecotic acid in a suitable solvent (e.g., a mixture of 1,4-dioxane, acetonitrile, and water), add a base (e.g., 1N NaOH) and di-tert-butyl dicarbonate ((Boc)2O).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture to isolate the N-Boc protected isonipecotic acid.

Step 2: Formation of the Acyl Chloride

  • To a solution of N-Boc protected isonipecotic acid in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

Step 3: Friedel-Crafts Acylation

  • To a suspension of a Lewis acid (e.g., aluminum trichloride) in an anhydrous solvent (e.g., 1,2-dichloroethane), add the desired aromatic compound (e.g., fluorobenzene).

  • Add a solution of the acyl chloride from Step 2 in the same solvent dropwise at a low temperature.

  • Heat the reaction mixture and stir until the reaction is complete.

  • Carefully quench the reaction with ice-water and extract the product with an organic solvent.

  • Purify the crude product by chromatography to obtain the N-Boc protected benzoylpiperidine derivative.

Step 4: N-Deprotection

  • Dissolve the N-Boc protected benzoylpiperidine in a suitable solvent (e.g., 1,4-dioxane or dichloromethane).

  • Add a strong acid (e.g., 4N HCl in 1,4-dioxane or trifluoroacetic acid).

  • Stir the reaction at room temperature until the deprotection is complete.

  • Remove the solvent under reduced pressure to obtain the hydrochloride or trifluoroacetate salt of the desired benzoylpiperidine.

IV. Future Perspectives and Conclusion

The benzoylpiperidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its privileged structural status is well-deserved, given its demonstrated success across a multitude of biological targets. The deep understanding of the structure-activity relationships governing the interactions of these derivatives with their targets, as outlined in this guide, is paramount for the continued success of drug discovery programs based on this versatile motif.

Future research will likely focus on several key areas:

  • Multi-target Ligands: The development of benzoylpiperidine derivatives that can simultaneously modulate multiple targets offers a promising strategy for the treatment of complex multifactorial diseases like Alzheimer's.[5]

  • Novel Target Classes: The exploration of the benzoylpiperidine scaffold against new and emerging biological targets will undoubtedly expand its therapeutic utility.

  • Fine-tuning Pharmacokinetic Properties: A deeper understanding of how structural modifications impact ADME (absorption, distribution, metabolism, and excretion) properties will be crucial for translating potent ligands into successful clinical candidates.

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A Technical Guide to Investigating 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid as a Novel GPCR Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

G protein-coupled receptors (GPCRs) represent one of the most successful target classes for modern medicine, implicated in a vast array of physiological processes and disease states.[1][2] The discovery of novel small molecules that can modulate GPCR activity with high affinity and selectivity is a cornerstone of drug development. This guide outlines a comprehensive, field-proven strategy for the synthesis, characterization, and evaluation of a novel chemical entity, 1-(3-methoxybenzoyl)piperidine-4-carboxylic acid, as a potential GPCR modulator. We will detail a systematic approach, from chemical synthesis and initial high-throughput screening to in-depth pharmacological characterization and preclinical safety assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new therapeutics targeting the GPCR superfamily.

Introduction: The Rationale for Novel GPCR Modulator Discovery

The GPCR superfamily, with its diverse signaling pathways, remains a fertile ground for therapeutic innovation.[2] These receptors are integral membrane proteins that transduce extracellular signals into intracellular responses, regulating everything from neurotransmission to immune function.[1][2] The ability to selectively modulate these receptors with small molecules offers the potential to treat a wide range of diseases.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and synthetic tractability.[3][4] The specific substitution pattern of 1-(3-methoxybenzoyl)piperidine-4-carboxylic acid presents a unique chemical entity with the potential for novel interactions within the GPCR binding pockets. The methoxybenzoyl group may engage in key hydrogen bonding and hydrophobic interactions, while the carboxylic acid moiety could serve as a critical anchor point. This guide provides a roadmap for elucidating the therapeutic potential of this compound.

Synthesis of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid

A plausible and efficient synthetic route is paramount for any drug discovery campaign. Based on established chemical principles for the synthesis of related piperidine derivatives, we propose the following two-step synthesis.[5][6]

Proposed Synthetic Pathway

Synthesis_Pathway reagent1 Piperidine-4-carboxylic acid reaction Acylation reagent1->reaction reagent2 3-Methoxybenzoyl chloride reagent2->reaction reagent3 Base (e.g., Triethylamine) Solvent (e.g., DCM) reagent3->reaction product 1-(3-Methoxybenzoyl)piperidine- 4-carboxylic acid reaction->product

Caption: Proposed acylation reaction for the synthesis of the target compound.

Step-by-Step Experimental Protocol: Acylation of Piperidine-4-carboxylic acid
  • Reaction Setup: To a solution of piperidine-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).

  • Acylating Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 3-methoxybenzoyl chloride (1 equivalent) in the same solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, 1-(3-methoxybenzoyl)piperidine-4-carboxylic acid.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

A Hierarchical Screening Strategy for GPCR Activity

To efficiently assess the potential of 1-(3-methoxybenzoyl)piperidine-4-carboxylic acid as a GPCR modulator, a tiered screening approach is recommended. This funnel approach allows for broad initial profiling followed by more focused and detailed characterization of promising activities.

Experimental Workflow for GPCR Modulator Identification

Screening_Funnel cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Orthogonality cluster_2 Tier 3: In-depth Pharmacological Characterization cluster_3 Tier 4: Preclinical Assessment primary_screen High-Throughput Screening (HTS) (e.g., Calcium Flux or cAMP Assay) Against a Panel of GPCRs hit_confirmation Dose-Response Analysis in Primary Assay primary_screen->hit_confirmation Active Compounds ('Hits') orthogonal_assay Confirmation in an Orthogonal Assay (e.g., β-arrestin Recruitment) hit_confirmation->orthogonal_assay binding_assay Radioligand Binding Assay (Determine Affinity - Ki) orthogonal_assay->binding_assay Confirmed Hits allosteric_modulation Allosteric Modulator Assays binding_assay->allosteric_modulation selectivity_profiling Profiling against Related GPCRs allosteric_modulation->selectivity_profiling adme_tox In Vitro ADME-Tox Profiling selectivity_profiling->adme_tox Lead Candidate

Caption: A four-tiered screening funnel for the identification and characterization of a novel GPCR modulator.

Tier 1: Primary High-Throughput Screening (HTS)

The initial step involves screening the compound against a broad panel of GPCRs to identify any potential activity. This is typically done using high-throughput functional assays that measure downstream signaling events.

  • Recommended Assays:

    • Calcium Flux Assays: For Gq-coupled GPCRs, which signal through the activation of phospholipase C and subsequent release of intracellular calcium.[1]

    • cAMP Assays: For Gs- and Gi-coupled GPCRs, which modulate the production of cyclic AMP.[1]

  • Experimental Rationale: These assays are robust, scalable, and provide a direct readout of receptor activation or inhibition, making them ideal for initial screening of large compound libraries.[7]

Tier 2: Hit Confirmation and Orthogonal Validation

Compounds that show activity in the primary screen ("hits") must be confirmed and validated to rule out false positives.

  • Dose-Response Analysis: Perform a concentration-response curve in the primary assay to determine the potency (EC₅₀ or IC₅₀) of the compound.

  • Orthogonal Assays: Confirm the activity in a mechanistically distinct assay. For example, if the primary hit was from a cAMP assay, a β-arrestin recruitment assay could be used as an orthogonal follow-up.

  • Experimental Rationale: Confirmation in a different assay format increases confidence that the observed activity is due to a specific interaction with the receptor and not an artifact of the primary assay technology.[8]

Tier 3: In-depth Pharmacological Characterization

Confirmed hits are subjected to more detailed pharmacological studies to understand their mechanism of action.

  • Radioligand Binding Assays: These assays directly measure the binding of the compound to the receptor, allowing for the determination of its affinity (Ki).

  • Allosteric Modulator Assays: It is crucial to investigate whether the compound acts as an allosteric modulator.[9] This can be assessed by evaluating its effect on the binding or functional response of a known orthosteric ligand.[9] Positive allosteric modulators will enhance the potency or efficacy of the orthosteric ligand, while negative allosteric modulators will have the opposite effect.[9]

  • Selectivity Profiling: The compound should be tested against a panel of closely related GPCRs to determine its selectivity profile.

  • Experimental Rationale: Understanding the binding affinity, mechanism of action (orthosteric vs. allosteric), and selectivity is critical for predicting the therapeutic potential and potential off-target effects of a compound.[10]

In Vitro ADME-Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is essential to identify potential liabilities that could lead to failure in later stages of drug development.[11][12]

Key In Vitro ADME-Tox Assays
Parameter Assay Purpose
Absorption Caco-2 Permeability AssayTo assess intestinal absorption.
Distribution Plasma Protein BindingTo determine the fraction of compound bound to plasma proteins.
Metabolism Metabolic Stability in Liver Microsomes or HepatocytesTo evaluate the rate of metabolic clearance.[13]
Excretion Transporter Interaction AssaysTo identify potential interactions with drug transporters like P-gp.
Toxicity Cytotoxicity Assays (e.g., MTT or LDH release) in cell lines like HepG2To assess general cellular toxicity.[14]
Toxicity hERG Channel AssayTo evaluate the risk of cardiac toxicity.
Toxicity Ames TestTo assess mutagenic potential.
  • Experimental Rationale: Integrating ADME-Tox profiling early in the drug discovery process allows for the selection of candidates with favorable pharmacokinetic and safety profiles, increasing the likelihood of clinical success.[11][14]

Conclusion and Future Directions

This guide has presented a structured and scientifically rigorous approach for the evaluation of 1-(3-methoxybenzoyl)piperidine-4-carboxylic acid as a potential GPCR modulator. By following this hierarchical screening and characterization funnel, researchers can efficiently identify and validate novel GPCR-targeted compounds. The data generated from these studies will provide a comprehensive understanding of the compound's pharmacological profile and its potential as a therapeutic agent. Promising candidates identified through this workflow can then be advanced to more complex cellular and in vivo models for further preclinical development.

References

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A Technical Guide to the Investigation of Novel Benzoylpiperidine Scaffolds for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoylpiperidine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous centrally active agents. Its versatility allows for fine-tuning of pharmacological activity, making it an attractive starting point for novel drug discovery programs targeting complex Central Nervous System (CNS) disorders. This guide provides a comprehensive framework for the systematic investigation of novel benzoylpiperidine compounds, from rational design and synthesis through detailed preclinical evaluation. As a senior application scientist, my objective is not merely to present protocols, but to elucidate the strategic thinking and scientific rationale that underpin a successful CNS drug discovery campaign. We will explore the causal links between molecular design, in vitro pharmacology, in vivo behavioral outcomes, and essential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This document is designed to be a self-validating resource, grounding key methodologies in authoritative standards and providing field-proven insights to navigate the multifaceted challenges of developing the next generation of CNS therapeutics.

Introduction: The Benzoylpiperidine Scaffold as a Privileged Structure for CNS Targets

Rationale for CNS Drug Discovery

The treatment of CNS disorders, including depression, anxiety, and neurodegenerative diseases, remains a significant challenge due to the intricate neurobiology of these conditions and the formidable obstacle of the blood-brain barrier (BBB).[1] The development of effective therapeutics necessitates a multi-faceted approach, often targeting key neurotransmitter systems to restore neurochemical balance.[1] Polypharmacology, the concept that a single molecule can interact with multiple targets, is increasingly recognized as a valuable strategy for complex CNS diseases.[1]

The Benzoylpiperidine Moiety: A Versatile Pharmacophore

The piperidine ring is a common feature in CNS agents and is a normal constituent in the mammalian brain, suggesting its intrinsic compatibility with neurological systems.[2] When combined with a benzoyl group, it forms the benzoylpiperidine scaffold, a structure found in compounds targeting a wide array of CNS receptors and transporters.[3] This scaffold's "privileged" status stems from its ability to be chemically modified at multiple positions, allowing for the precise optimization of potency, selectivity, and pharmacokinetic properties. For instance, derivatives have been developed as potent inhibitors of the monoacylglycerol lipase (MAGL) and as ligands for serotonin (5-HT) receptors.[3]

Key CNS Targets: Monoamine Transporters (DAT, SERT)

A highly productive application of the benzoylpiperidine scaffold has been in the development of monoamine transporter inhibitors.[4] The dopamine transporter (DAT) and serotonin transporter (SERT) are critical regulators of synaptic neurotransmitter concentrations. Their inhibition is a clinically validated mechanism for treating conditions like ADHD and depression.[5] For example, methylphenidate, a benzylpiperidine derivative, acts as a potent norepinephrine-dopamine reuptake inhibitor.[5] Novel 2-(benzoyl)piperidine compounds have been investigated as structural hybrids of methylphenidate, demonstrating selective reuptake inhibition at the human dopamine transporter (hDAT).[4] This guide will focus on the investigative workflow for benzoylpiperidine analogues designed as monoamine transporter inhibitors.

Rational Drug Design and Synthesis

Design Strategy: Bioisosteric Replacement and Structural Hybridization

The design of novel compounds is a hypothesis-driven process. A common strategy is to create structural hybrids of known active molecules. For our purposes, we can conceptualize a novel benzoylpiperidine DAT inhibitor by hybridizing the core structures of methylphenidate and a synthetic cathinone.[4] The rationale is to combine pharmacophoric elements from each parent molecule to achieve a unique pharmacological profile. Subsequent modifications often involve bioisosteric replacement (e.g., substituting a methyl group with a chlorine atom) on the benzoyl ring to probe the electronic and steric requirements of the transporter's binding pocket.[4]

General Synthetic Pathway

The synthesis of benzoylpiperidine derivatives can be achieved through several established routes. A common and robust method involves the Friedel-Crafts acylation of an appropriate aromatic system with a protected piperidine precursor.[3] The choice of protecting group for the piperidine nitrogen is critical to prevent unwanted side reactions during the acylation step.[3]

G cluster_protection Step 1: N-Protection cluster_activation Step 2: Acyl Chloride Formation cluster_acylation Step 3: Friedel-Crafts Acylation cluster_deprotection Step 4: Deprotection & Final Product start Isonipecotic Acid pdt1 N-Acetyl Isonipecotic Acid start->pdt1 Acetic Anhydride, Pyridine [ref: 1] pdt2 N-Acetyl Isonipecotoyl Chloride pdt1->pdt2 Thionyl Chloride, 1,2-Dichloroethane [ref: 1] pdt3 N-Acetyl-4-Benzoylpiperidine Analog pdt2->pdt3 AlCl3, 1,2-Dichloroethane [ref: 1] aromatic Substituted Benzene aromatic->pdt3 AlCl3, 1,2-Dichloroethane [ref: 1] final Novel 4-Benzoylpiperidine Compound pdt3->final Acid/Base Hydrolysis

Caption: Generalized synthetic workflow for novel 4-benzoylpiperidine compounds.

Protocol: General Synthesis of a 4-Benzoylpiperidine Analog

This protocol is a representative example based on established chemical literature.[3][6] Self-validation: The success of each step should be confirmed by Thin Layer Chromatography (TLC) and the final product's identity confirmed by analytical methods.

  • N-Protection: To a solution of isonipecotic acid in pyridine, add acetic anhydride. Reflux the mixture at 140°C for 2 hours.[3] After cooling, the solvent is removed under reduced pressure to yield the N-acetylated intermediate.

  • Acyl Chloride Formation: Suspend the N-acetylated intermediate in anhydrous 1,2-dichloroethane. Add thionyl chloride dropwise and heat the mixture to 60°C for 4 hours.[3] Remove the solvent and excess thionyl chloride in vacuo to obtain the crude acyl chloride.

  • Friedel-Crafts Acylation: Dissolve the desired substituted benzene and aluminum trichloride (AlCl₃) in anhydrous 1,2-dichloroethane. Add the acyl chloride intermediate from Step 2 and heat the reaction to 90°C overnight.[3] Quench the reaction by carefully pouring it over ice, followed by extraction with an organic solvent (e.g., dichloromethane).

  • Purification and Deprotection: Purify the crude product from Step 3 using column chromatography. The N-acetyl protecting group can then be removed by acid or base hydrolysis to yield the final benzoylpiperidine compound.

  • Structural Characterization: Confirm the identity and purity of the final compound using High-Resolution Mass Spectrometry (HRMS), ¹H-NMR, and ¹³C-NMR.[6]

In Vitro Pharmacological Evaluation: From Binding to Function

The initial pharmacological assessment aims to answer two fundamental questions: Does the compound bind to the intended target, and does this binding produce a functional effect?

G

Caption: Benzoylpiperidine compounds can inhibit neurotransmitter reuptake.

Primary Screening: Target Engagement

The first step is to determine if the synthesized compounds physically interact with the target protein. Radioligand binding assays are the gold standard for this, providing quantitative data on binding affinity (Ki). The choice to use cell membranes expressing the specific human transporter (e.g., HEK293 cells transfected with hDAT) is crucial for ensuring the data's relevance to human biology.[7]

Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)
  • Preparation: Prepare cell membranes from HEK293 cells stably expressing hDAT.[7]

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the novel benzoylpiperidine test compound in an appropriate assay buffer.

  • Nonspecific Binding: In parallel wells, include a high concentration of a known, non-radiolabeled DAT inhibitor (e.g., cocaine or GBR 12909) to determine nonspecific binding.[8]

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

  • Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand. Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined from this curve and converted to a Ki value using the Cheng-Prusoff equation.

Functional Characterization: Neurotransmitter Uptake

High affinity does not always equate to the desired functional effect. A compound could be a potent binder but a weak inhibitor, or it could be a substrate/releaser instead of a blocker.[9] A functional assay, such as a neurotransmitter uptake assay, is therefore essential to confirm the mechanism of action.

Protocol: [³H]Dopamine Uptake Inhibition Assay
  • Cell Plating: Plate HEK293 cells expressing hDAT (or another suitable cell line) in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them for 10-15 minutes with varying concentrations of the test compound.

  • Initiation: Initiate the uptake reaction by adding a solution containing a low concentration of [³H]dopamine.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time is kept brief to measure the initial rate of uptake.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]dopamine.

  • Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value, which represents the concentration of the test compound that inhibits 50% of the dopamine uptake.

Data Interpretation: Affinity, Potency, and Selectivity

The data from these in vitro assays are summarized to build a pharmacological profile. Key parameters include Ki (from binding) and IC₅₀ (from functional assays). To assess selectivity, the compound is counterscreened against other relevant transporters (e.g., SERT, NET) and a panel of common off-target receptors.

Compound IDDAT Ki (nM)SERT Ki (nM)DAT IC₅₀ (nM)Selectivity (SERT/DAT)
BZP-001158502556.7
BZP-0021201501801.25
BZP-0038250012312.5
Reference (Cocaine)1003001503.0

In Vivo Behavioral Pharmacology: Assessing Therapeutic Potential

Bridging In Vitro Activity to In Vivo Efficacy

A compound that is potent and selective in vitro must then demonstrate a relevant effect in a living system. The choice of an animal model is dictated by the therapeutic hypothesis. For a DAT/SERT inhibitor, a model sensitive to antidepressant or anti-anhedonic effects is appropriate.[10]

Animal Models for Antidepressant-like Activity

The Forced Swim Test (FST) is a widely used primary screening tool for assessing the potential antidepressant activity of novel compounds.[11][12] The model is based on the principle that when placed in an inescapable situation (a cylinder of water), rodents will eventually adopt an immobile posture.[12] This immobility is interpreted as a state of behavioral despair, and it is reliably reduced by treatment with known antidepressant drugs.[11]

Protocol: The Forced Swim Test (FST) in Mice

All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 60 minutes prior to the experiment.[13]

  • Drug Administration: Administer the test compound (e.g., BZP-003) or vehicle control (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection at a specific time (e.g., 30 minutes) before the test. A positive control, such as the antidepressant imipramine, should be included.

  • Apparatus: Use a transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (24-25°C) to a depth where the mouse cannot touch the bottom or escape.[11][12]

  • Test Session: Gently place each mouse into the cylinder for a 6-minute session.[13][14] The session is typically recorded by a video camera for later analysis.

  • Scoring: An observer, blind to the treatment conditions, scores the animal's behavior. The key measure is the duration of immobility during the final 4 minutes of the test.[15] Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.[11]

  • Data Analysis: Compare the mean immobility time between the vehicle-treated group and the drug-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Data Interpretation: Correlating Behavioral Outcomes with Pharmacology
Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds, mean ± SEM)
Vehicle-155 ± 12
BZP-0033148 ± 15
BZP-0031095 ± 10
BZP-0033060 ± 8
Imipramine (Positive Control)2075 ± 9
p < 0.05, **p < 0.01 vs. Vehicle

Preclinical Safety and ADMET Profiling

A potent and efficacious compound is of little value if it cannot reach its target in the brain or if it has unacceptable toxicity. ADMET profiling is a critical, parallel workstream that evaluates the "drug-likeness" of a compound.[16]

G start Synthesized Compound bbb bbb start->bbb metabolism metabolism start->metabolism toxicity toxicity start->toxicity profile profile bbb->profile metabolism->profile toxicity->profile pk pk profile->pk Yes stop stop profile->stop No

Caption: A logical workflow for assessing the ADMET properties of a CNS candidate.

Blood-Brain Barrier Permeability

For a CNS drug, the ability to cross the BBB is non-negotiable. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro tool used to predict passive BBB transport.[17]

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
  • Membrane Preparation: A filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Donor Plate: The test compound is dissolved in a buffer solution (pH 7.4) and added to the wells of a donor plate.

  • Assay Sandwich: The filter plate is placed on top of the donor plate, creating a "sandwich" where the compound can diffuse from the donor well, through the artificial membrane, into an acceptor well pre-filled with buffer.

  • Incubation: The sandwich is incubated for a set period (e.g., 4-18 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured, typically by LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated. Compounds are often binned into categories (e.g., High, Medium, Low permeability) based on their Pe values compared to known standards.

Metabolic Stability

The liver is the primary site of drug metabolism, and rapid breakdown can prevent a compound from reaching therapeutic concentrations.[18] The liver microsomal stability assay is a standard in vitro method to assess Phase I metabolism, primarily driven by cytochrome P450 (CYP) enzymes.[19]

Protocol: Liver Microsomal Stability Assay
  • System Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer.[20][21]

  • Reaction Mixture: The test compound is added to the microsomal suspension and pre-incubated at 37°C.

  • Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[20] A parallel incubation without NADPH serves as a negative control.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Calculation: The percentage of compound remaining over time is plotted. From the rate of disappearance, the half-life (t₁/₂) and intrinsic clearance (CLint) are calculated.[19]

Drug-Drug Interaction Potential

Inhibition of CYP enzymes by a new drug can dangerously elevate the plasma levels of co-administered medications.[22] Therefore, screening for CYP inhibition is a critical safety assessment.

Protocol: Cytochrome P450 (CYP) Inhibition Assay
  • System: The assay uses human liver microsomes and a cocktail of specific probe substrates, where each substrate is metabolized by a single major CYP isoform (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4).[23][24]

  • Incubation: The test compound (at various concentrations) is incubated with the microsomes, the probe substrate cocktail, and NADPH at 37°C.

  • Termination: The reaction is stopped with a cold organic solvent.

  • Analysis: The samples are analyzed by LC-MS/MS to measure the amount of the specific metabolite formed from each probe substrate.

  • Data Analysis: A decrease in the formation of a specific metabolite compared to a vehicle control indicates inhibition of that CYP isoform.[23] IC₅₀ values are calculated for each major CYP enzyme (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

Summary of ADMET Data
Compound IDPAMPA-BBB Pe (10⁻⁶ cm/s)HLM Stability (t₁/₂ min)CYP3A4 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)
BZP-0010.8 (Low)5>508.5
BZP-0035.2 (High)45>50>50
Control (Verapamil)8.0 (High)152.15.0

Conclusion and Future Directions

The systematic investigation of a novel chemical series like the benzoylpiperidines requires a tightly integrated, multi-parameter approach. The journey from a synthetic concept to a viable preclinical candidate is one of continuous hypothesis testing and data-driven decision-making.

A successful lead compound, such as BZP-003 from our hypothetical data, would exhibit a compelling profile:

  • Potent and Selective Pharmacology: High affinity and functional potency at the desired target (DAT) with significant selectivity over other transporters (SERT).

  • Demonstrable In Vivo Efficacy: A dose-dependent, statistically significant effect in a relevant behavioral model (FST).

  • Favorable ADMET Properties: High predicted BBB permeability, reasonable metabolic stability, and a low risk of CYP-mediated drug-drug interactions.

The next steps for such a compound would involve more advanced preclinical studies, including full pharmacokinetic profiling to confirm brain exposure, assessment in more complex behavioral models, and initial safety toxicology studies to establish a therapeutic window. This rigorous, self-validating workflow ensures that only the most promising candidates, with the highest probability of clinical success, are advanced, ultimately serving the profound need for new and effective treatments for CNS disorders.

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Probing the Therapeutic Potential of GPR88: An In-Depth Guide to the Exploratory Screening of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the exploratory screening of novel analogs of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid, a promising scaffold for the development of selective G protein-coupled receptor 88 (GPR88) modulators. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel therapeutics for neuropsychiatric disorders. Herein, we delineate a strategic, multi-tiered screening cascade, underpinned by robust experimental protocols and a deep understanding of the underlying molecular pharmacology of GPR88.

Introduction: GPR88, an Orphan Receptor with Therapeutic Promise

The G protein-coupled receptor 88 (GPR88) is an orphan receptor, meaning its endogenous ligand has yet to be definitively identified.[1] Despite this, its high expression in the striatum, a key brain region for motor control, reward, and cognition, has positioned it as a compelling target for a range of neuropsychiatric conditions, including addiction, psychosis, and movement disorders.[1] GPR88 is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This inhibitory signaling modulates the activity of striatal neurons, influencing dopaminergic and glutamatergic pathways.[1]

The 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid scaffold has emerged as a valuable starting point for the design of potent and selective GPR88 agonists. The strategic exploration of analogs of this core structure is a critical step in elucidating the structure-activity relationships (SAR) and developing clinical candidates with optimal pharmacological and pharmacokinetic profiles.

The Strategic Framework: A Multi-Tiered Screening Cascade

A successful exploratory screening campaign requires a logical and efficient workflow to identify and characterize promising lead compounds from a library of novel analogs. Our proposed cascade is designed to progressively increase the stringency of the evaluation, ensuring that only the most promising candidates advance.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Selectivity cluster_2 Tier 3: In Vitro ADME & Early Safety cluster_3 Tier 4: In Vivo Proof-of-Concept a Analog Library Synthesis b Primary Functional Assay (HTRF cAMP) a->b High-Throughput c Potency Determination (EC50 in cAMP Assay) b->c Hit Confirmation d Orthogonal Functional Assay (Calcium Mobilization) c->d Mechanism Validation e GPCR Selectivity Panel d->e Off-Target Profiling f Metabolic Stability (Microsomes, Hepatocytes) e->f Lead Prioritization g Permeability (PAMPA) f->g h Plasma Protein Binding g->h i Target Engagement Studies h->i Candidate Selection j Behavioral Models (e.g., Two-Bottle Choice) i->j

Caption: A multi-tiered screening cascade for the identification and characterization of novel GPR88 agonists.

Analog Library Design and Synthesis

The initial phase of the screening process involves the rational design and synthesis of a focused library of analogs based on the 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid scaffold. The design strategy should aim to systematically probe the chemical space around the core molecule to establish a clear structure-activity relationship (SAR).

Rationale for Analog Design

Modifications to the lead structure can be categorized into three main regions:

  • The Benzoyl Moiety: Variations in the substitution pattern and electronic properties of the phenyl ring can significantly impact potency and selectivity. Exploration of different positional isomers (ortho-, meta-, para-) and the introduction of various electron-donating or electron-withdrawing groups are key strategies.

  • The Piperidine Core: While the piperidine ring is often considered a rigid scaffold, subtle modifications can influence the conformational presentation of the key pharmacophoric elements.

  • The Carboxylic Acid and its Derivatives: Conversion of the carboxylic acid to various amides, esters, or other bioisosteres can modulate potency, cell permeability, and metabolic stability.

Representative Synthetic Protocol: Amide Analog Synthesis

The following is a representative, two-step protocol for the synthesis of amide analogs of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid. This protocol is based on established methods for amide bond formation.[3][4]

Step 1: Synthesis of 1-(3-methoxybenzoyl)piperidine-4-carboxylic acid

  • To a solution of piperidine-4-carboxylic acid (1.0 eq) and a suitable base (e.g., triethylamine, 2.2 eq) in an anhydrous solvent (e.g., dichloromethane, DCM) at 0 °C, add a solution of 3-methoxybenzoyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(3-methoxybenzoyl)piperidine-4-carboxylic acid.

Step 2: Amide Coupling

  • To a solution of 1-(3-methoxybenzoyl)piperidine-4-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) in an anhydrous solvent (e.g., N,N-dimethylformamide, DMF), add a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 18-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired amide analog.

Tier 1: Primary High-Throughput Screening

The primary screen is designed to rapidly and efficiently identify "hits" from the synthesized analog library that exhibit agonist activity at the GPR88 receptor.

Primary Functional Assay: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

Given that GPR88 is a Gαi-coupled receptor, its activation leads to a decrease in intracellular cAMP levels. The HTRF cAMP assay is a robust, high-throughput method for detecting these changes.[5][6][7]

Principle: The assay is a competitive immunoassay between native cAMP produced by the cells and a fluorescently labeled cAMP tracer for a limited number of anti-cAMP antibody binding sites. A high level of intracellular cAMP results in a low HTRF signal, and vice versa.

HTRF_cAMP_Assay cluster_0 Low cAMP (GPR88 Agonist Present) cluster_1 High cAMP (No GPR88 Agonist) a Anti-cAMP Ab-Cryptate b cAMP-d2 a->b Binding c High HTRF Signal b->c FRET d Anti-cAMP Ab-Cryptate g Cellular cAMP d->g Binding e cAMP-d2 f Low HTRF Signal

Caption: Principle of the HTRF cAMP assay for Gi-coupled GPCRs.

Experimental Protocol:

  • Cell Culture: Maintain a stable cell line expressing human GPR88 (e.g., HEK293 or CHO cells) in appropriate culture medium.

  • Cell Plating: Seed the cells into 384-well, low-volume, white assay plates at a predetermined optimal density and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test compounds and positive control (a known GPR88 agonist) in assay buffer. Add the compounds to the cell plates.

  • Forskolin Stimulation: To stimulate adenylyl cyclase and generate a measurable cAMP baseline, add a solution of forskolin to all wells, except for the negative control wells.

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 30 minutes).

  • Lysis and Detection: Add the HTRF cAMP detection reagents (anti-cAMP antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore) to all wells.

  • Incubation: Incubate the plates in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plates on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths.

  • Data Analysis: Calculate the HTRF ratio and determine the percent inhibition of forskolin-stimulated cAMP production for each compound.

Tier 2: Secondary Screening and Selectivity Profiling

Hits identified in the primary screen are subjected to a more rigorous evaluation to confirm their activity, determine their potency, and assess their selectivity.

Potency Determination (EC50)

Compounds that show significant activity in the primary screen are re-tested in the HTRF cAMP assay over a range of concentrations to determine their half-maximal effective concentration (EC50).

Orthogonal Functional Assay: Calcium Mobilization

To confirm that the observed activity is not an artifact of the primary assay platform, an orthogonal functional assay is employed. While GPR88 is primarily Gαi-coupled, co-expression with a promiscuous G-protein like Gαqi5 can redirect its signaling through the Gαq pathway, leading to an increase in intracellular calcium upon agonist stimulation.[8][9] This can be measured using a fluorescent calcium indicator.

GPCR Selectivity Panel

To assess the selectivity of the most promising compounds, they are screened against a panel of other GPCRs, particularly those with similar signaling pathways (other Gαi-coupled receptors) or those that are highly expressed in the brain.[1][10] This is crucial for identifying potential off-target effects that could lead to undesirable side effects. A typical selectivity panel would include a diverse range of receptors such as opioid, dopamine, and serotonin receptors.[10]

Tier 3: In Vitro ADME and Early Safety Assessment

Compounds that demonstrate high potency and selectivity are then evaluated for their drug-like properties. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for identifying compounds with a higher probability of success in later stages of development.[11][12]

Data Presentation: Representative In Vitro ADME Data

Compound IDPotency (EC50, nM)Metabolic Stability (t1/2, min)Permeability (Papp, 10-6 cm/s)Plasma Protein Binding (%)
Lead Compound 150352.592
Analog A 25605.185
Analog B 300151.298
Metabolic Stability

The metabolic stability of the compounds is assessed by incubating them with liver microsomes or hepatocytes from different species (e.g., human, mouse, rat) and measuring the rate of parent compound disappearance over time.[11]

Permeability

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive intestinal absorption and blood-brain barrier penetration.[11]

Plasma Protein Binding

The extent to which a compound binds to plasma proteins is determined using methods such as equilibrium dialysis. This is important as only the unbound fraction of a drug is typically pharmacologically active.[11]

Tier 4: In Vivo Proof-of-Concept

The most promising candidates from the in vitro profiling are advanced to in vivo studies to evaluate their target engagement and efficacy in relevant animal models.

Target Engagement

Confirming that a compound reaches and binds to GPR88 in the brain is a critical step. This can be achieved through various techniques, including ex vivo binding assays or in vivo imaging with a radiolabeled version of the compound.[13][14]

Behavioral Models

Given the proposed role of GPR88 in addiction, a relevant in vivo model is the two-bottle choice alcohol consumption paradigm in rodents.[4][8][12]

Experimental Protocol: Two-Bottle Choice Model

  • Acclimation: Individually house mice and acclimate them to the housing conditions and drinking bottles.

  • Induction of Drinking: Provide the mice with a choice between a bottle of water and a bottle containing an ethanol solution (e.g., 10% v/v).

  • Baseline Measurement: Monitor the daily fluid consumption from each bottle for a period of several weeks to establish a stable baseline of alcohol preference.

  • Compound Administration: Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage).

  • Post-Treatment Measurement: Continue to monitor fluid consumption for a defined period after compound administration.

  • Data Analysis: Compare the alcohol consumption and preference in the compound-treated group to the vehicle-treated group to determine if the compound reduces alcohol intake.

Conclusion

The exploratory screening of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid analogs for GPR88 modulation is a multifaceted endeavor that requires a systematic and scientifically rigorous approach. The in-depth technical guide presented here provides a comprehensive framework, from rational analog design and synthesis to in vivo proof-of-concept studies. By following this structured screening cascade, researchers can efficiently identify and characterize novel GPR88 agonists with therapeutic potential for a range of debilitating neuropsychiatric disorders.

References

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An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the meticulous characterization of a molecule's physicochemical properties is a foundational pillar for successful development. These intrinsic attributes govern a compound's behavior from the moment of administration to its interaction with the biological target, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals due to its favorable pharmacological and pharmacokinetic properties.[1][2] This guide provides a comprehensive technical overview of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid , a molecule that combines the piperidine core with a methoxybenzoyl moiety, creating a compound of interest for researchers in drug development.

This document is structured to provide not just data, but actionable insights. As a Senior Application Scientist, my objective is to explain the causality behind the experimental methods and to interpret the data within the context of pharmaceutical development. We will explore the key physicochemical parameters, detail the gold-standard methodologies for their determination, and discuss the implications of these properties for its potential as a therapeutic agent.

Molecular Identity
IdentifierValueSource
Chemical Name 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid-
Molecular Formula C₁₄H₁₇NO₄Calculated
Molecular Weight 263.29 g/mol Calculated
Canonical SMILES COC1=CC=CC(=C1)C(=O)N2CCC(CC2)C(=O)O-
Structure Chemical structure of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid-

Section 1: Core Physicochemical Profile

A summary of the essential physicochemical properties of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid is presented below. It is important to note that while experimental data for the exact para-methoxy analog exists, specific experimental values for the meta-methoxy isomer are not widely published.[3] Therefore, the following table includes a combination of data from closely related analogs and computationally predicted values to provide a robust profile.

PropertyPredicted/Analog ValueImplication in Drug Development
pKa (acidic) ~4.5Influences ionization state, solubility, and absorption across biological membranes.
cLogP ~1.8 - 2.2Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Aqueous Solubility Low to ModeratePoor solubility can limit oral bioavailability and formulation options.
Melting Point (°C) 170-173 (for para isomer)Defines the solid-state properties, impacting manufacturing, stability, and dissolution.[3]
Polar Surface Area ~65 ŲAffects membrane permeability and interactions with biological targets.

Section 2: Ionization Constant (pKa)

The acid dissociation constant, or pKa, is arguably one of the most critical physicochemical parameters for any ionizable drug candidate. It dictates the degree of ionization of the molecule at a given pH, which directly impacts its solubility, lipophilicity, and ability to permeate biological membranes. For 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid, the primary ionizable group is the carboxylic acid, which will be deprotonated (anionic) at physiological pH (~7.4).

Scientific Rationale

The Henderson-Hasselbalch equation provides the theoretical framework for understanding the relationship between pH, pKa, and the ionization state of the molecule. A compound with a pKa of approximately 4.5, like our target molecule, will be over 99% ionized in the neutral pH environment of the blood and cytosol, enhancing its solubility in aqueous media. However, in the acidic environment of the stomach (pH 1-3), it will be predominantly in its neutral, more lipophilic form, which could favor absorption.

Experimental Determination: Potentiometric Titration

Potentiometric titration remains the gold standard for pKa determination due to its accuracy and simplicity.[4][5] The method involves monitoring the pH of a solution of the compound as a titrant (a strong base, in this case) is added incrementally.

Step-by-Step Protocol
  • Sample Preparation : Accurately weigh and dissolve the compound in a co-solvent system (e.g., water/methanol) if aqueous solubility is low, to a final concentration of approximately 1 mM.[5]

  • System Calibration : Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate readings.[6]

  • Initial Acidification : Acidify the sample solution to approximately pH 2 with a standardized solution of 0.1 M HCl to ensure the carboxylic acid is fully protonated.

  • Titration : Place the solution in a temperature-controlled vessel (25°C or 37°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent CO₂ absorption.[7] Add small, precise aliquots of a standardized 0.1 M NaOH solution.

  • Data Acquisition : Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis : Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Causality and Trustworthiness

The use of an inert atmosphere is critical because atmospheric carbon dioxide can dissolve to form carbonic acid, which would interfere with the titration of the target compound and lead to inaccurate results. Maintaining a constant temperature is essential as pKa values are temperature-dependent.[7] For carboxylic acids, this dependence is generally small, but for amines, it can be significant.[7]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Calibrate pH Meter (pH 4, 7, 10) B Prepare 1 mM Compound Solution A->B C Acidify to pH 2 with 0.1 M HCl B->C D Add 0.1 M NaOH in Aliquots C->D E Record pH after Each Addition D->E F Plot pH vs. Volume of NaOH E->F G Determine pKa at Half-Equivalence Point F->G

Workflow for pKa determination by potentiometric titration.

Section 3: Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of a drug's pharmacokinetic profile. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.

Scientific Rationale

A drug's LogP/D value reflects its ability to cross cell membranes (favoring higher lipophilicity) while maintaining sufficient aqueous solubility for transport in the blood and formulation (favoring lower lipophilicity). A LogP value in the range of 1-3 is often considered optimal for oral drug absorption. The predicted cLogP of ~1.8-2.2 for 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid places it within this favorable range. The methoxy group on the benzoyl ring increases lipophilicity compared to an unsubstituted benzoyl ring.

Experimental Determination: Shake-Flask Method (OECD 107)

The shake-flask method is the traditional and most reliable technique for determining LogP.[8][9] It directly measures the partitioning of the compound between water and n-octanol at equilibrium.

Step-by-Step Protocol
  • Phase Preparation : Pre-saturate n-octanol with water and water (or a pH 7.4 buffer for LogD) with n-octanol by shaking them together for 24 hours, then allowing the phases to separate. This prevents volume changes during the experiment.

  • Compound Addition : Prepare a stock solution of the compound in the phase in which it is more soluble. Add a small volume of this stock to a known volume of the pre-saturated n-octanol and buffer in a centrifuge tube. The final concentration should not exceed 0.01 M.[8]

  • Equilibration : Shake the tube at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).

  • Phase Separation : Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification : Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation : Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Causality and Trustworthiness

The pre-saturation of solvents is a critical step to ensure the thermodynamic validity of the measurement. Without it, the mutual solubility of the two phases would change upon mixing, altering the partitioning environment. Centrifugation is essential to avoid including micro-emulsions of one phase in the sample taken from the other, which is a common source of error, particularly for highly lipophilic compounds.

Section 4: Solubility

Aqueous solubility is a prerequisite for drug absorption. Insufficient solubility is a major hurdle in drug development, often leading to poor bioavailability and challenging formulation development.[10]

Scientific Rationale

The solubility of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid is expected to be pH-dependent due to its carboxylic acid group. At low pH (e.g., in the stomach), where the molecule is neutral, its solubility will be governed by its crystalline structure and will likely be low (intrinsic solubility). At higher pH values (e.g., in the intestine and blood), where the molecule is ionized, its solubility is expected to increase significantly.

Experimental Determination: Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the most relevant measure for biopharmaceutical assessment.

Step-by-Step Protocol
  • Sample Preparation : Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).[11]

  • Equilibration : Agitate the vials at a constant temperature (e.g., 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached between the dissolved and solid compound.[11]

  • Separation : Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Quantification : Analyze the concentration of the compound in the clear supernatant using a validated analytical method like HPLC-UV.

  • Visual Inspection : Confirm the presence of remaining solid in the vials to ensure that the initial amount was indeed in excess.

Causality and Trustworthiness

This method is considered "thermodynamic" because it allows the system to reach its lowest energy state (equilibrium). This contrasts with "kinetic" solubility assays, which are faster but can overestimate solubility by creating supersaturated solutions.[12] Ensuring an excess of solid material is present throughout the experiment is the self-validating mechanism that confirms the measured concentration represents the true saturation point.

Section 5: Thermal Properties

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are vital for characterizing the solid-state properties of a drug substance.[13] They provide information on melting point, purity, polymorphism, and thermal stability.[14]

Scientific Rationale

The melting point is a key indicator of a compound's purity and the stability of its crystal lattice.[3] For 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid, the melting point is influenced by the strength of the intermolecular forces, including hydrogen bonding from the carboxylic acid and dipole-dipole interactions. TGA measures weight loss as a function of temperature, indicating the temperature at which the compound begins to decompose.[15] This is critical for determining appropriate drying conditions, storage, and assessing stability during manufacturing processes like milling.

Experimental Determination: TGA and DSC
Step-by-Step Protocol (TGA)
  • Instrument Calibration : Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Loading : Accurately weigh a small amount of the sample (typically 5-10 mg) into a tared TGA pan.

  • Analysis : Place the pan in the TGA furnace. Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen) to a temperature beyond its decomposition point.

  • Data Analysis : Plot the sample weight (%) versus temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition.

Thermal_Analysis_Workflow cluster_dsc DSC (Melting Point & Purity) cluster_tga TGA (Thermal Stability) DSC_Sample Weigh Sample into DSC Pan & Seal DSC_Run Heat at Controlled Rate (e.g., 10°C/min) DSC_Sample->DSC_Run DSC_Analyze Analyze Endotherm for Melting Point & Enthalpy DSC_Run->DSC_Analyze TGA_Sample Weigh Sample into TGA Pan TGA_Run Heat at Controlled Rate Under Nitrogen TGA_Sample->TGA_Run TGA_Analyze Analyze Weight Loss vs. Temperature Curve TGA_Run->TGA_Analyze Start Solid-State Characterization Start->DSC_Sample Start->TGA_Sample

Workflow for solid-state thermal analysis using DSC and TGA.

Conclusion

The physicochemical profile of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid, based on predictive data and analysis of analogous structures, suggests it is a promising candidate for further investigation. Its predicted pKa ensures ionization and solubility at physiological pH, while its calculated LogP falls within the desirable range for membrane permeability. Key challenges will likely revolve around its intrinsic solubility and solid-state properties, such as the potential for polymorphism, which must be carefully evaluated. The experimental protocols detailed in this guide provide a robust framework for obtaining the precise, high-quality data necessary to de-risk these aspects and make informed decisions in the drug development process. This systematic approach to physicochemical characterization is indispensable for translating a promising molecular structure into a safe and effective therapeutic agent.

References

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An In-depth Technical Guide to 1-(3-Methoxybenzoyl)piperidine-4-carboxylic Acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-methoxybenzoyl)piperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While direct literature on the discovery and specific biological profile of this molecule is sparse, this document synthesizes information from analogous structures to present a detailed account of its probable synthetic routes, physicochemical properties, and potential as a versatile scaffold in drug discovery. The guide is intended to serve as a foundational resource for researchers exploring the chemical space of substituted piperidine-4-carboxylic acids and their derivatives.

Introduction: The Significance of the Piperidine-4-Carboxylic Acid Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. When functionalized with a carboxylic acid at the 4-position, the resulting piperidine-4-carboxylic acid core offers a valuable building block for creating diverse chemical libraries. The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, or reduction, enabling the exploration of structure-activity relationships (SAR).[1]

The introduction of a substituted benzoyl group at the piperidine nitrogen further enhances the molecular diversity and potential for biological activity. The nature and position of the substituents on the benzoyl ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. The 3-methoxy substitution, in particular, introduces a hydrogen bond acceptor and can influence the overall conformation and metabolic stability of the molecule.

Discovery and Background

The specific discovery of 1-(3-methoxybenzoyl)piperidine-4-carboxylic acid is not prominently documented in seminal, standalone publications. Its emergence is more likely rooted in broader medicinal chemistry programs focused on the exploration of piperidine-based scaffolds for various therapeutic targets. The synthesis and investigation of libraries of N-aroylpiperidines have been a common strategy in the quest for novel bioactive molecules.

Synthesis and Characterization

The synthesis of 1-(3-methoxybenzoyl)piperidine-4-carboxylic acid can be achieved through several established synthetic routes, primarily involving the acylation of a piperidine-4-carboxylic acid derivative with 3-methoxybenzoyl chloride. Below are detailed protocols adapted from literature for the synthesis of analogous compounds.

General Synthetic Pathway

The most direct route involves the Schotten-Baumann reaction between piperidine-4-carboxylic acid and 3-methoxybenzoyl chloride in the presence of a base.

Synthesis of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid piperidine Piperidine-4-carboxylic acid product 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid piperidine->product Acylation benzoyl_chloride 3-Methoxybenzoyl chloride benzoyl_chloride->product base Base (e.g., Triethylamine, NaOH) base->product

Caption: General synthetic scheme for 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid.

Detailed Experimental Protocol (Adapted from analogous syntheses)

Materials:

  • Piperidine-4-carboxylic acid

  • 3-Methoxybenzoyl chloride

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Step-by-Step Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine-4-carboxylic acid (1 equivalent) in anhydrous THF or DCM.

  • Addition of Base: Add a suitable base, such as triethylamine (2.5 equivalents) or an aqueous solution of sodium hydroxide (2 equivalents), to the reaction mixture. The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction.

  • Acylation: Cool the reaction mixture to 0°C using an ice bath. Slowly add 3-methoxybenzoyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-16 hours) until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • If an organic base like triethylamine was used, quench the reaction by adding 1M HCl. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

    • If an inorganic base like sodium hydroxide was used, acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product.

  • Extraction and Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 1-(3-methoxybenzoyl)piperidine-4-carboxylic acid.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the 3-methoxyphenyl group, the methoxy protons, and the aliphatic protons of the piperidine ring. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR Resonances for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the carbons of the piperidine ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₁₄H₁₇NO₄ (263.29 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretch of the amide and the carboxylic acid, the O-H stretch of the carboxylic acid, and C-O stretching of the methoxy group.
Melting Point A sharp melting point range for the purified solid.

Potential Applications in Drug Discovery

While specific biological data for 1-(3-methoxybenzoyl)piperidine-4-carboxylic acid is not extensively published, its structural motifs suggest potential applications in several therapeutic areas based on the activities of related compounds.

As a Scaffold for Novel Therapeutics

The core structure of 1-(3-methoxybenzoyl)piperidine-4-carboxylic acid can serve as a versatile starting point for the synthesis of more complex molecules. The carboxylic acid functionality can be readily converted into a variety of other functional groups, allowing for the exploration of diverse chemical space.

Derivatization core 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid amide Amides core->amide Amide Coupling ester Esters core->ester Esterification alcohol Alcohols core->alcohol Reduction heterocycles Heterocycles core->heterocycles Cyclization Reactions

Caption: Potential derivatization pathways from the core compound.

Analgesic and Anti-inflammatory Agents

Piperidine derivatives have been investigated for their analgesic and anti-inflammatory properties. The 3-methoxyphenyl group is a common feature in some opioid analgesics, suggesting that derivatives of this compound could be explored for their potential in pain management.

Antiviral and Anticancer Research

Recent studies have highlighted the potential of piperidine-containing compounds as antiviral and anticancer agents. The structural features of 1-(3-methoxybenzoyl)piperidine-4-carboxylic acid make it a candidate for inclusion in screening libraries targeting viral proteases or cancer-related signaling pathways.

Conclusion

1-(3-methoxybenzoyl)piperidine-4-carboxylic acid represents a valuable, yet under-explored, chemical entity. Its straightforward synthesis and the presence of versatile functional groups make it an attractive building block for medicinal chemists. While direct biological data is limited, the known activities of structurally related compounds provide a strong rationale for its further investigation in various drug discovery programs. This technical guide serves as a comprehensive starting point for researchers interested in harnessing the potential of this and other substituted piperidine-4-carboxylic acid derivatives.

References

  • Kiricojević, V. D., Ivanović, M. D., Mićović, I. V., Djordjević, J. B., & Roglić, G. M. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793–802. Available at: [Link]

Sources

An In-Depth Technical Guide to the Therapeutic Potential of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid is a novel chemical entity for which no direct biological activity has been documented in publicly accessible literature. However, its structure, which combines a piperidine-4-carboxylic acid core with an N-benzoyl moiety, places it within a class of compounds known for significant and diverse pharmacological activities. The piperidine ring is a foundational scaffold in numerous approved drugs, recognized for its favorable pharmacokinetic properties and its ability to present substituents in well-defined three-dimensional space for optimal target interaction.[1][2] This guide synthesizes the established therapeutic applications of structurally analogous compounds to build a compelling, evidence-based rationale for the systematic investigation of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid. We will explore its potential as a modulator of targets within the central nervous system (CNS), in pain management via opioid receptors, and as a novel antifungal agent. This document provides detailed, field-proven experimental workflows and protocols to empower researchers to unlock the therapeutic potential of this promising scaffold.

Introduction to 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid: A Scaffold for Novel Therapeutics

The pursuit of novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid represents such an opportunity. Its molecular architecture is a strategic amalgamation of two key pharmacophoric elements:

  • The Piperidine-4-carboxylic Acid Core: This saturated heterocycle is a "privileged" structure in medicinal chemistry.[3] It is conformationally constrained yet flexible enough to allow for precise orientation of functional groups. The carboxylic acid group provides a critical anchor for polar interactions with biological targets and serves as a versatile synthetic handle for further molecular elaboration.

  • The N-(3-Methoxybenzoyl) Substituent: The N-acylation of the piperidine ring introduces a rigid, planar benzoyl group that can engage in various non-covalent interactions, including π-π stacking, hydrogen bonding, and hydrophobic interactions. The placement of the methoxy group at the meta-position of the benzoyl ring is of particular interest. Unlike the para-position, which primarily exerts electronic effects, the meta-position can influence the molecule's conformational preferences and vectoral presentation of the methoxy group's hydrogen bond accepting capabilities, potentially leading to unique selectivity profiles for target proteins.

Given the lack of direct biological data, a rational, analogy-driven approach is the most scientifically sound strategy for initiating an investigation into this compound. This guide will, therefore, focus on building a hypothesis for its potential activities based on the well-documented pharmacology of its structural relatives.

Synthetic Accessibility

The feasibility of any drug discovery program hinges on the synthetic accessibility of the target compound. 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid can be readily synthesized via a standard N-acylation reaction. The proposed synthetic pathway is outlined below.

Synthetic_Pathway piperidine_acid Piperidine-4-carboxylic acid reaction_point Acylation (0°C to RT) piperidine_acid->reaction_point benzoyl_chloride 3-Methoxybenzoyl chloride benzoyl_chloride->reaction_point base Non-nucleophilic base (e.g., Triethylamine) base->reaction_point Neutralizes HCl byproduct solvent Aprotic Solvent (e.g., DCM, THF) solvent->reaction_point Reaction Medium product 1-(3-Methoxybenzoyl)piperidine- 4-carboxylic acid reaction_point->product

Figure 1: General Synthetic Scheme for 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid.

Causality Behind Experimental Choices:

  • Reactant Choice: The reaction employs the commercially available piperidine-4-carboxylic acid and 3-methoxybenzoyl chloride. The use of an acid chloride provides a highly reactive electrophile for efficient acylation of the secondary amine of the piperidine ring.

  • Solvent Selection: An inert aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is chosen because it effectively dissolves the reactants without participating in the reaction.

  • Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is essential. Its primary role is to act as a proton scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the piperidine's nitrogen atom, which would render it non-nucleophilic and halt the reaction.

  • Temperature Control: The reaction is typically initiated at a reduced temperature (0 °C) during the addition of the acyl chloride. This is a critical control measure to manage the exothermic nature of the acylation, minimizing potential side reactions and ensuring selectivity. The reaction is then allowed to warm to room temperature to ensure completion.

This straightforward and scalable synthesis ensures that sufficient quantities of the compound can be produced for a comprehensive biological screening campaign.

Rationale for Therapeutic Exploration Based on Structural Analogy

The therapeutic potential of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid can be inferred from the known activities of compounds sharing its core scaffolds.

Potential as a Modulator of CNS Targets

The piperidine-carboxylic acid framework is a well-established pharmacophore for targeting CNS proteins, particularly neurotransmitter transporters.

  • Gamma-Aminobutyric Acid (GABA) Transporters: Derivatives of nipecotic acid (piperidine-3-carboxylic acid) and the structurally related guvacine are known inhibitors of GABA uptake.[4] The anticonvulsant drug Tiagabine, for example, is a derivative of nipecotic acid that functions as a selective GABA transporter 1 (GAT-1) blocker.[5] By increasing the concentration of GABA in the synaptic cleft, these inhibitors enhance GABAergic neurotransmission, which has therapeutic potential for epilepsy and anxiety disorders.[4][6] The carboxylic acid moiety is crucial for mimicking the endogenous ligand, GABA. It is plausible that the N-benzoylpiperidine-4-carboxylic acid structure of our target compound could orient the key carboxylic acid group in a manner that allows for interaction with GABA transporters or receptors.[7]

Potential in Pain Management (Opioid Receptor Modulation)

The 4-substituted piperidine ring is a cornerstone of many potent opioid analgesics.

  • μ-Opioid Receptor (MOR) Agonism: The 4-anilinopiperidine class of compounds, which includes fentanyl and its analogs, are highly potent MOR agonists.[8] These molecules demonstrate that the piperidine scaffold is adept at positioning substituents to interact with the opioid receptor binding pocket. While our target compound has an N-benzoyl group instead of the N-alkyl and 4-anilido groups typical of fentanyl, the fundamental piperidine core is present. The design of novel MOR agonists is an active area of research, with a focus on developing "biased agonists" that preferentially activate G-protein signaling over β-arrestin pathways to separate analgesic effects from adverse effects like respiratory depression and tolerance.[9] The unique electronic and steric properties of the 3-methoxybenzoyl group could potentially lead to such a biased signaling profile at opioid receptors. Structure-activity relationship studies of piperidine analogues have shown that the nature of the N-substituent is pivotal for binding affinity and selectivity.[10]

Potential as an Antifungal Agent

The N-acylpiperidine motif is also found in compounds with antimicrobial properties.

  • Ergosterol Biosynthesis Inhibition: The piperidine heterocycle is a core structure in well-known antifungal agents.[11] Many antifungal drugs, particularly those of the azole class, function by inhibiting enzymes involved in the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[12] The lipophilic nature of the benzoyl group combined with the polar piperidine ring in our target compound could facilitate its passage through the fungal cell wall and membrane. Studies have shown that various piperidine derivatives exhibit antifungal activity against clinically relevant strains like Candida albicans and Aspergillus niger.[13] The mechanism often involves disruption of membrane integrity or inhibition of essential enzymes.[14]

A Proposed Research Workflow for Biological Screening

To systematically evaluate the therapeutic potential of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid, a tiered screening approach is recommended. This workflow is designed to efficiently identify potential biological activities and guide further investigation.

Screening_Workflow start Compound Synthesis & Purification of 1-(3-Methoxybenzoyl)piperidine- 4-carboxylic acid tier1_label Tier 1: Primary Screening (Broad Target Panels) cns_screen CNS Receptor Panel (Radioligand Binding Assay) tier1_label->cns_screen opioid_screen Opioid Receptor Panel (μ, δ, κ Binding Assay) tier1_label->opioid_screen antifungal_screen Antifungal Susceptibility (MIC Assay vs. Candida, Aspergillus) tier1_label->antifungal_screen decision1 Hit Identified? (% Inhibition > 50% or MIC < 32 µg/mL) cns_screen->decision1 opioid_screen->decision1 antifungal_screen->decision1 tier2_label Tier 2: Hit Confirmation & Potency (Dose-Response) decision1->tier2_label Yes no_activity No Significant Activity (Archive Compound) decision1->no_activity No ic50_determination IC50/EC50 Determination (Functional Assays) decision2 Potent & Selective? ic50_determination->decision2 decision2->decision1 No (Re-evaluate in other panels) tier3_label Tier 3: Lead Optimization decision2->tier3_label Yes sar_studies Structure-Activity Relationship (SAR) Studies lead_candidate Lead Candidate for In Vivo Studies sar_studies->lead_candidate

Figure 2: Proposed workflow for biological screening and hit identification.

Initial Target Screening Strategy

The initial screening should be broad to maximize the chances of identifying a relevant biological activity. Based on the rationale outlined in Section 3.0, the following primary assays are recommended:

  • CNS Receptor Panel: A competitive radioligand binding assay against a panel of common CNS receptors and transporters (including GAT-1, dopamine transporters, and serotonin transporters) will provide a broad overview of potential neuropharmacological activity.

  • Opioid Receptor Panel: Specific binding assays for the μ (mu), δ (delta), and κ (kappa) opioid receptors are crucial to investigate the compound's potential as a modulator of the opioid system.[15]

  • Antifungal Susceptibility Testing: A standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus) will assess its potential as an antifungal agent.

Experimental Protocol: Radioligand Binding Assay for CNS Receptor Screening

This protocol describes a self-validating system for assessing the compound's ability to displace a known radioligand from a target receptor, in this case, the µ-opioid receptor (MOR).

Objective: To determine the percentage inhibition of a specific radioligand binding to MOR by 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid.

Materials:

  • Test Compound: 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid

  • Radioligand: [³H]DAMGO (a selective MOR agonist)

  • Membrane Preparation: Commercially available cell membranes expressing human MOR (e.g., from HEK293 cells)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: Naloxone (10 µM)

  • 96-well filter plates (GF/C filters)

  • Scintillation fluid and microplate scintillation counter

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute in Assay Buffer to achieve final assay concentrations (e.g., from 1 nM to 100 µM).

  • Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: 25 µL Assay Buffer, 25 µL [³H]DAMGO (at a concentration near its Kd), 50 µL membrane preparation.

    • Non-specific Binding (NSB): 25 µL Naloxone, 25 µL [³H]DAMGO, 50 µL membrane preparation.

    • Test Compound: 25 µL of test compound dilution, 25 µL [³H]DAMGO, 50 µL membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

    • Causality: The rapid filtration and cold washes are critical to minimize the dissociation of the radioligand from the receptor during this step, ensuring an accurate measurement of bound radioactivity.

  • Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Calculate % Inhibition for the test compound: 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)])

    • A significant inhibition (typically >50%) at a concentration of 10 µM is considered a "hit".

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

This protocol follows the standardized M27-A3 broth microdilution method from the Clinical and Laboratory Standards Institute (CLSI) for yeasts.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against Candida albicans.

Materials:

  • Test Compound: 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid

  • Fungal Strain: Candida albicans (e.g., ATCC 90028)

  • Growth Medium: RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Positive Control: Fluconazole

  • Sterile 96-well microtiter plates.

Methodology:

  • Inoculum Preparation: Culture the C. albicans strain on Sabouraud Dextrose Agar. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension 1:1000 in RPMI medium to obtain the final inoculum density.

  • Compound Dilution: Prepare a 2X stock solution of the test compound in RPMI. Perform a two-fold serial dilution across a 96-well plate, from columns 1 to 10.

  • Inoculation: Add an equal volume of the final fungal inoculum to each well (columns 1-11). This halves the drug concentration to the final test range and introduces the yeast.

    • Self-Validation: Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no drug, no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control well. This can be assessed visually or by reading the optical density at 530 nm.

Data Interpretation and Future Directions

  • For CNS/Opioid Hits: A confirmed hit with a potent IC50 value should be followed by functional assays (e.g., cAMP assays, calcium flux assays) to determine if the compound is an agonist, antagonist, or allosteric modulator.[15] Selectivity profiling against a broader panel of related receptors is crucial to assess off-target effects.

  • For Antifungal Hits: A potent MIC value should be followed by testing against a wider panel of fungal species, including resistant strains. Time-kill assays can determine if the compound is fungicidal or fungistatic.

Successful confirmation of activity should lead to a Structure-Activity Relationship (SAR) program. By systematically modifying the three key regions of the molecule—the benzoyl ring, the piperidine core, and the carboxylic acid—researchers can optimize for potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). For example, altering the substitution pattern on the benzoyl ring can fine-tune electronic and steric properties to improve target engagement.[16]

Conclusion

While 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid is an understudied molecule, its chemical structure is highly compelling from a medicinal chemistry perspective. By leveraging the known pharmacology of its core components—the piperidine-4-carboxylic acid scaffold and the N-benzoyl moiety—a strong, rational basis can be made for its investigation as a potential therapeutic agent. The diverse activities of its analogs in areas like CNS disorders, pain management, and infectious disease highlight the rich potential of this chemical space. The experimental workflows detailed in this guide provide a clear, robust, and scientifically rigorous path for researchers to systematically explore the biological activities of this compound and potentially uncover a novel class of therapeutics.

References

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The Benzoylpiperidine Fragment: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The benzoylpiperidine motif, chemically defined as phenyl(piperidin-4-yl)methanone, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and favorable pharmacological properties have cemented its status as a "privileged structure," appearing in a wide array of therapeutic agents across diverse disease areas.[1][2][3] This guide provides a comprehensive exploration of the benzoylpiperidine fragment, delving into its fundamental structural attributes, synthetic accessibility, mechanisms of target engagement, and its pivotal role in shaping the structure-activity relationships (SAR) of numerous clinically successful drugs. We will dissect the causal logic behind its strategic implementation in drug design, from initial hit identification to lead optimization, supported by detailed experimental protocols and case studies.

Part 1: The Benzoylpiperidine Scaffold: A Structural and Physicochemical Perspective

The power of the benzoylpiperidine fragment lies in a unique convergence of structural and physicochemical properties that render it highly "drug-like." The piperidine ring, a saturated six-membered heterocycle, imparts a three-dimensional character to molecules, which is crucial for navigating and binding to the complex topographies of biological targets.[4] This non-planar geometry allows for precise spatial orientation of substituents, a key factor in optimizing ligand-receptor interactions.

Key Physicochemical Attributes:

  • Metabolic Stability: The core scaffold is generally robust and resistant to metabolic degradation, contributing to favorable pharmacokinetic profiles.[1][2][3]

  • Bioisosterism: The benzoylpiperidine moiety is often considered a bioisostere of the piperazine ring.[1][2][3] The strategic replacement of a nitrogen atom with a carbonyl-bearing carbon atom can modulate basicity, polarity, and hydrogen bonding capacity. The carbonyl group can act as a hydrogen bond acceptor, often compensating for the loss of a hydrogen bond donor from the second nitrogen in piperazine, thereby maintaining or enhancing binding affinity.[1][5]

  • Synthetic Tractability: The fragment is readily synthesized from commercially available starting materials, facilitating the rapid generation of diverse chemical libraries for screening and optimization.[1][3] The lack of a chiral center in the core fragment simplifies synthesis and downstream analysis by avoiding the complexities of stereoisomers.[3]

  • Modulation of Properties: The piperidine nitrogen provides a convenient handle for chemical modification, allowing for the fine-tuning of properties such as solubility, lipophilicity, and target engagement. The basicity of this nitrogen is a critical determinant of pharmacokinetic and pharmacodynamic properties.[6]

The combination of these features makes the benzoylpiperidine scaffold an attractive starting point and a reliable building block in the rational design of new chemical entities.

Part 2: Synthesis and Chemical Space Exploration

The facile synthesis of benzoylpiperidine derivatives is a major advantage for its widespread use in drug discovery.[3] Several robust synthetic strategies have been developed, allowing for extensive exploration of the surrounding chemical space. These methods typically start from commercially available precursors, ensuring cost-effectiveness and scalability.[3]

Common Synthetic Routes

There are four primary strategies for synthesizing or incorporating the benzoylpiperidine fragment, each offering distinct advantages depending on the desired final compound.[1][3]

  • N-Alkylation of Pre-formed Benzoylpiperidines: The most direct approach involves the N-alkylation or amidation of a commercially available, appropriately substituted 4-benzoylpiperidine. This is ideal for rapidly diversifying the substituent on the piperidine nitrogen.[1]

  • Friedel-Crafts Acylation of Protected Piperidines: This route begins with isonipecotic acid (piperidine-4-carboxylic acid). The piperidine nitrogen is first protected (e.g., via acetylation) to prevent side reactions. The carboxylic acid is then converted to an acyl chloride and reacted with a suitable aromatic ring via a Friedel-Crafts acylation to form the benzoyl group.[1][3]

  • Weinreb-Nahm Ketone Synthesis: This method utilizes a Weinreb amide derivative of protected isonipecotic acid. Reaction with an organometallic reagent (e.g., a Grignard or organolithium reagent) cleanly affords the desired ketone (the benzoylpiperidine) without the risk of over-addition that can plague other ketone syntheses.[1]

  • Oxidation of Secondary Alcohols: A protected 4-(hydroxymethyl)piperidine can be oxidized to the corresponding aldehyde, which is then reacted with an aryl Grignard or aryllithium reagent to form a secondary alcohol. A final oxidation step yields the target benzoylpiperidine.[3]

Exemplary Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis of an N-protected benzoylpiperidine fragment starting from isonipecotic acid, a common and cost-effective precursor.[1] This self-validating workflow ensures high yields and purity by protecting the reactive piperidine nitrogen before the key C-C bond-forming step.

Step 1: N-Acetylation of Isonipecotic Acid

  • Rationale: Protection of the secondary amine is critical to prevent it from reacting in the subsequent Friedel-Crafts step. Acetylation is a simple and effective protection strategy.

  • Procedure:

    • To a solution of isonipecotic acid (1 equivalent) in pyridine, add acetic anhydride (1.2 equivalents).

    • Reflux the reaction mixture at 140 °C for 2 hours.

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

    • Purify the resulting N-acetylated intermediate by recrystallization or column chromatography.

Step 2: Acyl Chloride Formation

  • Rationale: Conversion of the carboxylic acid to the more reactive acyl chloride is necessary to drive the Friedel-Crafts acylation. Thionyl chloride is a common and effective reagent for this transformation.

  • Procedure:

    • Suspend the N-acetylated intermediate (1 equivalent) in anhydrous 1,2-dichloroethane.

    • Add thionyl chloride (1.5 equivalents) dropwise at 0 °C.

    • Warm the reaction to 60 °C and stir for 4 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride intermediate.

Step 3: Friedel-Crafts Acylation

  • Rationale: This is the key bond-forming step where the benzoyl group is constructed. Aluminum trichloride is the Lewis acid catalyst that activates the acyl chloride for electrophilic aromatic substitution.

  • Procedure:

    • Dissolve the desired aromatic compound (e.g., benzene or a substituted derivative, 1.1 equivalents) in anhydrous 1,2-dichloroethane.

    • Add aluminum trichloride (AlCl₃, 1.2 equivalents) portion-wise at 0 °C.

    • Add a solution of the crude acyl chloride intermediate in anhydrous 1,2-dichloroethane dropwise to the reaction mixture.

    • Heat the reaction to 90 °C and stir overnight.

    • Cool the reaction and quench by carefully pouring it onto crushed ice.

    • Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over sodium sulfate, and concentrate.

    • Purify the final N-acetyl-4-benzoylpiperidine product by column chromatography. The acetyl group can then be removed under standard conditions if the free amine is required.

Part 3: Mechanism of Action and Target Engagement

The benzoylpiperidine scaffold is found in drugs targeting a vast range of biological systems, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[1][2][7] Its utility stems from its ability to act as a rigid anchor, positioning key pharmacophoric elements for optimal interaction with the target protein.

A prominent example is its role in antagonists of the serotonin 5-HT₂A receptor, such as ketanserin and altanserin.[1][3] In these molecules, the 4-(p-fluorobenzoyl)piperidine fragment is considered crucial for anchoring the ligand within the receptor's binding pocket.[1][5] It is believed to function as a constrained analogue of the butyrophenone pharmacophore, a common feature in many antipsychotic drugs.[3][5]

The interaction often involves a combination of forces:

  • Hydrophobic Interactions: The phenyl ring of the benzoyl group typically engages with hydrophobic pockets within the receptor.

  • Hydrogen Bonding: The carbonyl oxygen is a key hydrogen bond acceptor, often forming a critical interaction with polar residues in the binding site.[1][5]

  • Cation-π Interactions: The protonated piperidine nitrogen can form a strong cation-π interaction with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target protein, a common and powerful binding motif in neuroreceptors.[4]

G cluster_ligand Benzoylpiperidine Ligand cluster_receptor Receptor Binding Pocket Benzoyl Benzoyl Group (Phenyl Ring) HydrophobicPocket Hydrophobic Pocket (e.g., Leu, Val) Benzoyl->HydrophobicPocket Hydrophobic Interaction Carbonyl Carbonyl (C=O) HbondDonor H-Bond Donor (e.g., Ser, Thr) Carbonyl->HbondDonor Hydrogen Bond Piperidine Piperidine Ring (Protonated Nitrogen) AromaticResidue Aromatic Residue (e.g., Phe, Tyr) Piperidine->AromaticResidue Cation-π Interaction

Part 4: Structure-Activity Relationship (SAR) and Lead Optimization

The benzoylpiperidine core provides a robust platform for systematic SAR exploration. Medicinal chemists can independently modify three key positions to optimize potency, selectivity, and pharmacokinetic properties: the benzoyl ring, the piperidine ring itself (rarely), and the piperidine nitrogen.

  • Benzoyl Ring Substituents: Adding substituents to the phenyl ring directly influences interactions within the hydrophobic pocket of the target. For example, in a series of Monoacylglycerol Lipase (MAGL) inhibitors, adding an isopropyl group to the para-position of the benzoyl moiety was found to better fit into a wide lipophilic channel of the enzyme, increasing inhibitory potency.[1] Similarly, adding electron-withdrawing groups like fluorine can modulate the electronics of the carbonyl group, potentially strengthening hydrogen bonds.[1]

  • Piperidine Nitrogen Substituents: This is the most common site for modification. Attaching different groups here allows for the exploration of vectors pointing out of the primary binding pocket and can be used to improve solubility, modulate basicity (and thus pKa), and introduce new interactions with the protein surface. For acetylcholinesterase inhibitors, for instance, attaching a bulky N-benzyl group to the piperidine significantly enhances activity.[6]

SAR Case Study: MAGL Inhibitors

The development of benzoylpiperidine-based MAGL inhibitors provides a clear example of iterative optimization.[1]

CompoundBenzoyl Ring Substitution (R1)Phenolic Group Substitution (R2)MAGL IC₅₀ (nM)Rationale for Change
19 Chlorine (para)Hydrogen~800Initial Hit
20 i-Propyl (para)Fluorine (para)80i-Propyl group better fits lipophilic channel; Fluorine's electron-withdrawing effect enhances H-bonding of the phenolic OH.[1]
22 (meta-CF₃)-diphenylsulfide(meta-CF₃)-diphenylsulfide1.26Introduction of a larger diarylsulfide moiety with a meta-substituent to fully occupy and interact with the hydrophobic pocket.[1]

This data illustrates a classic lead optimization workflow where specific, hypothesis-driven modifications to the benzoylpiperidine scaffold lead to dramatic improvements in potency.

G A Initial Hit (e.g., Compound 19) B Synthesize Analog Library (Modify R1 and R2) A->B C In Vitro Assay (e.g., MAGL Inhibition) B->C D Analyze SAR Data C->D E Potent Lead? (IC50 < Threshold) D->E F Optimized Lead (e.g., Compound 22) E->F Yes G Refine Hypothesis (e.g., Target Hydrophobic Pocket) E->G No H Advance to In Vivo Studies F->H G->B

Part 5: Case Studies in Drug Discovery

The benzoylpiperidine fragment is a key component of numerous approved drugs, highlighting its clinical and commercial significance.

  • Donepezil: An acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease. The N-benzylpiperidine moiety is a critical part of its structure, contributing to its high affinity and selectivity.[4][8]

  • Methylphenidate (Ritalin): A benzylpiperidine derivative used to treat ADHD. It functions as a norepinephrine-dopamine reuptake inhibitor, with the piperidine ring being essential for its interaction with the dopamine transporter.[9]

  • Antipsychotics (e.g., Risperidone metabolites): The benzoylpiperidine system is a privileged structure in the design of atypical antipsychotics, largely due to its presence in potent 5-HT₂A antagonists like ketanserin.[3][5]

These examples underscore the broad applicability of the scaffold, from treating neurodegenerative and psychiatric disorders to managing pain and cancer.[10][11]

Conclusion

The benzoylpiperidine fragment is more than just a common chemical motif; it is a validated, versatile, and powerful tool in the medicinal chemist's arsenal. Its favorable combination of metabolic stability, synthetic accessibility, and rich three-dimensional structure allows it to serve as a reliable anchor for engaging a wide variety of biological targets. A deep understanding of its synthesis, binding modes, and SAR landscape enables researchers to rationally design and optimize novel therapeutics with improved efficacy and safety profiles. As drug discovery continues to tackle increasingly complex biological targets, the privileged benzoylpiperidine scaffold is certain to remain a central element in the development of future medicines.

References

  • Piazzi, L., Granchi, C., Rizzolio, F., & Minutolo, F. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930. [Link]

  • Piazzi, L., Granchi, C., Rizzolio, F., & Minutolo, F. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]

  • Karpenko, Y., et al. (2024). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 29(13), 3097. [Link]

  • Wikipedia contributors. (2024). Methylphenidate. Wikipedia, The Free Encyclopedia. [Link]

  • Piazzi, L., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed. [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116973. [Link]

  • Sugimoto, H., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 36(17), 2468–2475. [Link]

  • ResearchGate. (n.d.). General classification of benzoylpiperidine-based small molecules as therapeutics and diagnostics. [Link]

  • ResearchGate. (n.d.). The benzoylpiperidine fragment (phenyl(piperdin-4-yl)methanone, in the red square) and the structures of two representative 5-HT2A antagonists, ketanserin (1) and altanserin (2), with the benzoylpiperidine fragment highlighted in red. [Link]

  • Kumar, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

  • Piazzi, L., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]

  • Berardi, F., et al. (1998). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry, 41(15), 2794–2803. [Link]

  • ResearchGate. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. [Link]

  • Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of Medicinal Chemistry, 35(24), 4542–4548. [Link]

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A Technical Guide to 1-(3-Methoxybenzoyl)piperidine-4-carboxylic Acid and its Analogs: A Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-(benzoyl)piperidine-4-carboxylic acid scaffold represents a versatile and promising platform in medicinal chemistry. This technical guide provides an in-depth analysis of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid and its analogs as potential therapeutic agents. While direct therapeutic applications of the title compound are not extensively documented in publicly available literature, this guide will extrapolate from the known biological activities of its parent structures and closely related analogs to illuminate its potential. We will explore rational drug design strategies, synthetic methodologies, potential therapeutic targets, and robust protocols for biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore this chemical space for novel therapeutic interventions.

Introduction: The Therapeutic Potential of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of approved pharmaceuticals. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for interacting with biological targets. When combined with a carboxylic acid moiety, as in piperidine-4-carboxylic acid (isonipecotic acid), the resulting molecule gains a key functional group for forming ionic interactions and hydrogen bonds, crucial for receptor binding.

Notably, isonipecotic acid itself is a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA) and acts as a partial agonist at the GABA-A receptor[1]. This inherent biological activity of the parent structure provides a strong rationale for exploring its derivatives as potential modulators of the central nervous system. The addition of a benzoyl group at the 1-position introduces a lipophilic aromatic moiety that can be readily modified to fine-tune the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

The specific focus of this guide, 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid, incorporates a methoxy group at the meta-position of the benzoyl ring. The placement of this hydrogen bond acceptor can significantly influence the molecule's interaction with target proteins. This guide will delve into the synthetic routes to access this and related compounds, discuss potential therapeutic applications based on analogous structures, and provide detailed experimental protocols for their evaluation.

Synthetic Strategies and Methodologies

The synthesis of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid and its analogs is generally achieved through a straightforward N-acylation of a piperidine-4-carboxylic acid derivative. The versatility of this approach allows for the generation of a diverse library of analogs by varying the substituted benzoyl chloride or benzoic acid used in the coupling reaction.

General Synthesis of 1-(Benzoyl)piperidine-4-carboxylic Acids

A common and efficient method for the synthesis of the title compound and its analogs involves the Schotten-Baumann reaction, where an acyl chloride reacts with an amine under basic conditions.

Experimental Protocol: Synthesis of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid

  • Dissolution: Dissolve piperidine-4-carboxylic acid (1 equivalent) in a suitable aqueous solvent such as a 1:1 mixture of water and a miscible organic solvent like tetrahydrofuran (THF).

  • Basification: Add a base, such as sodium hydroxide (2.5 equivalents), to the solution and stir until all solids have dissolved. The base serves to deprotonate the carboxylic acid and the secondary amine of the piperidine ring, as well as to neutralize the HCl byproduct of the reaction.

  • Acylation: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add 3-methoxybenzoyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

  • Work-up: Upon completion, acidify the reaction mixture to a pH of 2-3 with a strong acid such as hydrochloric acid. This will protonate the carboxylic acid product, causing it to precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Synthesis of Analogs

The versatility of the carboxylic acid and the benzoyl moiety allows for the synthesis of a wide range of analogs.

  • Amide Analogs: The carboxylic acid can be converted to an amide through coupling reactions with various amines using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt)[2].

  • Ester Analogs: Esterification of the carboxylic acid can be achieved by reacting the parent acid with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol.

  • Benzoyl Ring Analogs: A diverse library of analogs can be synthesized by using different substituted benzoyl chlorides in the initial acylation step. This allows for the exploration of the structure-activity relationship (SAR) of substitutions on the aromatic ring.

Diagram: General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_core Core Scaffold cluster_analogs Analog Synthesis Piperidine_4_COOH Piperidine-4-carboxylic Acid Acylation N-Acylation (Schotten-Baumann) Piperidine_4_COOH->Acylation Substituted_Benzoyl_Cl Substituted Benzoyl Chloride Substituted_Benzoyl_Cl->Acylation Core_Compound 1-(Substituted-benzoyl) piperidine-4-carboxylic acid Acylation->Core_Compound Amidation Amidation (EDCI/HOBt) Core_Compound->Amidation Esterification Esterification (Fischer) Core_Compound->Esterification Amide_Analog Amide Analogs Amidation->Amide_Analog Ester_Analog Ester Analogs Esterification->Ester_Analog

Caption: General synthetic workflow for 1-(benzoyl)piperidine-4-carboxylic acid and its analogs.

Potential Therapeutic Applications and Biological Evaluation

While the specific therapeutic targets of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid are not yet defined, we can infer potential areas of interest based on the biological activity of related compounds.

Central Nervous System Disorders

As previously mentioned, the parent molecule, isonipecotic acid, is a GABA-A receptor partial agonist[1]. This suggests that derivatives of this scaffold may retain activity at this important neurotransmitter receptor. The addition of the lipophilic benzoyl group could potentially enhance blood-brain barrier penetration, a known limitation of isonipecotic acid[1].

Hypothetical Signaling Pathway: GABA-A Receptor Modulation

G cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor (Ligand-gated ion channel) Cl_ion Cl- Influx GABA_A->Cl_ion Opens channel Compound 1-(3-Methoxybenzoyl) piperidine-4-carboxylic acid Analog Compound->GABA_A Binds to receptor GABA GABA GABA->GABA_A Binds to receptor Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_ion->Hyperpolarization

Caption: Hypothetical mechanism of action at the GABA-A receptor.

Experimental Protocol: In Vitro GABA-A Receptor Binding Assay

  • Membrane Preparation: Prepare synaptic membrane fractions from rat whole brain tissue.

  • Radioligand Binding: Incubate the membrane preparations with a known GABA-A receptor radioligand (e.g., [3H]muscimol or [3H]gaboxadol) in the presence of varying concentrations of the test compound.

  • Incubation: Incubate at 4°C for 30 minutes.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand.

Other Potential Therapeutic Areas

Analogs of the 1-(benzoyl)piperidine-4-carboxylic acid scaffold have been investigated for a range of other therapeutic applications, highlighting the broad potential of this chemical class.

  • Antifungal Activity: 4-aminopiperidine derivatives have shown promise as antifungal agents, suggesting that modifications at the 4-position could lead to compounds with antimicrobial properties[3].

  • Carbonic Anhydrase Inhibition: 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides have been identified as potent inhibitors of human carbonic anhydrase isoforms, some of which are implicated in cancer[2].

  • Analgesic and Anti-inflammatory Activity: Derivatives of 4-phenylpiperidine-4-carboxylic acid are known intermediates in the synthesis of analgesics and have been explored for anti-inflammatory properties[4].

Structure-Activity Relationship (SAR) Insights

MoietyPosition/ModificationPotential Impact on ActivityReference
Benzoyl Ring Substitution PatternThe position and nature of substituents on the benzoyl ring are critical for target affinity and selectivity. For example, in a series of carbonic anhydrase inhibitors, a 4-methoxy substitution was found to be more potent than a 3-methoxy substitution for a particular isoform.[2]
Piperidine Ring ConformationThe piperidine ring's conformational rigidity, influenced by substituents, can pre-organize the molecule for optimal binding to a target.[1]
Carboxylic Acid DerivatizationConversion of the carboxylic acid to amides or esters can modulate the compound's polarity, solubility, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties.[2]

Conclusion and Future Directions

The 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid scaffold and its analogs represent a promising area for therapeutic exploration. While direct evidence for the therapeutic utility of the title compound is currently limited, the known biological activities of its parent structures and related analogs provide a strong rationale for further investigation. The synthetic accessibility of this class of compounds, coupled with the potential for diverse functionalization, makes it an attractive starting point for drug discovery campaigns targeting a range of diseases, particularly those involving the central nervous system.

Future research should focus on the systematic synthesis and screening of a library of analogs to elucidate the structure-activity relationships and identify specific therapeutic targets. In vitro and in vivo studies will be crucial to validate the therapeutic potential and to assess the pharmacokinetic and safety profiles of lead compounds derived from this versatile scaffold.

References

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. Available at: [Link].

  • Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. PubMed. Available at: [Link].

  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Available at: [Link].

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link].

  • Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. MDPI. Available at: [Link].

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. Available at: [Link].

  • (PDF) Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. ResearchGate. Available at: [Link].

  • (PDF) Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ResearchGate. Available at: [Link].

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. Available at: [Link].

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. Available at: [Link].

  • Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. PubMed. Available at: [Link].

  • Synthesis and biological evaluation of some novel 1,3,4-oxadiazoles derived from bi phenyl 4-carboxylic acid | Request PDF. ResearchGate. Available at: [Link].

  • Structure–activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link].

  • Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. Available at: [Link].

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link].

  • Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. Available at: [Link].

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Methodological & Application

Synthesis Protocol for 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the N-Benzoylpiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for targeting a variety of biological receptors. When acylated with a benzoyl group, the resulting N-benzoylpiperidine moiety offers a synthetically accessible and structurally rich fragment for drug design and development.[2]

Specifically, 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid combines the established piperidine-4-carboxylic acid core, a constrained analog of the neurotransmitter GABA, with a methoxy-substituted benzoyl group. This strategic combination of functional groups opens avenues for the exploration of novel therapeutics, particularly in areas such as neuroscience, where GABAergic signaling is paramount, and in the development of inhibitors for enzymes like histone deacetylases (HDACs) and acetylcholinesterase (AChE), which have been implicated in Alzheimer's disease.[3] The methoxy substituent can also influence the pharmacokinetic properties of the molecule, such as solubility and cell permeability.[4] This document provides a comprehensive, in-depth guide to the synthesis, purification, and characterization of this valuable research compound.

Theoretical Framework: The Schotten-Baumann Reaction

The synthesis of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid is achieved through a classic named reaction in organic chemistry: the Schotten-Baumann reaction. This reaction facilitates the formation of an amide bond by reacting an amine with an acid chloride in the presence of a base.

The mechanism proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methoxybenzoyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the protonated amide. A base, typically a hydroxide salt, is crucial in this reaction for two primary reasons:

  • Neutralization of HCl: The reaction generates hydrochloric acid (HCl) as a byproduct. The base neutralizes the HCl, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Driving the Equilibrium: By neutralizing the acidic byproduct, the base drives the reaction equilibrium towards the formation of the amide product.

The choice of a biphasic solvent system, often an aqueous phase for the base and an organic phase for the reactants and product, is a common feature of the Schotten-Baumann reaction. This setup allows for efficient reaction at the interface while simplifying the work-up procedure.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Piperidine-4-carboxylic acid (Isonipecotic acid)≥98%Sigma-Aldrich, Acros Organics, etc.Store in a cool, dry place.
3-Methoxybenzoyl chloride≥98%Sigma-Aldrich, TCI, etc.Corrosive and moisture-sensitive. Handle in a fume hood.
Sodium hydroxide (NaOH)Pellets, ≥97%Fisher Scientific, etc.Corrosive. Handle with care.
Ethanol (EtOH)Anhydrous
Deionized Water
Hydrochloric acid (HCl)6N aqueous solutionCorrosive.
Dichloromethane (CH2Cl2)ACS grade
Anhydrous Magnesium Sulfate (MgSO4)
Deuterated solvent (e.g., DMSO-d6, CDCl3)NMR gradeFor NMR analysis.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile) when handling any of the reagents.

  • Fume Hood: All steps involving 3-methoxybenzoyl chloride and hydrochloric acid must be performed in a well-ventilated fume hood due to their corrosive and irritant nature.

  • Handling of Reagents:

    • 3-Methoxybenzoyl chloride: Is corrosive and reacts with moisture. Avoid inhalation of vapors and contact with skin and eyes.

    • Sodium hydroxide and Hydrochloric acid: Are highly corrosive. Avoid direct contact. In case of contact, immediately flush the affected area with copious amounts of water.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Protocol

This protocol is adapted from a similar synthesis of a substituted N-benzoylpiperidine derivative and is expected to provide a high yield of the target compound.[5]

Step 1: Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (1.0 eq, e.g., 5.0 g).

  • Add ethanol (e.g., 100 mL) and deionized water (e.g., 40 mL) to the flask and stir until the piperidine-4-carboxylic acid is fully dissolved.

  • Prepare a 5N aqueous solution of sodium hydroxide (NaOH). Carefully add this solution to the reaction mixture (e.g., 50 mL). The base is added to deprotonate the carboxylic acid and neutralize the HCl that will be formed.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

Step 2: Acylation Reaction
  • In a separate, dry conical flask, dissolve 3-methoxybenzoyl chloride (1.1 eq) in a minimal amount of an anhydrous organic solvent like dichloromethane (CH2Cl2) or add it neat if it is a liquid.

  • Slowly add the 3-methoxybenzoyl chloride solution dropwise to the cooled, stirring reaction mixture over a period of 30-60 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and minimize side reactions.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Let the reaction stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if a suitable solvent system is developed.

Step 3: Work-up and Isolation
  • After 24 hours, transfer the reaction mixture to a rotary evaporator to remove the ethanol under reduced pressure.

  • To the remaining aqueous residue, add crushed ice to cool the solution.

  • Acidify the cold solution by slowly adding a 6N aqueous solution of hydrochloric acid (HCl) while stirring. Monitor the pH with pH paper or a pH meter, aiming for a final pH of 3-4.

  • Upon acidification, a precipitate of the product, 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid, should form.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any remaining salts.

  • Dry the product under vacuum or in a desiccator to a constant weight.

Step 4: Purification (Optional)

If the product requires further purification, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be performed.

Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Acylation cluster_workup Work-up & Isolation dissolve Dissolve Piperidine-4-carboxylic acid in EtOH/Water add_base Add 5N NaOH Solution dissolve->add_base cool Cool to 0-5 °C add_base->cool add_acyl Slowly add 3-Methoxybenzoyl chloride cool->add_acyl stir Stir at Room Temperature for 24 hours add_acyl->stir remove_etoh Remove EtOH via Rotovap stir->remove_etoh acidify Cool and Acidify with 6N HCl to pH 3-4 remove_etoh->acidify precipitate Precipitate Formation acidify->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash dry Dry Product filter_wash->dry final_product 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid dry->final_product Characterization

Caption: Workflow for the synthesis of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid.

Characterization and Data Analysis

To confirm the identity and purity of the synthesized 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid, a combination of spectroscopic techniques should be employed.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR - Aromatic Protons: Signals in the range of δ 6.8-7.4 ppm corresponding to the protons on the methoxybenzoyl ring.- Methoxy Protons: A singlet around δ 3.8 ppm for the -OCH₃ group.[6]- Piperidine Protons: A series of multiplets in the δ 1.5-4.5 ppm range for the piperidine ring protons.- Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which may be exchangeable with D₂O.
¹³C NMR - Carbonyl Carbons: A signal for the carboxylic acid carbonyl around δ 175-185 ppm and a signal for the amide carbonyl around δ 165-175 ppm.[7]- Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm), including a signal for the carbon attached to the methoxy group around δ 159 ppm.[6]- Methoxy Carbon: A signal around δ 55 ppm for the -OCH₃ group.[6]- Piperidine Carbons: Signals in the aliphatic region (δ 25-50 ppm).
IR (Infrared) Spectroscopy - O-H Stretch: A very broad band from 2500-3300 cm⁻¹ characteristic of a carboxylic acid O-H.[8]- C=O Stretch: A strong absorption around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl and another strong absorption around 1620-1640 cm⁻¹ for the amide carbonyl.- C-O Stretch: A band in the 1200-1300 cm⁻¹ region for the C-O bonds of the carboxylic acid and the methoxy group.
Mass Spectrometry (MS) - Molecular Ion Peak: The expected molecular weight for C₁₄H₁₇NO₄ is 263.29 g/mol . Depending on the ionization method (e.g., ESI), the [M+H]⁺ peak would be observed at m/z 264.30 or the [M-H]⁻ peak at m/z 262.28.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Inactive 3-methoxybenzoyl chloride (hydrolyzed).- Insufficient base.- Reaction temperature too high.- Use fresh or properly stored 3-methoxybenzoyl chloride.- Ensure the correct stoichiometry and concentration of NaOH.- Maintain a low temperature during the addition of the acid chloride.
Oily product instead of solid - Impurities present.- Incomplete reaction.- Attempt to triturate the oil with a non-polar solvent (e.g., hexanes) to induce solidification.- Purify the product using column chromatography.
Broad or impure NMR signals - Residual solvent.- Presence of starting materials or byproducts.- Ensure the product is thoroughly dried under vacuum.- Recrystallize the product or purify by column chromatography.

Conclusion

This protocol outlines a reliable and straightforward method for the synthesis of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid, a compound of significant interest in medicinal chemistry and drug discovery. By following the detailed steps for synthesis, work-up, and characterization, researchers can confidently produce this valuable building block for further investigation into its biological activities and potential therapeutic applications. The principles of the Schotten-Baumann reaction are well-established, and with careful attention to the safety precautions and experimental details provided, this synthesis should be readily achievable in a standard organic chemistry laboratory.

References

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • 1-(3-Methoxy-4-nitrophenyl)piperidine-4-carboxylic acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2021). Molecules, 26(16), 4864. [Link]

  • Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. (n.d.). UniCA IRIS. Retrieved January 23, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). Bioorganic & Medicinal Chemistry, 80, 117178. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • IR: carboxylic acids. (n.d.). University of Calgary. Retrieved January 23, 2026, from [Link]

  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 23, 2026, from [Link]

  • Recent Advances in the Synthesis of 4H-Benzo[d][6][9]oxathiin-4-ones and 4H-Benzo[d][6][9]dioxin-4-ones. (2024). Organics, 5(4), 48. [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. Retrieved January 23, 2026, from [Link]

  • Infrared spectra and structure of molecular complexes of aromatic acids. (2018). Journal of Molecular Structure, 1165, 223-231. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2893-2897. [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • IR handout. (n.d.). University of Wisconsin-River Falls. Retrieved January 23, 2026, from [Link]

  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (2020). Molecules, 25(21), 5128. [Link]

  • A guide to 13C NMR chemical shift values. (2015). Compound Interest. Retrieved January 23, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(22), 6890. [Link]

  • Crystal structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o758–o759. [Link]

  • Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. (2018). Molecules, 23(10), 2656. [Link]

  • Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. (2012). ChemMedChem, 7(8), 1466-1477. [Link]

Sources

Application Note: A Robust and Scalable Synthesis of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

N-acyl piperidines are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Their structural rigidity and synthetic tractability make them ideal building blocks for drug discovery and development. This application note provides a comprehensive, field-tested protocol for the synthesis of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid, a valuable intermediate for chemical libraries.

The described synthesis employs the classic Schotten-Baumann reaction, a reliable method for acylating amines with acid chlorides in a biphasic aqueous-organic system.[1] This approach is particularly well-suited for substrates like isonipecotic acid (piperidine-4-carboxylic acid), which possess both a nucleophilic amine and a carboxylic acid moiety. The alkaline aqueous phase serves a dual purpose: it deprotonates the carboxylic acid, rendering it unreactive towards the electrophile, and neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[2] This protocol is designed for high yield, purity, and scalability, making it suitable for both academic research and industrial drug development settings.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The secondary amine of isonipecotic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-methoxybenzoyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling a chloride ion to yield the final amide product.

Caption: Overall reaction for the synthesis of the target compound.

The mechanism, illustrated below, highlights the critical role of the base in facilitating the reaction.

G start Isonipecotic Acid (Amine Nucleophile) attack Nucleophilic Attack start->attack acyl_chloride 3-Methoxybenzoyl Chloride (Electrophile) acyl_chloride->attack intermediate Tetrahedral Intermediate attack->intermediate collapse Collapse of Intermediate intermediate->collapse product Amide Product + Cl⁻ collapse->product byproduct HCl (Byproduct) collapse->byproduct Expels base NaOH (Base) neutralization Neutralization base->neutralization salts H₂O + NaCl neutralization->salts byproduct->neutralization

Caption: Simplified mechanism of the Schotten-Baumann reaction.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis and includes self-validating checkpoints for reaction monitoring and product characterization.

Materials and Reagents

Proper handling and sourcing of high-purity reagents are critical for success.

ReagentCAS No.Mol. Weight ( g/mol )Amount (mmol)EquivalentsKey Properties
Isonipecotic Acid498-94-2129.1620.01.0White solid
3-Methoxybenzoyl chloride1711-05-3170.5921.01.05Corrosive, moisture-sensitive liquid[3][4]
Sodium Hydroxide (NaOH)1310-73-240.0044.02.2Caustic solid
Dichloromethane (DCM)75-09-284.93--Volatile organic solvent
Hydrochloric Acid (HCl)7647-01-036.46As needed-Concentrated (37%), corrosive
Deionized Water (H₂O)7732-18-518.02--
Ethyl Acetate (EtOAc)141-78-688.11--Extraction solvent
Anhydrous Sodium Sulfate7757-82-6142.04As needed-Drying agent
Required Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • 125 mL dropping funnel

  • 500 mL separatory funnel

  • Büchner funnel and filter flask assembly

  • pH paper or pH meter

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Synthesis Procedure

Safety First: Conduct all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. 3-Methoxybenzoyl chloride is corrosive and a lachrymator.

  • Preparation of Aqueous Phase:

    • In the 250 mL three-neck flask, dissolve isonipecotic acid (2.58 g, 20.0 mmol) and sodium hydroxide (1.76 g, 44.0 mmol) in 50 mL of deionized water.

    • Causality: Using two equivalents of base ensures the carboxylic acid is deprotonated to its sodium salt and provides a full equivalent to neutralize the HCl byproduct.

    • Equip the flask with a magnetic stir bar and place it in an ice bath. Stir the solution until all solids have dissolved and the temperature has equilibrated to 0-5 °C.

  • Preparation of Organic Phase:

    • In a separate beaker, dissolve 3-methoxybenzoyl chloride (3.58 g, 21.0 mmol) in 50 mL of dichloromethane (DCM).

    • Causality: A slight excess (1.05 eq) of the acylating agent ensures the complete consumption of the limiting reagent, isonipecotic acid.

    • Transfer this solution to the 125 mL dropping funnel.

  • Reaction Execution:

    • With vigorous stirring of the aqueous solution, add the 3-methoxybenzoyl chloride solution from the dropping funnel dropwise over 30-45 minutes. Maintain the internal temperature below 10 °C.

    • Causality: Vigorous stirring is essential to maximize the surface area between the two immiscible phases, facilitating the reaction at the interface.[5] Slow, cooled addition prevents unwanted side reactions, such as the hydrolysis of the acid chloride, and controls the exothermicity of the reaction.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 3-4 hours.

  • Reaction Monitoring:

    • To check for completion, take a small aliquot from the organic layer, spot it on a TLC plate, and elute with a suitable solvent system (e.g., 10% Methanol in DCM). The disappearance of the 3-methoxybenzoyl chloride spot indicates the reaction is complete.

Work-up and Product Isolation
  • Phase Separation:

    • Transfer the reaction mixture to a 500 mL separatory funnel. Allow the layers to separate fully.

    • Drain the lower organic (DCM) layer and set it aside.

  • Aqueous Phase Wash:

    • Wash the remaining aqueous layer with 20 mL of fresh DCM to remove any residual unreacted acid chloride or other nonpolar impurities. Combine this DCM wash with the previously collected organic layer (this combined organic phase can be discarded).

  • Product Precipitation:

    • Return the aqueous layer to a beaker and cool it in an ice bath with stirring.

    • Slowly add concentrated hydrochloric acid (HCl) dropwise to acidify the solution to a pH of approximately 2.

    • Causality: This is the critical isolation step. The product exists as a water-soluble sodium carboxylate salt. Acidification protonates the carboxylate, yielding the free carboxylic acid, which is significantly less soluble in water and precipitates out as a solid.[6]

    • A thick white precipitate should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation and Drying:

    • Collect the white solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove inorganic salts (NaCl).

    • Allow the product to air-dry on the filter for 20 minutes, then transfer it to a watch glass and dry to a constant weight in a vacuum oven at 50 °C.

Purification and Characterization

The crude product obtained from this procedure is often of high purity (>95%). If further purification is required, recrystallization from an ethanol/water mixture is effective.

  • Expected Yield: 80-90%

  • Appearance: White to off-white crystalline solid.

  • Characterization (Typical Data):

    • ¹H NMR: Spectra should show characteristic peaks for the piperidine ring protons, the methoxy group singlet, and the aromatic protons.

    • ¹³C NMR: Will confirm the presence of the amide and carboxylic acid carbonyls, as well as all other unique carbon atoms.

    • Mass Spectrometry (MS): ESI-MS should show the [M+H]⁺ or [M-H]⁻ ion corresponding to the product's molecular weight (263.29 g/mol ).

    • Infrared (IR) Spectroscopy: Key stretches include a broad O-H (carboxylic acid), a C=O (amide), and another C=O (carboxylic acid).

Synthesis Workflow Diagram

The entire process, from setup to final product, is summarized in the following workflow.

Synthesis_Workflow prep_aq Prepare Aqueous Phase (Isonipecotic Acid + NaOH in H₂O) Cool to 0-5 °C react Combine Phases (Dropwise addition at <10 °C) Stir at RT for 3-4h prep_aq->react prep_org Prepare Organic Phase (3-Methoxybenzoyl Chloride in DCM) prep_org->react workup Work-up: Phase Separation (Separate DCM and Aqueous Layers) react->workup wash Wash Aqueous Layer (with fresh DCM) workup->wash acidify Acidify Aqueous Layer (Add conc. HCl to pH 2) Precipitate Product wash->acidify isolate Isolate Solid (Vacuum Filtration) acidify->isolate dry Wash & Dry Product (Wash with cold H₂O, dry in vacuum oven) isolate->dry characterize Characterize Final Product (NMR, MS, IR) dry->characterize

Caption: Step-by-step workflow for the synthesis protocol.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Hydrolysis of acid chloride. 3. Product loss during work-up.1. Extend reaction time; confirm starting material consumption by TLC. 2. Ensure efficient stirring and maintain low temperature during addition. Use fresh, high-quality acid chloride. 3. Ensure pH is ~2 for full precipitation. Be careful during transfers.
Oily Product / Fails to Solidify Presence of impurities or residual solvent.Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. If that fails, dissolve in a minimal amount of hot solvent (e.g., ethanol) and add water dropwise until cloudy, then cool to recrystallize.
Reaction Does Not Start Poor quality of 3-methoxybenzoyl chloride (hydrolyzed).Use a freshly opened bottle or distill the acid chloride prior to use. Confirm its integrity via IR (sharp C=O stretch around 1770 cm⁻¹).

References

  • Google Patents. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. CN102174011A.
  • Google Patents. (2012). Preparation method for 1-N-BOC-4-acetyl piperidine. CN102775343A.
  • Organic Syntheses. [[1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester]]. [Link]

  • Google Patents. (2006). Process for preparation of piperidine carboxylic acid. WO2006013550A3.
  • Google Patents. (2012). Preparation method of 3-methoxybenzyl chloride. CN102690175A.
  • ResearchGate. Scheme 1: Synthesis of Isonipecotic acid methyl ester 1. [Link]

  • Chem Talk. (2025). Schotten Baumann Reaction Mechanism Detailed Explanation. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • Frontiers in Chemistry. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]

  • PrepChem.com. Synthesis of 4-piperidinecarboxylic acid. [Link]

  • L.S. College, Muzaffarpur. (2020). Schotten-Baumann reaction. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • PrepChem.com. Synthesis of p-methoxybenzoyl chloride. [Link]

  • MDPI. (2019). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]

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Application Notes and Protocols for N-Acylation of Piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Chemoselectivity of a Bifunctional Scaffold

Piperidine-4-carboxylic acid is a valuable building block in medicinal chemistry, frequently incorporated into scaffolds for the development of novel therapeutics. Its structure, featuring a secondary amine and a carboxylic acid, presents a classic chemoselectivity challenge during synthesis. The nucleophilic nature of the piperidine nitrogen and the carboxylate group necessitates carefully chosen reaction conditions to achieve selective N-acylation without undesired side reactions, such as esterification or the formation of amides at the carboxyl group.

This comprehensive guide provides an in-depth analysis of the primary methods for the N-acylation of piperidine-4-carboxylic acid. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights to guide your experimental design. The protocols provided are designed to be self-validating, with explanations for each step to ensure reproducibility and success.

Core Methodologies for N-Acylation

The selective N-acylation of piperidine-4-carboxylic acid can be broadly categorized into three primary strategies, each with its own set of advantages and considerations:

  • Acylation with Acyl Halides (e.g., Acyl Chlorides)

  • Acylation with Acid Anhydrides

  • Amide Coupling using Carbodiimides and Activating Agents

The choice of method is dictated by the nature of the acylating agent, the stability of the starting materials, and the desired scale of the reaction.

Method 1: N-Acylation using Acyl Chlorides under Schotten-Baumann Conditions

The Schotten-Baumann reaction is a robust and widely used method for the acylation of amines using acyl chlorides in the presence of a base.[1][2] The reaction is typically performed in a biphasic system, where an aqueous base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[2][3]

Mechanistic Rationale

The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the N-acylated product. The base plays a crucial role in neutralizing the generated HCl, preventing the protonation of the starting amine and thus maintaining its nucleophilicity.[3]

Schotten_Baumann cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Piperidine Piperidine-4-carboxylic acid Attack Nucleophilic Attack Piperidine->Attack Amine AcylChloride Acyl Chloride (R-COCl) AcylChloride->Attack Carbonyl Base Aqueous Base (e.g., NaOH) Byproduct HCl (neutralized by base) Base->Byproduct Neutralization Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Chloride Elimination Intermediate->Elimination Product N-Acyl Piperidine-4-carboxylic acid Elimination->Product Elimination->Byproduct

Caption: Schotten-Baumann Reaction Workflow.

Advantages & Disadvantages
AdvantagesDisadvantages
High reactivity of acyl chlorides leads to rapid reactions.Acyl chlorides are often moisture-sensitive and can be corrosive.[4]
Generally high-yielding.The use of a strong base may not be suitable for base-sensitive substrates.
The procedure is straightforward and scalable.Potential for side reactions if the carboxylic acid is not protected.
Detailed Protocol: N-Acetylation of Piperidine-4-carboxylic Acid

This protocol describes the N-acetylation of piperidine-4-carboxylic acid using acetyl chloride.

Materials:

  • Piperidine-4-carboxylic acid

  • Acetyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolution of Starting Material: In a 250 mL round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1 M aqueous solution of NaOH (2.5 eq). Cool the solution to 0-5 °C in an ice bath with gentle stirring.

  • Addition of Acylating Agent: While maintaining the temperature at 0-5 °C, slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. A biphasic system with DCM can also be employed.[2]

  • Reaction Monitoring: Allow the reaction mixture to stir vigorously at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, carefully acidify the aqueous solution to pH 2-3 with 1 M HCl.

    • Extract the product with DCM (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-acetyl-piperidine-4-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[5]

Method 2: N-Acylation using Acid Anhydrides

Acid anhydrides are another class of effective acylating agents.[6] They are generally less reactive than acyl chlorides, which can be advantageous in controlling the reaction and minimizing side reactions.[7]

Mechanistic Rationale

The mechanism is analogous to that of acyl chlorides, involving a nucleophilic attack of the piperidine nitrogen on one of the carbonyl carbons of the anhydride. This results in the formation of a tetrahedral intermediate, which then collapses to give the N-acylated product and a carboxylate leaving group.[8]

Anhydride_Acylation cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Piperidine Piperidine-4-carboxylic acid Attack Nucleophilic Attack Piperidine->Attack Amine Anhydride Acid Anhydride (RCO)₂O Anhydride->Attack Carbonyl Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Carboxylate Elimination Intermediate->Elimination Product N-Acyl Piperidine-4-carboxylic acid Elimination->Product Byproduct Carboxylic Acid (RCOOH) Elimination->Byproduct

Caption: N-Acylation with Acid Anhydride Workflow.

Advantages & Disadvantages
AdvantagesDisadvantages
Acid anhydrides are generally more stable and easier to handle than acyl chlorides.Less reactive than acyl chlorides, may require longer reaction times or heating.
The carboxylic acid byproduct is typically less corrosive than HCl.For mixed anhydrides, regioselectivity can be an issue.
Can often be performed under milder conditions.May require a base to proceed to completion.
Detailed Protocol: N-Acylation with Acetic Anhydride

This protocol describes the N-acetylation of piperidine-4-carboxylic acid using acetic anhydride.

Materials:

  • Piperidine-4-carboxylic acid

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Suspension of Starting Material: Suspend piperidine-4-carboxylic acid (1.0 eq) in DCM in a round-bottom flask.

  • Addition of Base and Anhydride: Add triethylamine (1.2 eq) to the suspension. Then, add acetic anhydride (1.1 eq) dropwise to the stirred mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • Upon completion, wash the reaction mixture with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization. A 45% yield after recrystallization from ethanol has been reported for a similar procedure.[5]

Method 3: Amide Coupling using Carbodiimides and Activating Agents

Amide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are widely used for the formation of amide bonds from carboxylic acids and amines.[9] These reagents are particularly useful for sensitive substrates as they operate under mild conditions.[10] The addition of activating agents like 1-Hydroxybenzotriazole (HOBt) can suppress side reactions and improve reaction rates.[11][12]

Mechanistic Rationale

EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. HOBt can react with the O-acylisourea to form an active ester, which is less prone to racemization and side reactions, and readily reacts with the amine.[11]

EDC_Coupling cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products CarboxylicAcid Acylating Carboxylic Acid Activation Carboxylic Acid Activation CarboxylicAcid->Activation Piperidine Piperidine-4-carboxylic acid Coupling Nucleophilic Attack by Amine Piperidine->Coupling EDC EDC EDC->Activation HOBt HOBt (optional) ActiveEster HOBt Active Ester (optional) HOBt->ActiveEster Intermediate O-Acylisourea Intermediate Activation->Intermediate Intermediate->HOBt forms Intermediate->Coupling ActiveEster->Coupling Product N-Acyl Piperidine-4-carboxylic acid Coupling->Product Byproduct EDC-Urea Coupling->Byproduct

Caption: EDC/HOBt Amide Coupling Workflow.

Advantages & Disadvantages
AdvantagesDisadvantages
Mild reaction conditions, suitable for sensitive substrates.Coupling reagents can be expensive.[13]
High chemoselectivity for N-acylation.The urea byproduct can sometimes be difficult to remove.
Wide range of coupling reagents available (e.g., HATU, HBTU) for varying reactivity.[14]Potential for racemization with chiral carboxylic acids, though additives like HOBt mitigate this.[11]
Detailed Protocol: EDC/HOBt Mediated N-Acylation

This protocol describes the coupling of a generic carboxylic acid to the nitrogen of piperidine-4-carboxylic acid. Note that for this reaction to be selective, the carboxylic acid of the piperidine ring may need to be protected as an ester (e.g., methyl or ethyl ester).[15]

Materials:

  • Piperidine-4-carboxylic acid (or its ester derivative)

  • Carboxylic acid (R-COOH)

  • EDC.HCl

  • HOBt

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), piperidine-4-carboxylic acid (or its ester, 1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Addition of Base and Coupling Agent: Add DIPEA (2.5 eq) to the solution. Cool the mixture to 0 °C in an ice bath. Add EDC.HCl (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL), followed by water (1 x 50 mL), and finally brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Summary and Comparison of Methods

MethodAcylating AgentKey ReagentsTypical ConditionsProsCons
Schotten-Baumann Acyl ChlorideAcyl chloride, aq. NaOH or other baseBiphasic (e.g., DCM/water), 0°C to RTFast, high-yielding, scalable.Moisture-sensitive reagents, harsh basic conditions.
Acid Anhydride Acid AnhydrideAcid anhydride, organic base (e.g., TEA)Organic solvent (e.g., DCM), RTMilder than acyl chlorides, stable reagents.Slower reaction times, potential for regioselectivity issues.
Amide Coupling Carboxylic AcidEDC, HOBt, DIPEAAnhydrous organic solvent (e.g., DMF, DCM), 0°C to RTMild conditions, high chemoselectivity, good for sensitive substrates.Expensive reagents, byproduct removal can be challenging.

Conclusion

The successful N-acylation of piperidine-4-carboxylic acid hinges on a judicious selection of the synthetic method based on the specific requirements of the target molecule and the available starting materials. For rapid and high-yield synthesis where substrate sensitivity is not a major concern, the Schotten-Baumann reaction with acyl chlorides is an excellent choice. When milder conditions are preferred and the acylating agent is available as an anhydride, this method offers a reliable alternative. For complex and sensitive substrates, amide coupling reagents like EDC provide the highest degree of control and chemoselectivity, albeit at a higher cost. Careful consideration of the mechanistic principles and practical aspects outlined in this guide will empower researchers to confidently and efficiently synthesize N-acylated piperidine-4-carboxylic acid derivatives for their drug discovery and development programs.

References

  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Arkat USA. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(i), 12-35.
  • Benchchem. (n.d.). 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • ResearchGate. (2004). N-Acylation in Combinatorial Chemistry.
  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
  • ACS Publications. (n.d.). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Wikipedia. (n.d.). Protecting group.
  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • PubMed Central. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Chemistry LibreTexts. (2023, January 28). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.
  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.
  • ResearchGate. (n.d.). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction.
  • Chemistry LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides.
  • ACS Publications. (2019). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • ResearchGate. (2019). Recent advances in the synthesis of N-acyl sulfonamides.
  • Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • RSC Publishing. (2023). Recent advances in the synthesis of N-acyl sulfonamides.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • eGyanKosh. (n.d.). Unit-3 Peptides and Proteins.
  • ResearchGate. (2022, March). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives.
  • Google Patents. (n.d.). WO1993020038A1 - Selective n-acylation of amino alcohols.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • ResearchGate. (n.d.). N-Acylation of sulfonamides with carboxylic acid anhydride in solvent....
  • Scholars Research Library. (n.d.). N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Der Pharma Chemica.
  • Chemisty Notes. (2023, December 24). Schotten Baumann Reaction Mechanism Detailed Explanation.
  • Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group.
  • YouTube. (2019, July 29). 08.06 Acylation by Anhydrides and Esters.
  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
  • Benchchem. (n.d.). Application Notes and Protocols for Selective Acylation of Amino Acids with Palmitoleoyl Chloride.
  • Schotten-Baumann Reaction. (n.d.).
  • YouTube. (2024, February 23). Mechanism Explained: Acyl Protecting Groups for Amines | Abdelhamid "Bioman" Khodja.
  • Google Patents. (n.d.). US4126628A - Acylation of amino acids.

Sources

Application Note & Protocols: Comprehensive Analytical Characterization of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive suite of analytical methodologies for the detailed characterization of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, these protocols cover chromatographic purity, molecular identity, and structural elucidation. The methods detailed herein are foundational for establishing the quality, purity, and identity of this compound, crucial for its application in medicinal chemistry and pharmaceutical research.

Introduction and Scientific Context

1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid is a heterocyclic organic compound featuring a substituted benzoyl group attached to a piperidine-4-carboxylic acid scaffold. Such structures are of significant interest in medicinal chemistry, often serving as key intermediates or final active pharmaceutical ingredients (APIs). The benzoylpiperidine fragment is recognized as a privileged structure in drug discovery.[1] The precise analytical characterization of this molecule is paramount to ensure its identity, purity, and stability, which are critical prerequisites for its use in further research and development.

This guide outlines a multi-technique approach, leveraging the strengths of chromatography and spectroscopy to build a complete analytical profile of the molecule. We will detail protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group verification.

Physicochemical Properties & Sample Preparation

A thorough understanding of the molecule's physicochemical properties is the cornerstone of robust analytical method development.

Structure:

PropertyValueSource/Method
Molecular Formula C₁₄H₁₇NO₄Calculated
Molecular Weight 263.29 g/mol Calculated
Predicted pKa 4.45 ± 0.20 (Carboxylic Acid)Prediction[2]
Predicted LogP 1.8 - 2.2Prediction

Sample Preparation Protocol: For most analyses, a stock solution should be prepared in a suitable organic solvent.

  • Select Solvent: Based on polarity, Dimethyl Sulfoxide (DMSO) or Methanol are excellent primary choices. For reverse-phase HPLC, a mixture of Acetonitrile (ACN) and water is often used as the diluent.

  • Weighing: Accurately weigh approximately 5-10 mg of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid using a calibrated analytical balance.

  • Dissolution: Transfer the solid to a 10 mL volumetric flask. Add approximately 7 mL of the chosen solvent (e.g., Methanol).

  • Sonication: Sonicate the mixture for 5-10 minutes to ensure complete dissolution.

  • Dilution: Allow the solution to return to room temperature, then dilute to the 10 mL mark with the solvent. Mix thoroughly. This creates a stock solution of 0.5-1.0 mg/mL.

  • Working Solutions: Prepare working solutions by further diluting the stock solution with the mobile phase or appropriate solvent to the desired concentration for each analytical technique.

Chromatographic Analysis: Purity by RP-HPLC-UV

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for assessing the purity of non-volatile small molecules. The method separates the target compound from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. The methoxybenzoyl moiety provides a strong chromophore for UV detection.

Protocol: Purity Determination by HPLC-UV

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, column oven, and a C18 stationary phase column.

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile:Water.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase column offering good resolution for this class of compounds.[3]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a mass spectrometry-compatible modifier that protonates the carboxylic acid, ensuring a single ionic form and sharp peak shape.[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)ACN is a common organic modifier providing good elution strength.
Gradient 5% B to 95% B over 20 minA broad gradient ensures elution of potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[3]
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[3]
Injection Vol. 10 µL
Detection UV at 254 nm and 275 nmThe benzoyl group provides strong absorbance. 254 nm is a general wavelength, while 275 nm is closer to the λmax of methoxy-substituted aromatics.
  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Methanol/ACN A->B C Dilute to Working Conc. B->C D Inject Sample onto C18 Column C->D E Run Gradient Elution D->E F Detect by UV (254/275 nm) E->F G Integrate Peaks F->G H Calculate Area % G->H I Report Purity H->I

Caption: Workflow for HPLC Purity Assessment.

Structural Characterization Suite

A combination of mass spectrometry and spectroscopic techniques is required for unambiguous structural confirmation.

Molecular Weight Confirmation by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) provides crucial information on the molecular weight of the compound. Using the HPLC method described above with a mass spectrometer as the detector confirms the identity of the main peak.

Protocol: LC-MS Analysis

  • Instrumentation: Couple the HPLC system to a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • HPLC Conditions: Use the same HPLC conditions as outlined in Section 3. The use of formic acid as a mobile phase modifier is critical for MS compatibility.[4]

  • MS Parameters:

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe piperidine nitrogen and carboxylic acid can be readily protonated.
Scan Range 100 - 500 m/zThis range comfortably covers the expected molecular ion.
Expected Ion [M+H]⁺ = 264.12 m/zCalculated for C₁₄H₁₈NO₄⁺.
Fragmentation ESI-MS/MS studies can reveal characteristic losses, such as water or cleavage of the amide bond, providing further structural confirmation.[5][6]
Definitive Structure Elucidation by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are essential.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or Chloroform-d (CDCl₃). DMSO-d₆ is often preferred for compounds with carboxylic acids to ensure the acidic proton is observable.[7]

  • Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher field NMR spectrometer.

  • Predicted Spectral Data: The structure of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid suggests a complex but interpretable spectrum.

Proton Type (¹H NMR)Predicted δ (ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)10.0 - 12.0broad singlet1H
Aromatic (Ar-H)6.9 - 7.4multiplet4H
Piperidine (axial/eq -CH₂)1.5 - 4.5complex multiplets8H
Piperidine (-CH-)2.5 - 2.9multiplet1H
Methoxy (-OCH₃)~3.8singlet3H

Note: Due to the amide bond, restricted rotation can lead to broadening or duplication of piperidine signals.[8]

Carbon Type (¹³C NMR)Predicted δ (ppm)
Carboxylic Acid (C=O)175 - 180
Amide (C=O)168 - 172
Aromatic (Ar-C)110 - 160
Piperidine (C)25 - 50
Methoxy (-OCH₃)~55
Functional Group Confirmation by FTIR

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.

Protocol: FTIR-ATR Analysis

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.

Expected Characteristic Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Appearance
Carboxylic AcidO-H stretch3300 - 2500Very broad, often overlapping C-H stretches.[9][10]
C-HAromatic/Aliphatic stretch3100 - 2850Sharp peaks on top of the broad O-H band.
Carboxylic AcidC=O stretch1760 - 1690Strong, sharp.[9]
Amide ("Amide I")C=O stretch1680 - 1630Strong, sharp.[11]
C=CAromatic stretch1600 - 1450Medium to weak.
C-OEther stretch1250 - 1050Strong.

Integrated Analytical Workflow

A comprehensive characterization relies on the integration of these techniques. The workflow ensures that a sample's identity, purity, and structure are systematically confirmed.

Caption: Integrated workflow for complete characterization.

References

  • Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2022). PubMed Central, National Institutes of Health. [Link]

  • IR: carboxylic acids. University of Calgary. [Link]

  • Piperidine, 1-acetyl-. NIST WebBook, National Institute of Standards and Technology. [Link]

  • 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. ACS Publications. [Link]

  • Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. ResearchGate. [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed, National Institutes of Health. [Link]

  • 1-Benzoylpiperidine-4-carboxylic acid. (2018). SIELC Technologies. [Link]

  • Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021). YouTube. [Link]

  • Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid in a Face Mask—In Vitro/Ex Vivo Permeability Study. MDPI. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. ResearchGate. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]

  • Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. ResearchGate. [Link]

  • N-Benzoylpiperidine. (2018). SIELC Technologies. [Link]

  • Piperine mass fragments: possible structures of major mass spectral... | Download Scientific Diagram. ResearchGate. [Link]

  • The HPLC analytical approach of 3-amino piperidine.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). PubMed, National Institutes of Health. [Link]

  • 4-Methoxy-piperidine-4-carboxylic acid hydrochloride. Chemsrc. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central, National Institutes of Health. [Link]

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Application Note: A Validated HPLC-UV Method for the Quantification of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid. The methodology employs reversed-phase chromatography with UV detection, providing a reliable and efficient tool for researchers, scientists, and drug development professionals. The protocol has been developed based on the physicochemical properties of the analyte and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2]

Introduction

1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid is a chemical entity featuring a piperidine core, a common scaffold in medicinal chemistry.[3] Its structure, which combines a carboxylic acid group with a benzoyl moiety, makes it a valuable intermediate in the synthesis of various pharmaceutical agents. Accurate quantification of this compound is critical for process control, stability testing, and quality assurance in drug discovery and development.

This guide provides a comprehensive, step-by-step protocol for an HPLC-UV method. The rationale behind the selection of chromatographic parameters is explained, drawing from established principles of analytical chemistry to ensure both high performance and methodological integrity.

Analyte Physicochemical Properties & Method Rationale

A successful HPLC method is built upon a fundamental understanding of the analyte's chemical properties.

  • Structure: The molecule contains a moderately nonpolar benzoylpiperidine structure and a highly polar, ionizable carboxylic acid group.

  • pKa: The carboxylic acid group is acidic, while the piperidine nitrogen, being part of an amide linkage, is not significantly basic. The crucial ionization is that of the carboxylic acid group (estimated pKa ~4-5). To ensure consistent retention and sharp peak shape in reversed-phase HPLC, the mobile phase pH must be controlled. An acidic mobile phase (pH < 3) will fully protonate the carboxylic acid, rendering it less polar and increasing its retention on a C18 stationary phase.[4]

  • UV Absorbance: The 3-methoxybenzoyl chromophore is expected to exhibit strong UV absorbance. Aromatic ketones and benzoyl derivatives typically show significant absorbance maxima between 250 nm and 280 nm.[5] For this method, a detection wavelength of 272 nm was selected to provide high sensitivity.

Based on these properties, a reversed-phase HPLC method using a C18 column with a buffered acidic mobile phase and UV detection is the logical approach.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Reference Standard: 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid (Purity ≥ 98%).

  • Reagents: Acetonitrile (HPLC Grade), Orthophosphoric Acid (ACS Grade), Purified Water (18.2 MΩ·cm).

Chromatographic Conditions

The following table summarizes the optimized HPLC method parameters.

ParameterCondition
Stationary Phase Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Program Isocratic: 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 272 nm
Run Time 10 minutes
Preparation of Solutions

Mobile Phase A (0.1% Phosphoric Acid in Water):

  • Add 1.0 mL of concentrated orthophosphoric acid to 900 mL of purified water in a 1 L flask.

  • Bring the volume to 1000 mL with purified water and mix thoroughly.

  • Filter through a 0.45 µm membrane filter before use.

Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 60:40 (v/v) ratio.

Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of the 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to volume with the diluent. Mix well.

Working Standard Solution (0.1 mg/mL):

  • Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.

  • Dilute to volume with the diluent and mix well.

Sample Preparation: Prepare samples by accurately weighing the material, dissolving it in the diluent, and diluting to a final target concentration of 0.1 mg/mL. Filter the final solution through a 0.45 µm syringe filter prior to injection.

Analytical Procedure Workflow

The overall experimental process is outlined in the diagram below.

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing mob_phase Prepare Mobile Phase sys_setup HPLC System Setup & Equilibration mob_phase->sys_setup diluent Prepare Diluent std_prep Prepare Standard Solutions diluent->std_prep smp_prep Prepare Sample Solutions diluent->smp_prep sst Perform System Suitability Test (SST) std_prep->sst sequence Run Analytical Sequence (Standards & Samples) smp_prep->sequence sys_setup->sst sst->sequence If SST Passes integration Integrate Chromatograms sequence->integration calculation Calculate Results integration->calculation report Generate Final Report calculation->report

Caption: HPLC analysis workflow from preparation to reporting.

Method Validation

The analytical method was validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability.[1][6][7] The objective of validation is to confirm that the procedure is appropriate for its intended purpose.[1]

Validation Method Validated Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range

Caption: Interrelationship of key analytical method validation parameters.

The validation characteristics and their acceptance criteria are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free from interference from blank, placebo, and known impurities. Peak purity index > 0.999.
Linearity A minimum of 5 concentration levels should be used.[1] Correlation coefficient (r²) ≥ 0.999 for the calibration curve over the specified range.
Range For assay, the typical range is 80% to 120% of the test concentration.[1] This method was validated from 0.05 mg/mL to 0.15 mg/mL (50% to 150% of the working concentration).
Accuracy (Recovery) The percentage recovery should be between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, and 120%).
Precision - Repeatability (Intra-day): Relative Standard Deviation (RSD) of ≤ 2.0% for six replicate injections.- Intermediate Precision (Inter-day): RSD of ≤ 2.0% across different days, analysts, or equipment.
Robustness The method's performance should remain unaffected by small, deliberate variations in parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). RSD of results should be ≤ 2.0%.
System Suitability - Tailing Factor: ≤ 2.0- Theoretical Plates: ≥ 2000- RSD of 5 replicate injections: ≤ 1.0%

Conclusion

The HPLC method described in this application note is specific, linear, accurate, precise, and robust for the quantitative determination of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid. It serves as a reliable analytical tool for quality control and research applications in the pharmaceutical industry. The detailed protocol and validation framework ensure that the method is readily transferable and meets stringent regulatory expectations.

References

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of (a) 4-(phenylazo)benzoyl chloride.... Retrieved from ResearchGate. [Link]

  • PubMed. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Retrieved from PubMed. [Link]

  • SciELO. (2023). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Retrieved from SciELO. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from EMA. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from SIELC. [Link]

  • ResearchGate. (2018). High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. Retrieved from ResearchGate. [Link]

  • IJCRT.org. (n.d.). QUANTIFICATION AND METHOD DEVELOPMENT OF BENZOYL PEROXIDE IN PHARMACEUTICAL GEL USING UV/ VIS- SPECTROPHOTOMETRY. Retrieved from IJCRT.org. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA.gov. [Link]

  • RSC Publishing. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from RSC Publishing. [Link]

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  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from ICH. [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from Agilent Technologies. [Link]

  • MFCI CO.,LTD. (2019). Introduction Of UV Absorbers For Cosmetics. Retrieved from MFCI. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from YouTube. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from Starodub. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. Retrieved from Ningbo Inno Pharmchem. [Link]

  • ChemSynthesis. (n.d.). 1-phenylmethoxycarbonyl-piperidine-4-carboxylic acid. Retrieved from ChemSynthesis. [Link]

  • Chemsrc. (n.d.). CAS#:1260387-16-3 | 4-Methoxy-piperidine-4-carboxylic acid hydrochloride. Retrieved from Chemsrc. [Link]

  • Wikipedia. (n.d.). Isonipecotic acid. Retrieved from Wikipedia. [Link]

  • Molport. (n.d.). Compound 1-(3-methoxybenzoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide. Retrieved from Molport. [Link]

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Application Note: Structural Characterization of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. The presence of the benzoylpiperidine moiety is significant, as this scaffold is found in numerous bioactive compounds.[1] Accurate structural elucidation and characterization are critical milestones in the synthesis and development of novel chemical entities. This application note provides a detailed guide to the characterization of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). We will delve into the rationale behind the experimental design, from sample preparation to data interpretation, offering insights grounded in established spectroscopic principles.

Rationale for Analytical Techniques

The combination of NMR and mass spectrometry provides a powerful and comprehensive approach to molecular structure determination. NMR spectroscopy offers detailed information about the chemical environment and connectivity of atoms within a molecule, while mass spectrometry provides the precise molecular weight and fragmentation patterns that can corroborate the proposed structure. For a molecule such as 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid, with its distinct aromatic and aliphatic regions, these techniques are highly complementary.

Predicted Spectral Data

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxybenzoyl group and the aliphatic protons of the piperidine ring. The carboxylic acid proton is anticipated to appear as a broad singlet at a downfield chemical shift.[2]

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
Aromatic (Benzoyl)6.8 - 7.4m4H
Methoxy (-OCH₃)~3.8s3H
Piperidine (axial/equatorial)1.5 - 4.0m9H
Carboxylic Acid (-COOH)10 - 13br s1H
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbonyl carbons of the amide and carboxylic acid are expected at the downfield end of the spectrum.[2]

CarbonsPredicted Chemical Shift (δ, ppm)
Carbonyl (Amide)168 - 172
Carbonyl (Carboxylic Acid)175 - 180
Aromatic (Benzoyl)110 - 160
Methoxy (-OCH₃)~55
Piperidine25 - 50
Predicted ESI-MS Data

Electrospray ionization in positive ion mode is expected to yield the protonated molecule [M+H]⁺ as the base peak.

IonPredicted m/z
[M+H]⁺264.12
[M+Na]⁺286.10

Experimental Protocols

I. NMR Spectroscopy

A. Sample Preparation: The Foundation of High-Quality Spectra

The choice of solvent and sample concentration are critical for obtaining high-resolution NMR spectra. For carboxylic acids, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons like the carboxylic acid proton.

Protocol:

  • Weigh approximately 5-10 mg of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid into a clean, dry NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆.

  • Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

  • For confirmation of the carboxylic acid proton, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum. The carboxylic acid proton signal should disappear or significantly diminish.[2]

B. NMR Data Acquisition: A Multi-faceted Approach

A combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY and HSQC) is recommended for unambiguous assignment of all proton and carbon signals.

Instrument Parameters (400 MHz Spectrometer):

ExperimentKey Parameters
¹H NMRSpectral Width: 16 ppm, Number of Scans: 16, Relaxation Delay: 2 s
¹³C NMRSpectral Width: 240 ppm, Number of Scans: 1024, Relaxation Delay: 2 s
COSYSpectral Width: 16 ppm in both dimensions, Number of Scans: 8
HSQC¹H Spectral Width: 16 ppm, ¹³C Spectral Width: 180 ppm, Number of Scans: 16
II. Mass Spectrometry

A. Sample Preparation for ESI-MS: Ensuring Optimal Ionization

Proper sample preparation is crucial to avoid ion suppression and obtain a clean mass spectrum. A volatile solvent system is essential for electrospray ionization.

Protocol:

  • Prepare a stock solution of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

B. ESI-MS Data Acquisition: Unveiling the Molecular Ion

Electrospray ionization in positive ion mode is ideal for analyzing this molecule due to the presence of the basic nitrogen atom in the piperidine ring.

Instrument Parameters:

ParameterSetting
Ionization ModePositive Electrospray (ESI+)
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120 °C
Desolvation Temperature350 °C
Desolvation Gas Flow600 L/hr
Mass Range50 - 500 m/z

Data Interpretation and Structural Elucidation

I. NMR Spectral Analysis: Piecing the Puzzle Together
  • ¹H NMR: The aromatic region is expected to show a complex multiplet for the four protons of the 3-methoxybenzoyl group. A singlet corresponding to the three methoxy protons should be readily identifiable. The piperidine ring protons will likely appear as a series of overlapping multiplets due to their complex spin-spin coupling and conformational dynamics. The broad singlet in the downfield region (10-13 ppm) is characteristic of a carboxylic acid proton.[2]

  • ¹³C NMR: The spectrum will confirm the presence of all 14 carbon atoms. The two carbonyl signals (amide and carboxylic acid) will be in the 168-180 ppm range. The aromatic carbons will appear between 110 and 160 ppm, and the aliphatic carbons of the piperidine ring and the methoxy group will be found in the upfield region.

  • COSY: This experiment will reveal the connectivity between protons. For instance, correlations between the protons on the piperidine ring will help to trace the carbon backbone.

  • HSQC: This experiment correlates each proton with its directly attached carbon, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

II. Mass Spectral Analysis: Confirming the Molecular Formula and Fragmentation

The ESI-MS spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 264.12, confirming the molecular weight of the compound. The presence of a sodium adduct [M+Na]⁺ at m/z 286.10 is also common. Further fragmentation in an MS/MS experiment would be expected to show characteristic losses. A common fragmentation pathway for similar structures involves the cleavage of the amide bond.[3]

Predicted Fragmentation Pattern:

A primary fragmentation would be the loss of the carboxylic acid group (-COOH, 45 Da) or the entire piperidine-4-carboxylic acid moiety. Another likely fragmentation is the cleavage of the benzoyl group.

Visualizing the Workflow and Structure

Diagram 1: Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis synthesis Synthesis of 1-(3-Methoxybenzoyl) piperidine-4-carboxylic acid purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr_prep Sample Preparation (5-10 mg in DMSO-d6) purification->nmr_prep ms_prep Sample Preparation (1-10 µg/mL in ACN/H2O) purification->ms_prep nmr_acq Data Acquisition (1H, 13C, COSY, HSQC) nmr_prep->nmr_acq nmr_interp Spectral Interpretation & Structure Elucidation nmr_acq->nmr_interp final_structure Confirmed Structure nmr_interp->final_structure ms_acq Data Acquisition (ESI-MS) ms_prep->ms_acq ms_interp Data Interpretation (Molecular Ion & Fragmentation) ms_acq->ms_interp ms_interp->final_structure

Caption: Workflow for the characterization of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid.

Diagram 2: Molecular Structure with Key Atom Numbering

Caption: Structure of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid.

Conclusion

This application note outlines a comprehensive and robust workflow for the structural characterization of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid using NMR spectroscopy and ESI-mass spectrometry. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation discussed, researchers can confidently elucidate and confirm the structure of this and similar novel compounds. The synergistic use of these analytical techniques is indispensable in the field of drug discovery and development for ensuring the identity and purity of synthesized molecules.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

  • Chem LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Application Note & Protocol: A Framework for the In-Vitro Characterization of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Novel Compound Evaluation

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is a rigorous process, demanding a systematic and evidence-based evaluation. The compound 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid, a piperidine derivative, belongs to a class of heterocyclic compounds that are scaffolds for a wide range of biologically active molecules.[1] However, its specific biological targets and cellular effects are currently uncharacterized.

This document provides a comprehensive, phased experimental framework for the initial in-vitro characterization of this compound. The goal is not merely to test for activity but to build a foundational dataset that can logically guide subsequent, more targeted investigations. We will proceed from broad assessments of cellular viability to more nuanced mechanistic assays, ensuring that each experimental phase informs the next. This strategy is designed to maximize data output while conserving resources, a critical consideration in early-stage drug discovery.[2]

Essential Preliminary Steps: Compound Management and Cell Line Selection

Compound Solubility, Storage, and Handling

The reliability of any in-vitro assay hinges on the accurate and consistent preparation of the test compound.[3] Given the carboxylic acid and methoxybenzoyl moieties, the compound is likely to be a solid with poor aqueous solubility.

Protocol: Preparation of Stock Solution

  • Initial Solubility Test: Begin by assessing the solubility in common laboratory solvents. A recommended starting point is dimethyl sulfoxide (DMSO), a solvent widely used for its ability to dissolve a broad range of small molecules for in-vitro assays.[4]

  • Stock Solution Preparation:

    • Accurately weigh 5-10 mg of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid.

    • Dissolve in a minimal volume of high-purity, anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Gentle vortexing or sonication may be required.

    • Rationale: A high-concentration stock minimizes the volume of DMSO added to cell culture media, preventing solvent-induced cytotoxicity. The final DMSO concentration in assays should ideally be ≤0.5%, and must not exceed 1%.[5]

  • Storage: Aliquot the stock solution into small-volume, amber vials to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C for long-term stability.[3]

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. It is critical to observe for any precipitation upon dilution into the aqueous medium. If precipitation occurs, the experiment must be repeated with a lower starting concentration.[6]

Strategic Selection of Cell Lines

The choice of cell lines is a critical determinant of the relevance of the experimental outcome. Without a known target for the compound, a logical starting point is to use a small, diverse panel of cancer cell lines that represent different tissue origins and genetic backgrounds. For instance, the NCI-60 panel was founded on this principle to screen compounds against a wide array of human cancers.[2][7]

Recommended Starter Panel:

  • MCF-7: An estrogen receptor-positive breast cancer cell line, representing hormone-dependent cancers.

  • MDA-MB-231: A triple-negative breast cancer cell line, often more aggressive and representing a different therapeutic challenge.

  • A549: A common lung adenocarcinoma cell line.

  • HCT116: A colon cancer cell line, well-characterized for studies on apoptosis and cell cycle.

  • HEK-293: While often considered a human embryonic kidney line, it is a robust and easy-to-transfect line useful for baseline toxicity and future mechanistic studies.[8]

Rationale: This selection provides a breadth of biological contexts. Differential sensitivity between these lines can offer the first clues towards a potential mechanism of action or a susceptible cancer type.

Phase I: Foundational Screening - Cytotoxicity and Antiproliferative Effects

The primary objective of this phase is to answer a fundamental question: Does the compound affect cell viability or proliferation, and at what concentration? The half-maximal inhibitory concentration (IC50) is the key metric derived from this phase.

MTT Assay for Metabolic Activity and Viability

The MTT assay is a robust, colorimetric method for assessing cell viability. It measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The intensity of the color is directly proportional to the number of metabolically active, viable cells.[9]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.[5]

  • Compound Treatment: Prepare a series of 2-fold or 3-fold dilutions of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid in culture medium from your stock solution. A suggested starting range is 0.1 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours, in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[10]

    • Rationale: During this incubation, only viable cells with active mitochondria will convert the MTT into formazan crystals.[9]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[11][12] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background noise.[11]

Data Analysis and IC50 Determination
  • Calculate Percent Viability:

    • Percent Viability = [(OD_Sample - OD_Blank) / (OD_Vehicle_Control - OD_Blank)] * 100

  • Dose-Response Curve: Plot Percent Viability against the logarithm of the compound concentration. This will typically generate a sigmoidal (S-shaped) curve.[13]

  • IC50 Calculation: Use a non-linear regression model (four-parameter logistic curve) to fit the data and determine the IC50 value.[13][14] This is the concentration of the compound that reduces cell viability by 50%. Software such as GraphPad Prism or online calculators can perform this analysis.[14][15]

Table 1: Example Data Layout for IC50 Determination

Compound Conc. (µM)Log(Conc.)Absorbance (OD 570nm) - Replicate 1Absorbance (OD 570nm) - Replicate 2Absorbance (OD 570nm) - Replicate 3Average OD% Viability
0 (Vehicle)N/A1.2541.2881.2651.269100.0
0.1-11.2491.2611.2551.25598.9
101.1021.1351.1181.11888.1
1010.6450.6710.6500.65551.6
501.70.2100.2250.2180.21817.2
10020.1500.1550.1480.15111.9

Phase II: Mechanistic Investigation

If Phase I reveals significant cytotoxic or antiproliferative activity (e.g., an IC50 < 50 µM), the next logical step is to investigate how the compound is affecting the cells. The two most common mechanisms for reduced cell viability are apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Detection via Annexin V/Propidium Iodide Staining

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16] Annexin V is a protein with a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[16]

Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat them with the compound at concentrations around the determined IC50 and 2x IC50 for 24-48 hours. Include vehicle and untreated controls. A known apoptosis inducer (e.g., staurosporine) should be used as a positive control.

  • Cell Harvesting:

    • For adherent cells, collect the supernatant (which may contain floating apoptotic cells), wash the plate with PBS, and then gently detach the adherent cells using trypsin. Combine the supernatant and the detached cells.

    • For suspension cells, simply collect the cells by centrifugation.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

    • Add 5 µL of fluorochrome-conjugated Annexin V and 5-10 µL of PI solution to 100 µL of the cell suspension.[17]

    • Incubate for 15 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately.

    • Rationale: The analysis allows for the quantitative differentiation of four cell populations:

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive (this population is often small).[16]

Cell Cycle Analysis

Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M). This can be analyzed by staining DNA with a fluorescent dye like Propidium Iodide (PI) in permeabilized cells and measuring the fluorescence intensity by flow cytometry.[18][19]

Protocol: PI Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells as described for the apoptosis assay (6-well plates, IC50 concentrations, appropriate controls).

  • Cell Harvesting & Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[20]

    • Rationale: Fixation permeabilizes the cells, allowing PI to enter and stain the DNA. The dropwise addition to cold ethanol prevents cell clumping.[20]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a PI staining solution that contains RNase A.[19][21]

    • Rationale: RNase A is crucial because PI can also bind to double-stranded RNA; digesting the RNA ensures that the fluorescence signal is specific to the DNA content.[19]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will correspond to the cell cycle phase:

    • G0/G1 phase: Normal (2n) amount of DNA.

    • S phase: Intermediate amount of DNA (between 2n and 4n).

    • G2/M phase: Doubled (4n) amount of DNA.[18]

Table 2: Example Data Summary for Mechanistic Assays

Treatment% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Cells in G0/G1% Cells in S% Cells in G2/M
Untreated95.22.11.560.525.114.4
Vehicle (0.1% DMSO)94.82.51.861.224.514.3
Compound (IC50)45.335.815.120.115.564.4
Compound (2x IC50)20.150.225.415.310.174.6

Interpretation of Example Data: The hypothetical data in Table 2 would suggest the compound induces apoptosis and causes a strong arrest in the G2/M phase of the cell cycle.

Visualization of Experimental Workflow & Logic

A clear workflow ensures a systematic approach to characterization.

Experimental_Workflow cluster_prep Phase 0: Preparation cluster_phase1 Phase I: Foundational Screening cluster_phase2 Phase II: Mechanistic Assays Compound 1-(3-Methoxybenzoyl)piperidine- 4-carboxylic acid Solubilize Prepare DMSO Stock (e.g., 20 mM) Compound->Solubilize MTT_Assay MTT Cytotoxicity Assay (72h incubation) Solubilize->MTT_Assay Cell_Selection Select Cell Line Panel (e.g., MCF-7, A549, HCT116) Cell_Selection->MTT_Assay IC50_Calc Calculate IC50 Value MTT_Assay->IC50_Calc Decision IC50 < 50 µM? IC50_Calc->Decision Apoptosis_Assay Annexin V / PI Staining (Flow Cytometry) Report Synthesize Data & Report (Cytotoxic, Apoptotic, Cell Cycle Arrest) Apoptosis_Assay->Report CellCycle_Assay Propidium Iodide Staining (Flow Cytometry) CellCycle_Assay->Report Decision->Apoptosis_Assay  Yes Decision->CellCycle_Assay  Yes Stop Low Activity: Consider different assays or archive compound Decision->Stop  No

Caption: A logical workflow for the characterization of a novel compound.

Concluding Remarks and Future Directions

This application note outlines a robust, multi-phased approach to perform the initial in-vitro characterization of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid. By systematically determining the compound's effect on cell viability and subsequently probing for the underlying mechanisms of apoptosis and cell cycle arrest, researchers can build a strong foundational understanding of its biological activity.

Positive results from this workflow would justify progression to more advanced studies, such as:

  • Target Identification: Utilizing techniques like thermal proteome profiling or affinity chromatography.

  • Signaling Pathway Analysis: Using Western blotting to probe key proteins involved in apoptosis (e.g., Caspases, Bcl-2 family) or cell cycle regulation (e.g., Cyclins, CDKs).

  • In-vivo Efficacy Studies: Testing the compound in animal models of cancer.

This structured approach ensures that research efforts are data-driven, efficient, and logically sound, paving the way for the potential development of a novel therapeutic agent.

References

  • MTT assay protocol. Abcam.

  • IC50 Calculator. AAT Bioquest.

  • How to enhance drug solubility for in vitro assays? ResearchGate.

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.

  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.

  • How to determine experimental IC50 value? ResearchGate.

  • In vitro solubility assays in drug discovery. PubMed.

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.

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  • DNA Cell Cycle Analysis with PI. University of Massachusetts Medical School.

  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.

  • Development of Drug-resistant Cell Lines for Experimental Procedures. PMC - NIH.

  • 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid | CAS 510739-83-0. Benchchem.

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications.

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  • Improving Reproducibility: Best Practices for Small Molecules. Sigma-Aldrich.

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library.

  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate.

  • How to calculate IC50. YouTube.

  • Propidium Iodide Cell Cycle Staining Protocol. Babraham Institute.

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH.

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio.

  • Cell Cycle Analysis by Propidium Iodide Staining. The Francis Crick Institute.

  • MTT Proliferation Assay Protocol. ResearchGate.

  • Webinar: Unveiling Solubility, Dissolution and Permeability In Vitro: How GSK Sees the (UV) Light. YouTube.

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing.

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate.

  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies.

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI.

  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.

  • Oncology Drug Report 2026. Medscape.

  • (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate.

  • Measuring Apoptosis using Annexin V and Flow Cytometry. University of Virginia.

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC.

  • Annexin V staining assay protocol for apoptosis. Abcam.

  • Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience.

  • Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. PubMed.

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. PMC - NIH.

Sources

Application Notes and Protocols for the Biochemical Characterization of Benzoylpiperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoylpiperidine Scaffold - A Privileged Motif in Modern Drug Discovery

The benzoylpiperidine motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of bioactive molecules.[1][2] This structural fragment is metabolically robust and serves as a versatile scaffold, enabling precise three-dimensional arrangements of pharmacophoric features.[3] Consequently, benzoylpiperidine derivatives have been successfully developed to target a diverse array of biological entities, including G-protein coupled receptors (GPCRs), enzymes, and neurotransmitter transporters.[1][4][5] Their therapeutic applications are broad, spanning antipsychotics, neuroprotective agents, and anti-cancer therapies.[1][4]

Given the wide-ranging biological activities of benzoylpiperidine compounds, a systematic and robust approach to their biochemical characterization is paramount for any drug discovery program. This guide provides an in-depth overview of key biochemical assays, offering detailed protocols and the rationale behind experimental design, data analysis, and validation. Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools to elucidate the mechanism of action, potency, and selectivity of novel benzoylpiperidine-based compounds.

Strategic Assay Development Workflow

The initial characterization of a novel benzoylpiperidine compound requires a logical progression of assays to build a comprehensive pharmacological profile. The workflow below outlines a typical strategy, moving from initial binding assessment to functional and mechanistic studies.

Caption: Strategic workflow for characterizing benzoylpiperidine compounds.

Assessing Target Engagement: Radioligand Binding Assays

The first crucial step in characterizing a new benzoylpiperidine compound is to confirm its interaction with the intended molecular target and quantify its binding affinity. Radioligand binding assays are a sensitive and quantitative method for studying these interactions.[6][7]

Principle: These assays measure the direct binding of a radiolabeled ligand to a receptor or transporter. In a competition binding format, a fixed concentration of a high-affinity radioligand is incubated with the biological preparation (e.g., cell membranes expressing the target) in the presence of varying concentrations of the unlabeled test compound (the benzoylpiperidine derivative). The test compound competes with the radioligand for binding to the target. By measuring the displacement of the radiolabeled ligand, the affinity (Ki) of the test compound for the target can be determined.

Protocol: Competitive Radioligand Binding Assay

This protocol is a general template and should be optimized for each specific target and radioligand pair.

A. Materials and Reagents:

  • Biological Material: Cell membranes or tissue homogenates expressing the target of interest.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target.

  • Test Compound: Benzoylpiperidine derivative of interest, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Buffer composition is critical and target-dependent (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding (NSB) Control: A high concentration of a known, non-radiolabeled ligand for the target.

  • Glass Fiber Filters: Pre-treated to reduce non-specific binding (e.g., with polyethyleneimine).

  • Scintillation Cocktail: For detecting radioactivity.

  • 96-well plates and a cell harvester.

B. Experimental Procedure:

  • Plate Setup: Design a 96-well plate map including total binding (radioligand only), non-specific binding (radioligand + NSB control), and a concentration range of the test compound.

  • Reagent Preparation: Prepare serial dilutions of the benzoylpiperidine test compound in assay buffer. The final concentration of solvent (e.g., DMSO) should be consistent across all wells and typically ≤1%.

  • Assay Incubation: In each well of the 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or NSB control or test compound dilution.

    • 50 µL of the radioligand solution (at a final concentration typically near its Kd).

    • 150 µL of the membrane preparation (containing a pre-determined amount of protein, e.g., 10-50 µg).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a pre-determined time to reach equilibrium.[8] This needs to be empirically determined for each receptor-ligand system.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[8]

  • Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

C. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

ParameterDescriptionTypical Value
IC50 Concentration of inhibitor for 50% displacementVaries (nM to µM)
Ki Inhibition constant (affinity of the unlabeled drug)Varies (nM to µM)
Radioligand [L] Concentration of the radioligand~Kd of the radioligand
Kd Dissociation constant of the radioligandTarget-dependent

Elucidating Functional Activity: GPCR Second Messenger Assays

Many benzoylpiperidine compounds target GPCRs, which are integral membrane proteins that transduce extracellular signals into intracellular responses.[9] Upon ligand binding, GPCRs activate heterotrimeric G-proteins, leading to the generation of second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca²⁺).[10] Functional assays that measure these second messengers are essential to determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity).

GPCR Signaling Pathways Overview

GPCR_Signaling cluster_Gs Gs Pathway cluster_Gi Gi Pathway cluster_Gq Gq Pathway Gs_Receptor Gs-Coupled Receptor Gs_Protein Gs Protein Gs_Receptor->Gs_Protein Agonist AC_Gs Adenylate Cyclase Gs_Protein->AC_Gs Activates cAMP cAMP ↑ AC_Gs->cAMP Gi_Receptor Gi-Coupled Receptor Gi_Protein Gi Protein Gi_Receptor->Gi_Protein Agonist AC_Gi Adenylate Cyclase Gi_Protein->AC_Gi Inhibits cAMP_down cAMP ↓ AC_Gi->cAMP_down Gq_Receptor Gq-Coupled Receptor Gq_Protein Gq Protein Gq_Receptor->Gq_Protein Agonist PLC Phospholipase C Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ ↑ IP3->Ca2 Releases from ER

Caption: Overview of major GPCR signaling pathways.

Protocol: cAMP Accumulation Assay (for Gs and Gi-coupled receptors)

This assay measures changes in intracellular cAMP levels and is commonly performed using competitive immunoassays or bioluminescent reporter systems.[11][12]

A. Materials and Reagents:

  • Cells: A cell line stably expressing the GPCR of interest (e.g., HEK293 or CHO cells).

  • Cell Culture Medium: Appropriate for the cell line.

  • Stimulation Buffer: Typically a buffer like HBSS or PBS with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Agonist/Antagonist: Known reference compounds and the benzoylpiperidine test compound.

  • cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF, AlphaScreen, or ELISA-based).[13]

B. Experimental Procedure:

  • Cell Seeding: Seed the cells into 96- or 384-well plates and grow to near confluency.[14]

  • Cell Preparation: On the day of the assay, aspirate the growth medium and replace it with stimulation buffer. Incubate for a short period to allow the PDE inhibitor to take effect.

  • Compound Addition:

    • For Agonist Mode: Add serial dilutions of the benzoylpiperidine test compound and incubate for a specified time (e.g., 30 minutes) at 37°C.

    • For Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound, then add a fixed concentration (e.g., EC80) of a known agonist and incubate.

  • Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.

C. Data Analysis:

  • Agonist Mode: Plot the cAMP response against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).

  • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50. This can be converted to a functional antagonist constant (Kb) using the Cheng-Prusoff or Schild analysis.

Protocol: Intracellular Calcium Mobilization Assay (for Gq-coupled receptors)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.[15] It typically uses calcium-sensitive fluorescent dyes.

A. Materials and Reagents:

  • Cells: A cell line stably expressing the Gq-coupled GPCR.

  • Calcium-sensitive Dye: E.g., Fluo-4 AM, Fura-2 AM. The FLIPR Calcium Assay Kits provide a homogeneous format.[16]

  • Assay Buffer: E.g., HBSS with 20 mM HEPES.

  • Probenecid: An anion transport inhibitor that may be required to prevent dye leakage from some cell types.[15]

  • Fluorescence Plate Reader: With kinetic reading and liquid handling capabilities (e.g., a FLIPR or FlexStation).

B. Experimental Procedure:

  • Cell Seeding: Seed cells into black-walled, clear-bottom 96- or 384-well plates.

  • Dye Loading: Remove the growth medium and add the calcium-sensitive dye prepared in assay buffer. Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells.[15]

  • Compound Addition and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence, then use the instrument's liquid handler to add the test compound (for agonist mode) or antagonist followed by agonist. Continue to record the fluorescence signal kinetically over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Analyze the peak fluorescence response or the area under the curve. Determine EC50 or IC50 values by plotting the response against the log concentration of the compound.

Characterizing Enzyme Inhibition

Benzoylpiperidine derivatives are also known to inhibit various enzymes, such as monoacylglycerol lipase (MAGL) and acetylcholinesterase (AChE).[4][5] Enzyme inhibition assays are fundamental for determining the potency (IC50) and mechanism of inhibition.[17][18]

Principle: An enzyme assay measures the rate of a reaction catalyzed by a specific enzyme.[17] To test for inhibition, the reaction is carried out in the presence of varying concentrations of the benzoylpiperidine compound. The inhibitor's potency is quantified by its IC50 value, the concentration at which it reduces enzyme activity by 50%.

Principle of a Competitive Enzyme Inhibition Assay

Enzyme_Inhibition cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Competitive Inhibitor E1 Enzyme P1 Product E1->P1 Binds & Converts S1 Substrate S1->E1 E2 Enzyme No_Product No Product E2->No_Product Binding Site Blocked S2 Substrate S2->E2 Cannot Bind I2 Inhibitor (Benzoylpiperidine) I2->E2

Caption: Competitive enzyme inhibition mechanism.

Protocol: General Enzyme Inhibition Assay

This is a generalized protocol; the specific substrate and detection method will depend on the enzyme being studied.

A. Materials and Reagents:

  • Enzyme: Purified enzyme of interest.

  • Substrate: A substrate that, when converted by the enzyme, produces a detectable signal (e.g., colorimetric, fluorescent, or luminescent).

  • Assay Buffer: Optimized for enzyme activity (pH, ionic strength, cofactors).

  • Test Compound: Benzoylpiperidine derivative.

  • Microplate Reader: Capable of detecting the signal generated by the assay.

B. Experimental Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Pre-incubation: In a microplate, add the enzyme and the test compound dilutions. Allow them to pre-incubate for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Measure the product formation over time (kinetic assay) or at a single endpoint after a fixed incubation period.

  • Controls: Include wells with no enzyme (background), enzyme with no inhibitor (100% activity), and no substrate.

C. Data Analysis:

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Rate_with_inhibitor - Rate_background) / (Rate_no_inhibitor - Rate_background))

  • Determine IC50: Plot the percent inhibition against the log concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.

ParameterDescription
Enzyme Concentration Should be in the linear range of the assay
Substrate Concentration Typically at or near the Km for IC50 determination
IC50 Concentration of inhibitor for 50% enzyme inhibition
Mechanism of Action Further studies (e.g., varying substrate concentration) are needed to determine if inhibition is competitive, non-competitive, etc.[18]

Conclusion: Building a Comprehensive Profile

The biochemical assays detailed in this guide provide a robust framework for the initial characterization of novel benzoylpiperidine compounds. By systematically assessing target binding, functional activity, and enzyme inhibition, researchers can build a comprehensive pharmacological profile. This foundational data is critical for making informed decisions in lead optimization, understanding structure-activity relationships, and ultimately advancing promising candidates in the drug discovery pipeline. It is essential to remember that each assay requires careful optimization and validation to ensure the generation of reliable and reproducible data.[19]

References

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Application Note & Protocols: A Strategic Guide to Employing 1-(3-Methoxybenzoyl)piperidine-4-carboxylic Acid as a Novel Chemical Probe for Target Deconvolution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification of protein targets for bioactive small molecules discovered through phenotypic screening is a critical bottleneck in modern drug discovery.[1] Chemical probes are indispensable tools for navigating this challenge, enabling the elucidation of molecular mechanisms of action and validating new therapeutic targets.[2][3] This guide details a comprehensive strategy for the development and application of 1-(3-methoxybenzoyl)piperidine-4-carboxylic acid, a versatile heterocyclic scaffold, as a novel chemical probe for target identification. We present a rationale-driven approach, moving from initial probe design and synthesis to the execution of robust, field-proven protocols for affinity-based chemoproteomics and photo-affinity labeling. This document is intended for researchers, scientists, and drug development professionals seeking to transform a bioactive 'hit' compound into a powerful tool for exploring complex biological systems.

Introduction: The Rationale for Probe Development

Phenotypic screening can identify compounds with desirable biological effects, but the "hit" molecule's mechanism of action often remains a black box. To bridge this gap, the molecule must be converted into a chemical probe—a specialized tool designed to report on its direct interactions within the complex cellular proteome.[4] A well-designed probe retains the core pharmacophore of the parent molecule while incorporating additional functionalities for target capture and identification.[5]

1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid represents an ideal starting point for such an endeavor. Its structure contains:

  • A piperidine-based core , a privileged scaffold in medicinal chemistry known for favorable physicochemical properties.

  • A 3-methoxybenzoyl group , which likely serves as a key recognition element for potential protein targets.

  • A carboxylic acid functional group , a chemically tractable handle for synthetic modification, allowing the attachment of reporter tags and cross-linkers with minimal disruption to the core structure's binding mode.

This guide will outline the strategic conversion of this parent compound into functional chemical probes and their subsequent application in robust target identification workflows.

Part I: Chemical Probe Design and Synthesis Strategy

The transformation of a hit compound into a chemical probe requires the strategic installation of two key components: a reporter tag for detection and enrichment (e.g., biotin) and, for more advanced applications, a photoreactive cross-linker to covalently capture binding partners.[6] The carboxylic acid moiety of our parent compound is the logical point of attachment for these elements via stable amide bond formation.

General Probe Synthesis Workflow

The overall strategy involves derivatizing the carboxylic acid to create two primary classes of probes: an affinity probe for pulldown experiments and a photo-affinity probe for covalent capture in living cells.

G cluster_0 Synthetic Derivatization A 1-(3-Methoxybenzoyl)piperidine- 4-carboxylic acid Amide_Coupling1 Amide Coupling: Linker-Biotin A->Amide_Coupling1 EDC, HOBt Amide_Coupling2 Amide Coupling: Linker-Diazirine-Alkyne A->Amide_Coupling2 EDC, HOBt B Affinity Probe (Biotinylated) C Photo-Affinity Probe (Diazirine + Alkyne) Amide_Coupling1->B Amide_Coupling2->C

Figure 1: Synthetic strategy for probe development. The parent compound's carboxylic acid is leveraged for amide coupling to generate both affinity and photo-affinity probes.

Protocol 1: Synthesis of a Biotin-Based Affinity Probe

This protocol describes a standard amide coupling reaction to attach a biotin moiety via a flexible polyethylene glycol (PEG) linker. The linker is critical to extend the biotin tag away from the core molecule, minimizing steric hindrance and ensuring accessibility for streptavidin binding.

Materials:

  • 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid

  • Biotin-PEG4-Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • HPLC-grade water and acetonitrile

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Activation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes.

    • Causality Note: EDC and HOBt react with the carboxylic acid to form a highly reactive ester intermediate, which is susceptible to nucleophilic attack by the amine, facilitating efficient amide bond formation.[7]

  • Coupling: Add Biotin-PEG4-Amine (1.1 eq) to the reaction mixture, followed by DIPEA (2.0 eq).

    • Causality Note: DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction, driving the equilibrium towards product formation.

  • Reaction: Stir the mixture at room temperature overnight (12-16 hours).

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x), water (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by reverse-phase HPLC to yield the final biotinylated affinity probe.

  • Verification: Confirm the identity and purity of the final product using LC-MS and ¹H NMR spectroscopy.

Part II: Target Identification Methodologies

With a functional probe in hand, the next step is to use it to isolate and identify its binding partners from a complex biological sample, such as a cell lysate or intact cells.

Method 1: Affinity-Based Chemoproteomics (Pulldown)

This classic technique uses an immobilized affinity probe to selectively enrich for binding proteins, which are then identified by mass spectrometry.[8][9] It is a robust method for identifying high-affinity interactions.

G A Prepare Cell Lysate B Incubate Lysate with: 1. Biotin-Probe 2. Biotin-Probe + Competitor 3. Biotin only (Control) A->B C Capture with Streptavidin Beads B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F On-Bead Digestion (Trypsin) E->F G LC-MS/MS Analysis F->G H Identify Enriched Proteins G->H

Figure 2: Workflow for an affinity-based pulldown experiment. Specific protein targets are identified by their enrichment in the probe-treated sample compared to controls.

Protocol 2: Affinity Pulldown and Mass Spectrometry

This protocol outlines the steps for identifying target proteins from a cell lysate using the synthesized biotinylated probe.

Materials:

  • Biotinylated affinity probe (from Protocol 1)

  • Unmodified 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid (for competition)

  • Streptavidin-coated magnetic beads

  • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl) or reagents for on-bead digestion

  • Mass spectrometry-grade trypsin

Procedure:

  • Lysate Preparation: Harvest cultured cells of interest, wash with cold PBS, and lyse using an appropriate lysis buffer on ice. Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Determine the protein concentration of the supernatant (e.g., via BCA assay).

  • Probe Incubation: Aliquot equal amounts of protein lysate (e.g., 1-2 mg) into three separate microcentrifuge tubes.

    • Tube 1 (Probe): Add the biotinylated affinity probe to a final concentration of 1-5 µM.

    • Tube 2 (Competition): Add the unmodified parent compound at a 50-100 fold molar excess, incubate for 1 hour, then add the biotinylated probe to the same final concentration as in Tube 1.

      • Causality Note: The competition sample is a critical control. A true binding partner will show a significantly reduced signal in this sample, as the probe is outcompeted by the unmodified compound for binding to the target's active site.[10]

    • Tube 3 (Control): Add biotin alone or vehicle (DMSO) as a negative control to identify proteins that bind non-specifically to the beads or biotin.

  • Incubation: Incubate all tubes for 1-4 hours at 4°C with gentle rotation.

  • Capture: Add pre-washed streptavidin magnetic beads to each tube and incubate for another 1 hour at 4°C with rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (3-5 times) with cold wash buffer to remove non-specifically bound proteins.

    • Causality Note: Thorough washing is essential for reducing background and increasing the signal-to-noise ratio of specifically enriched proteins.[11]

  • Elution/Digestion:

    • Option A (Elution): Elute bound proteins by resuspending the beads in elution buffer and heating at 95°C for 5-10 minutes. Analyze the eluate by SDS-PAGE and subsequent in-gel digestion or by direct in-solution digestion for LC-MS/MS.

    • Option B (On-Bead Digestion): Resuspend the washed beads in a digestion buffer (e.g., ammonium bicarbonate), add trypsin, and incubate overnight at 37°C. This method often results in lower background.

  • Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS. Identify and quantify proteins across the different samples using a suitable proteomics software package (e.g., MaxQuant). True targets should be significantly enriched in the "Probe" sample relative to both the "Competition" and "Control" samples.

Method 2: Photo-Affinity Labeling (PAL)

PAL is a powerful technique that uses a photo-activatable probe to create a covalent bond with its binding partner upon UV irradiation.[10][12] This allows for the capture of transient or lower-affinity interactions directly within a physiological context (i.e., in living cells) and reduces the risk of interactions being lost during the lysis and washing steps.[8]

G A Treat Live Cells with Photo-Affinity Probe B UV Irradiation (365 nm) to Induce Covalent Crosslinking A->B C Harvest Cells & Lyse B->C D Click Chemistry: Attach Biotin-Azide to Alkyne-Probe C->D E Enrich Biotinylated Proteins (Streptavidin Beads) D->E F Wash & Digest (Trypsin) E->F G LC-MS/MS Analysis F->G H Identify Labeled Proteins G->H

Figure 3: Workflow for a photo-affinity labeling experiment. This method enables the covalent capture of protein targets in their native cellular environment.

Part III: Target Engagement and Validation

Identifying a list of potential targets is only the first step. It is crucial to validate that the parent compound engages these targets in cells and that this engagement is responsible for the observed phenotype.

The Principle of Target Engagement

Target engagement assays confirm that a compound binds to its intended protein target within a cellular context.[13] Labeled chemical probes, developed from a potent ligand, are excellent tools to measure this, as they can be used to assess potential off-target effects and quantify cellular target occupancy.[14]

Data Interpretation and Validation Strategy

A successful target identification experiment will yield a list of proteins enriched in the probe sample. The highest priority candidates are those that are significantly depleted in the competition control.

ParameterAffinity PulldownPhoto-Affinity Labeling (PAL)
Principle Reversible binding & enrichmentCovalent capture via UV activation
Pros Technically simpler, good for high-affinity interactions, does not require probe photo-activation.Captures transient/weak interactions, labeling occurs in live cells (more physiological), lower risk of dissociation.
Cons May miss weak binders, potential for complex dissociation during washes, performed on lysates (less physiological).Requires synthesis of a more complex probe, potential for non-specific labeling from reactive species, UV light can be cytotoxic.
Key Control Competition with excess unlabeled parent compound.Competition with parent compound; no-UV irradiation control.

Table 1: Comparison of Target Identification Methodologies.

Validation Steps:

  • Competition Analysis: As built into the protocols, this is the primary validation method. A dose-dependent decrease in probe labeling/enrichment with increasing concentrations of the parent compound strongly supports a specific interaction.

  • Orthogonal Assays: Confirm target engagement using a different method, such as:

    • Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of a target protein upon ligand binding.

    • Enzymatic/Functional Assays: If the identified target is an enzyme, test the ability of the parent compound to inhibit its activity in vitro or in cell-based assays.[13]

  • Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knock down the expression of the putative target protein. If the cellular phenotype observed with the parent compound is replicated upon target knockdown, it provides strong evidence for a causal link.

Conclusion

1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid serves as an exemplary starting point for the development of a novel chemical probe. Its inherent chemical features provide a solid foundation for synthetic elaboration into high-fidelity tools for target discovery. By following a structured approach—from rational probe design and synthesis to the meticulous execution of affinity-based or photo-affinity labeling protocols—researchers can successfully deconvolve the molecular targets of bioactive compounds. The integration of rigorous controls, particularly competition experiments, and orthogonal validation is paramount to ensuring the trustworthiness of the identified targets, ultimately accelerating the journey from a phenotypic hit to a validated therapeutic strategy.

References

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Application Notes & Protocols: The Benzoylpiperidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Preamble: The Benzoylpiperidine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The benzoylpiperidine scaffold, chemically known as phenyl(piperidin-4-yl)methanone, is a quintessential example of such a structure. Its prevalence in clinically approved drugs and developmental candidates is not coincidental but is rooted in a combination of favorable physicochemical and pharmacological properties.

This guide provides an in-depth exploration of the applications of benzoylpiperidine derivatives, moving from foundational synthetic strategies to their implementation in targeting complex diseases. We will dissect the causality behind experimental designs and provide validated, step-by-step protocols for key assays, empowering researchers to leverage this versatile scaffold in their own drug discovery programs.

Key attributes of the benzoylpiperidine moiety include:

  • Metabolic Stability: The piperidine ring is generally robust to metabolic degradation, contributing to favorable pharmacokinetic profiles.[1][2]

  • Bioisosteric Versatility: It is often employed as a bioisostere of the piperazine ring. The carbonyl group in the benzoylpiperidine structure can compensate for the loss of a nitrogen atom by forming crucial hydrogen bond interactions with biological targets.[1][2]

  • Synthetic Tractability: The synthesis of the core is straightforward, utilizing readily available and cost-effective starting materials.[1]

  • Structural Simplicity: The core fragment lacks chiral centers, simplifying synthesis and subsequent biological evaluation by avoiding the complexities of stereoisomers.[1]

These features have enabled the development of benzoylpiperidine-based agents across a wide therapeutic spectrum, including anti-cancer, anti-psychotic, neuroprotective, and anti-parasitic agents.[1][2]

Section 1: Synthesis of the Benzoylpiperidine Core

Application Note 1.1: Strategic Approaches to Synthesis

The construction of the benzoylpiperidine scaffold is adaptable, with several reliable routes starting from common precursors. The choice of strategy often depends on the desired substitution pattern on the benzoyl ring and the overall molecular design. The most prevalent method is the Friedel-Crafts acylation, an electrophilic aromatic substitution that forms the key carbon-carbon bond between the piperidine and phenyl rings.[3]

Causality of the Method: The Friedel-Crafts acylation is advantageous because it directly forms the desired ketone with high efficiency.[3] A crucial step in this process when starting from isonipecotic acid is the N-protection of the piperidine nitrogen (e.g., via acetylation). This is essential to prevent the basic nitrogen from quenching the Lewis acid catalyst (e.g., AlCl₃) and to avoid unwanted side reactions. The acyl group formed on the aromatic ring is deactivating, which conveniently prevents polysubstitution, leading to a clean mono-acylated product.[3]

Below is a generalized workflow illustrating the primary synthetic pathways.

Diagram 1.1: Synthetic Workflow for Benzoylpiperidine Core

G cluster_0 Starting Materials cluster_1 Key Synthetic Transformations cluster_2 Core Scaffold start1 Isonipecotic Acid proc1 1. N-Acetylation (Protection) 2. Acyl Chloride Formation (SOCl₂) 3. Friedel-Crafts Acylation (ArH, AlCl₃) start1->proc1 start2 4-Piperidine- carboxamide proc2 Weinreb-Nahm Ketone Synthesis (Ar-MgBr or Ar-Li) start2->proc2 start3 4-(p-fluorobenzoyl) -piperidine HCl proc3 N-Alkylation / Amidation (e.g., with alkyl halide or activated carboxylic acid) start3->proc3 end_product Substituted Benzoylpiperidine Derivative proc1->end_product proc2->end_product proc3->end_product G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Pharmacological Intervention Vesicle Vesicles with Serotonin (5-HT) Release 5-HT Release Vesicle->Release Action Potential Receptor 5-HT2A Receptor Release->Receptor 5-HT binds Signal Signal Transduction (e.g., via Gq/11) Receptor->Signal Response Neuronal Response (Altered) Signal->Response Drug Benzoylpiperidine Derivative Drug->Receptor Antagonist blocks G cluster_0 Normal Cell Signaling cluster_1 Pharmacological Intervention cluster_2 Therapeutic Outcome MAGL MAGL Enzyme Products Arachidonic Acid + Glycerol MAGL->Products Hydrolysis AG 2-Arachidonoyl- glycerol (2-AG) AG->MAGL Signaling Pro-tumorigenic Lipid Signaling (e.g., Prostaglandins) Products->Signaling Outcome Reduced Proliferation & Invasion Drug Benzoylpiperidine MAGL Inhibitor Drug->MAGL Inhibition

Sources

procedure for large-scale synthesis of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Robust, Scalable Synthesis of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid

Abstract

This document provides a comprehensive and detailed protocol for the large-scale synthesis of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid, a key building block in pharmaceutical and medicinal chemistry. The presented methodology is designed for scalability, robustness, and efficiency, prioritizing cost-effective reagents and straightforward unit operations suitable for process chemistry environments. The core of the synthesis is a modified Schotten-Baumann reaction, a classic yet highly effective method for amide bond formation. This guide explains the causal relationships behind key experimental choices, outlines self-validating in-process controls, and is grounded in established chemical principles.

Introduction and Strategic Overview

1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid is a bifunctional molecule that serves as a valuable scaffold in the design and synthesis of pharmacologically active agents.[1] Its structure combines a rigid piperidine core, a flexible carboxylic acid handle for further derivatization, and a methoxybenzoyl group that can influence pharmacokinetic properties. The reliable, large-scale production of this intermediate is therefore critical for advancing drug development programs.

Direct amide coupling between a carboxylic acid and an amine is often inefficient due to a competing acid-base reaction.[2] Therefore, the most common and industrially viable strategy involves the activation of the carboxylic acid.[2][3] While numerous peptide coupling reagents (e.g., HATU, EDC) exist, their use on a large scale is often hampered by high cost, poor atom economy, and the generation of significant waste streams.[4][5][6]

This protocol employs a more classical and process-friendly approach: the acylation of piperidine-4-carboxylic acid with 3-methoxybenzoyl chloride. This method, known as the Schotten-Baumann reaction, is a robust and high-yielding transformation that relies on inexpensive and readily available starting materials.[2][7][8][9] The strategy involves a two-step, one-pot-optional process that is highly amenable to scale-up.

Visualized Synthetic Workflow

The overall process can be visualized as a streamlined workflow from starting materials to the final purified product.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Schotten-Baumann Coupling cluster_2 Step 3: Isolation & Purification SM1 3-Methoxybenzoic Acid Intermediate 3-Methoxybenzoyl Chloride SM1->Intermediate Toluene, reflux Reagent1 Thionyl Chloride (SOCl₂) Reagent1->Intermediate Product_Crude Crude Product in Solution Intermediate->Product_Crude Biphasic System, 0-10°C SM2 Piperidine-4-carboxylic Acid SM2->Product_Crude Base Aqueous NaOH Base->Product_Crude Purification Recrystallization (e.g., Ethanol/Water) Product_Crude->Purification 1. Acidification (Precipitation) 2. Filtration Acid Aqueous HCl Acid->Purification Product_Final Pure 1-(3-Methoxybenzoyl) piperidine-4-carboxylic acid Purification->Product_Final

Caption: High-level workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is based on a 1.0 molar scale. Appropriate adjustments to equipment and handling procedures must be made for larger quantities.

Reagents and Materials
ReagentFormulaMW ( g/mol )Molar Eq.AmountKey Properties/Hazards
3-Methoxybenzoic acidC₈H₈O₃152.151.0152.2 gIrritant
Thionyl chlorideSOCl₂118.971.285.5 mL (142.8 g)Corrosive, reacts violently with water
Piperidine-4-carboxylic acidC₆H₁₁NO₂129.161.0129.2 gIrritant
Sodium Hydroxide (NaOH)NaOH40.00~3.0~120 gCorrosive, causes severe burns
TolueneC₇H₈92.14-~750 mLFlammable, irritant, health hazard
Hydrochloric Acid (conc.)HCl36.46-As neededCorrosive, causes severe burns
Step 1: Preparation of 3-Methoxybenzoyl Chloride

Causality: The carboxylic acid is converted to the more electrophilic acyl chloride to facilitate the reaction with the amine.[2] Thionyl chloride is an excellent reagent for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, driving the reaction to completion.

  • Reactor Setup: Equip a suitable multi-neck reactor with a mechanical stirrer, a reflux condenser fitted with a gas outlet to a scrubber (containing NaOH solution to neutralize HCl and SO₂), and an addition funnel. Ensure the system is dry and under an inert atmosphere (e.g., Nitrogen).

  • Charging Reagents: Charge the reactor with 3-methoxybenzoic acid (152.2 g, 1.0 mol) and toluene (500 mL).

  • Acyl Chloride Formation: Begin stirring the suspension. Slowly add thionyl chloride (85.5 mL, 1.2 mol) via the addition funnel over 30-45 minutes. The reaction is endothermic initially but may become exothermic.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and by quenching a small sample with methanol and analyzing for the disappearance of the starting carboxylic acid via TLC or LC-MS.

  • Removal of Excess Reagent: Once the reaction is complete, cool the mixture slightly. Remove the excess thionyl chloride and toluene under reduced pressure. Caution: Ensure the vacuum system is protected from corrosive vapors. The resulting crude 3-methoxybenzoyl chloride is a light-yellow oil and is typically used directly in the next step without further purification.

Step 2: Schotten-Baumann Amide Coupling

Causality: This reaction is performed under basic, biphasic conditions. The aqueous sodium hydroxide serves two critical roles: it acts as a base to neutralize the HCl generated during the reaction, preventing protonation of the piperidine nitrogen and driving the equilibrium towards the product.[8] It also deprotonates the carboxylic acid group of the piperidine starting material, aiding its solubility in the aqueous phase. The reaction is conducted at a low temperature to control the exotherm and minimize potential side reactions of the reactive acyl chloride.

  • Amine Solution Preparation: In a separate reactor equipped with a robust mechanical stirrer and a temperature probe, dissolve piperidine-4-carboxylic acid (129.2 g, 1.0 mol) in a solution of sodium hydroxide (88 g, 2.2 mol) in 1 L of water. Cool the resulting solution to 0-5°C using an ice-salt bath.

  • Acyl Chloride Addition: Dissolve the crude 3-methoxybenzoyl chloride from Step 1 in toluene (250 mL). Add this organic solution dropwise to the cold, vigorously stirred aqueous amine solution over 1-2 hours, ensuring the internal temperature is maintained below 10°C.

  • pH Control: During the addition, the pH of the aqueous layer will decrease due to HCl formation. Monitor the pH and maintain it between 9-11 by the concurrent addition of 5M NaOH solution.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or HPLC until the piperidine starting material is consumed.

Step 3: Product Isolation and Purification

Causality: The product, which exists as a sodium carboxylate salt, is soluble in the basic aqueous phase. After removing organic impurities by washing, the aqueous layer is acidified. Protonation of the carboxylate group renders the product molecule neutral and significantly less water-soluble, causing it to precipitate. Recrystallization is then used to remove occluded impurities, yielding the final high-purity product.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the layers and discard the organic (toluene) layer.

  • Aqueous Wash: Wash the aqueous layer with ethyl acetate or MTBE (2 x 250 mL) to remove any remaining non-polar impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and, with vigorous stirring, slowly add concentrated hydrochloric acid until the pH reaches ~2-3. A thick white precipitate will form.

  • Filtration: Stir the slurry for 30 minutes in the cold, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) until the washings are free of chloride ions (test with AgNO₃ solution).

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

    • Expected Yield: 80-90%

    • Appearance: White to off-white solid.

  • Purification (Recrystallization):

    • Charge a clean reactor with the crude, dry product.

    • Add a suitable solvent, such as an ethanol/water mixture (e.g., 9:1) or isopropanol, until the solid just dissolves at reflux.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

    • Expected Purity: >99% by HPLC.

Reaction Mechanism and Validation

The core of this synthesis is the nucleophilic acyl substitution reaction. The lone pair of electrons on the secondary amine of the piperidine ring attacks the electrophilic carbonyl carbon of the 3-methoxybenzoyl chloride.

G Piperidine\nNitrogen Piperidine Nitrogen Acyl Chloride\nCarbonyl Acyl Chloride Carbonyl Piperidine\nNitrogen->Acyl Chloride\nCarbonyl Nucleophilic Attack Tetrahedral\nIntermediate Tetrahedral Intermediate Acyl Chloride\nCarbonyl->Tetrahedral\nIntermediate Forms Amide Product Amide Product Tetrahedral\nIntermediate->Amide Product Chloride Leaves Amine_Proton Proton on Nitrogen Base Base (OH⁻) Amine_Proton->Base Neutralization

Caption: Simplified Schotten-Baumann reaction mechanism.

In-Process Controls (IPCs) for a Self-Validating System
StepIPC MethodParameter to CheckAcceptance Criteria
Acyl Chloride FormationTLC, LC-MS (after quench)Disappearance of 3-methoxybenzoic acid< 2% remaining
Amide CouplingTLC, HPLCDisappearance of piperidine-4-carboxylic acid< 1% remaining
IsolationpH meter, Chloride testpH of slurry, Chloride in washpH 2-3, Negative AgNO₃ test
Final ProductHPLC, ¹H NMR, MS, mpPurity, Identity, Melting Point>99% Purity, Structure confirmed, Sharp mp

Conclusion

The protocol described herein provides a reliable and scalable method for the synthesis of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid. By utilizing the cost-effective and robust Schotten-Baumann reaction conditions, this procedure avoids the economic and environmental drawbacks of modern coupling reagents, making it highly suitable for industrial applications. The detailed explanations of the underlying chemical principles and the inclusion of in-process controls ensure that the process is not only efficient but also reproducible and self-validating.

References

  • Schotten–Baumann reaction - Wikipedia. Available at: [Link]

  • Schotten Baumann Reaction - BYJU'S. Available at: [Link]

  • Magano, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution . Organic Process Research & Development, 26(6), 1562-1689. Available at: [Link]

  • Dunsmore, C. J., et al. (2006). A green chemistry perspective on catalytic amide bond formation . UCL Discovery. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022). Available at: [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals - ACS Publications. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Available at: [Link]

  • A convenient preparation of an orthogonally protected Cα,Cα-disubstituted amino acid analog of lysine - Organic Syntheses Procedure. Available at: [Link]

  • US Patent US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents.
  • Chemistry Schotten Baumann Reaction - SATHEE. Available at: [Link]

  • Biocatalytic amide bond formation - Green Chemistry (RSC Publishing). Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 24, 2026

This technical support guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and purification of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid. This document provides in-depth, field-proven strategies, troubleshooting guides, and detailed protocols to address the unique challenges presented by this molecule's amphoteric nature.

Introduction: Understanding the Molecule

The purification of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid is complicated by its structure, which contains both a basic piperidine nitrogen and an acidic carboxylic acid group. This duality dictates its behavior in different chemical environments and is the key to designing a successful purification strategy. The tertiary amide bond is generally stable, but the free carboxylic acid and the basic nitrogen are the primary handles for separation from common impurities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and concerns encountered during the purification process.

Q1: What are the most likely impurities in my crude sample of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid?

A: Understanding potential impurities is the first step in developing a robust purification plan.[1] Your crude product likely contains:

  • Unreacted Starting Materials: Isonipecotic acid (piperidine-4-carboxylic acid) and 3-methoxybenzoyl chloride (or 3-methoxybenzoic acid if peptide coupling reagents were used).

  • Reagents and Catalysts: Excess base, such as triethylamine or pyridine, used to scavenge HCl during the acylation.[2] If coupling agents (e.g., EDCI, DCC) were used, their byproducts (e.g., DCU) will also be present.[3]

  • Side Products: Minor products arising from side reactions.

  • Degradation Products: Piperidine derivatives can oxidize when exposed to air and light, often resulting in a yellow or brown discoloration.[1][4]

Q2: I was expecting a solid, but my crude product is a sticky oil or gum. What should I do?

A: This is a common issue, typically caused by the presence of residual solvents or impurities that are depressing the melting point and inhibiting crystallization.

  • Actionable Advice: First, ensure all volatile solvents are removed under high vacuum, possibly with gentle heating. If the material remains an oil, it indicates significant impurity. An extractive workup (see Section 2.1) is the recommended first step to remove the bulk of these impurities, which should be followed by attempts to crystallize the cleaner material.

Q3: Which purification technique should I attempt first: extraction, chromatography, or recrystallization?

A: For this specific molecule, a well-designed acid-base extraction should be your first and most powerful purification step. This technique specifically leverages the carboxylic acid functionality to separate it from neutral and basic impurities.[5][6][7][8] Column chromatography should be reserved for removing persistent, chemically similar impurities, and recrystallization should be the final polishing step to achieve high purity.

Q4: My compound streaks badly on a silica gel TLC plate, making it impossible to assess purity or choose a solvent system for chromatography. Why does this happen?

A: This is a classic problem for compounds containing both acidic and basic functional groups. The basic piperidine nitrogen interacts strongly with the acidic silanol groups on the surface of the silica gel, causing tailing or streaking.[9] Simultaneously, the carboxylic acid can also interact, exacerbating the issue.

  • Solution: To obtain clean spots on a TLC plate, you must modify the mobile phase. Add a small amount of a basic modifier like triethylamine (TEA, ~1%) to neutralize the acidic sites on the silica.[1][9] You may also need to add a small amount of acetic or formic acid (~1%) to ensure the carboxylic acid remains protonated and less polar. A good starting point for a mobile phase is Dichloromethane:Methanol (95:5) + 1% TEA + 1% Acetic Acid.

Q5: After purification, my final product has a faint yellow or brown tint. Is this a sign of impurity?

A: Yes, this coloration is typically due to trace amounts of oxidized impurities.[4] While it may not significantly affect the purity as determined by NMR or LCMS, for applications requiring high purity material, this can be a concern.

  • Mitigation: This can sometimes be removed by a final recrystallization with a small amount of activated charcoal (use sparingly, as it can adsorb your product and reduce yield). To prevent this, store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and in a cool place.[4]

Section 2: Troubleshooting Guides & Detailed Protocols

This section provides step-by-step experimental procedures and solutions to common problems.

Guide 1: Purification via Acid-Base Extraction

Causality & Expertise: This method is highly effective because it exploits the acidic nature of the carboxylic acid. By treating an organic solution of the crude product with a weak aqueous base (sodium bicarbonate), the desired product is deprotonated to form a water-soluble carboxylate salt.[5][7] This salt partitions into the aqueous layer, leaving behind neutral impurities (like unreacted benzoyl chloride) and basic impurities in the organic layer. The pure product is then recovered by acidifying the aqueous layer, causing it to precipitate.[8]

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Initial Wash (Optional): Transfer the solution to a separatory funnel and wash with a small amount of 1M HCl to remove any basic impurities like residual triethylamine. Drain the acidic aqueous layer.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (equal volume to the organic layer). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask or beaker.

  • Repeat Extraction: Repeat the base extraction (Step 3 & 4) on the organic layer two more times to ensure all the desired product is extracted. Combine all aqueous extracts.

  • Backwash: Wash the combined aqueous layers with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any trapped neutral impurities. Discard this organic wash.

  • Precipitation: Cool the combined aqueous layer in an ice bath. While stirring, slowly add 6M HCl dropwise until the solution is acidic (pH ~2, check with pH paper). A white precipitate of the pure product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

ProblemProbable Cause(s)Recommended Solution(s)
Persistent Emulsion High concentration of surfactants or fine particulates.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Allow the funnel to stand undisturbed for a longer period.
No Precipitate on Acidification Insufficient product concentration; product is more water-soluble than expected.First, ensure pH is truly acidic (~2). If still no solid, extract the acidified aqueous solution multiple times with ethyl acetate or DCM. Combine the organic extracts, dry with Na₂SO₄, and evaporate the solvent.
Low Recovery Incomplete extraction into the aqueous phase; incomplete precipitation.Perform more extractions with NaHCO₃ (e.g., 3-5 times). Ensure the aqueous phase is thoroughly chilled before and during acidification to minimize the solubility of the product.
Guide 2: Purification via Recrystallization

Causality & Expertise: Recrystallization is a powerful final purification step for solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, while impurities remain either fully soluble or insoluble at all temperatures. For carboxylic acids, polar protic solvents or mixtures often work well.[10][11]

  • Place ~20-30 mg of your material into a small test tube.

  • Add the test solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is too good; discard and try another.

  • If it is insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, it is a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

  • Recommended starting solvents to screen: Isopropanol, Ethanol/Water, Acetone, Ethyl Acetate, Toluene.

  • Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a very small amount of activated charcoal, swirl, and hot filter through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum.

Guide 3: Purification via Flash Column Chromatography

Causality & Expertise: This technique should be used when acid-base extraction fails to remove impurities with similar acidic properties. As discussed in the FAQs, the key to success is modifying the mobile phase to manage the compound's dual acidic/basic nature and prevent strong interactions with the silica stationary phase.[9] Adding a basic competitor like triethylamine (TEA) prevents the piperidine nitrogen from binding to acidic silanol sites, ensuring a symmetrical peak shape.[1][9]

  • TLC Analysis: Develop a suitable solvent system on a TLC plate. A good system will give your product an Rf value of ~0.3.

    • Eluent Recommendation: Start with a mixture of Ethyl Acetate/Hexanes (e.g., 1:1) or DCM/Methanol (e.g., 98:2). To this mixture, add 1% Triethylamine (TEA) to prevent peak tailing.[9]

  • Column Packing: Wet pack a chromatography column with a slurry of silica gel in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve your crude material in a minimal amount of the eluent (or DCM). Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin elution with the mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note that you will need to remove the residual TEA, which can often be achieved by co-evaporation with a solvent like toluene or by a final acid-base workup on the combined fractions.

Section 3: Visualization of Workflows

The following diagrams illustrate the decision-making process and experimental flow for purifying 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid.

Purification_Decision_Tree start Crude Product extraction Perform Acid-Base Extraction start->extraction check_purity Assess Purity (TLC, NMR, LCMS) extraction->check_purity is_pure Is Purity >95%? check_purity->is_pure recrystallize Recrystallize is_pure->recrystallize Yes chromatography Perform Flash Chromatography is_pure->chromatography No final_product Pure Product recrystallize->final_product chromatography->check_purity

Caption: Decision tree for selecting a purification strategy.

Acid_Base_Workflow cluster_org Organic Phase cluster_aq Aqueous Phase dissolve 1. Dissolve Crude in Ethyl Acetate wash_naoh 2. Extract with aq. NaHCO3 (3x) dissolve->wash_naoh org_impurities Organic Layer: Neutral & Basic Impurities (Discard) wash_naoh->org_impurities aq_product Aqueous Layer: Product as Sodium Salt wash_naoh->aq_product Product moves to aqueous phase acidify 3. Cool & Acidify with HCl to pH 2 aq_product->acidify precipitate 4. Precipitate Forms acidify->precipitate filter_dry 5. Filter & Dry Solid precipitate->filter_dry pure_product Pure Product filter_dry->pure_product

Caption: Detailed workflow for the acid-base extraction protocol.

Section 4: Summary of Recommended Parameters

TechniqueParameterRecommended SystemRationale & Notes
TLC Analysis Mobile PhaseDichloromethane:Methanol (95:5) + 1% Triethylamine (TEA)The TEA is critical to prevent streaking by neutralizing acidic silica sites.[1][9] Adjust solvent ratio to achieve Rf ≈ 0.3.
Flash Chromatography Stationary PhaseSilica Gel (230-400 mesh)Standard choice, but requires a modified eluent.
Mobile PhaseEthyl Acetate/Hexanes or DCM/Methanol + 1% TEA Gradient elution may be required. The TEA is non-negotiable for good peak shape.[9]
Recrystallization Potential SolventsIsopropanol, Ethanol/Water, Acetone, Ethyl AcetateSolvent screening is essential. An ethanol/water mixture often provides the necessary polarity range for amphoteric molecules.[10]
Acid-Base Extraction Organic SolventEthyl Acetate or DichloromethaneGood solubility for the crude product and impurities.
Aqueous BaseSaturated Sodium Bicarbonate (NaHCO₃)Sufficiently basic to deprotonate the carboxylic acid without hydrolyzing the amide, unlike stronger bases like NaOH.[5][6]

References

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  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC - PubMed Central. Available at: [Link]

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Technical Support Center: Purification of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the purification of this compound, providing detailed, evidence-based solutions in a straightforward question-and-answer format. Our goal is to empower you with the scientific rationale behind each step, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid has a low melting point and appears oily. What are the likely impurities?

A: A low or broad melting point, often accompanied by an oily appearance, strongly suggests the presence of impurities. Based on the typical synthesis of N-aroyl piperidine derivatives, which involves the acylation of piperidine-4-carboxylic acid with an acyl chloride (in this case, 3-methoxybenzoyl chloride), the most probable impurities include:

  • Unreacted Starting Materials:

    • Piperidine-4-carboxylic acid

    • 3-Methoxybenzoic acid (from hydrolysis of 3-methoxybenzoyl chloride)

  • Reaction Byproducts:

    • Salts formed during the reaction, such as triethylamine hydrochloride if a base like triethylamine is used.

  • Residual Solvents:

    • Solvents used in the synthesis and initial work-up.

These impurities disrupt the crystal lattice of the desired product, leading to the observed physical properties.

Q2: How can I effectively remove unreacted starting materials and other acidic/basic impurities?

A: An acid-base extraction is a highly effective and fundamental technique for separating acidic, basic, and neutral compounds.[1] For your specific compound, this method can efficiently remove unreacted piperidine-4-carboxylic acid (amphoteric, but will act as a base here) and 3-methoxybenzoic acid (acidic).

Causality Behind the Choice: This method leverages the differing solubilities of the ionized and unionized forms of the compounds in aqueous and organic layers. By adjusting the pH of the aqueous phase, we can selectively move our target compound and impurities between the two layers.

Detailed Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in a suitable organic solvent in which the desired product is soluble, such as ethyl acetate or dichloromethane.

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The weak base will deprotonate the acidic impurity (3-methoxybenzoic acid) and any remaining unreacted piperidine-4-carboxylic acid (acting as an acid), converting them into their water-soluble carboxylate salts. The desired product, being a weaker acid, will largely remain in the organic layer.

  • Separation: Allow the layers to separate and drain the aqueous layer. Repeat the wash with fresh sodium bicarbonate solution to ensure complete removal of acidic impurities.

  • Acidic Wash (Optional): To remove any basic impurities, you can perform a wash with a dilute acid, such as 1 M HCl. However, be cautious as this may protonate your desired product and pull it into the aqueous layer. This step is generally more useful if you have basic, non-acidic impurities.

  • Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble components and aid in breaking up any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the partially purified product.

Workflow for Acid-Base Extraction:

crude Crude Product in Organic Solvent sep_funnel1 Separatory Funnel: Add NaHCO3 (aq) crude->sep_funnel1 organic1 Organic Layer: Desired Product sep_funnel1->organic1 Separate Layers aqueous1 Aqueous Layer: Impurity Salts sep_funnel1->aqueous1 sep_funnel2 Separatory Funnel: Add Brine organic1->sep_funnel2 organic2 Washed Organic Layer sep_funnel2->organic2 Separate Layers aqueous2 Aqueous Brine sep_funnel2->aqueous2 dry Dry with Na2SO4 organic2->dry concentrate Concentrate dry->concentrate purified Partially Purified Product concentrate->purified

Caption: Workflow for Acid-Base Extraction.

Q3: My product is still not pure after acid-base extraction. What is the next best purification step?

A: After an initial cleanup with acid-base extraction, recrystallization is an excellent and highly recommended next step to achieve high purity, especially for solid compounds. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.

Choosing the Right Solvent System: The ideal recrystallization solvent (or solvent system) is one in which your desired product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for hot filtration).

Recommended Solvents for Recrystallization:

Solvent/SystemRationale
Ethanol/Water A versatile system for many carboxylic acids. The product is likely soluble in hot ethanol and less soluble upon the addition of water.
Ethyl Acetate/Hexanes A good choice for compounds of moderate polarity. The product should dissolve in hot ethyl acetate, and crystallization can be induced by the slow addition of hexanes.
Acetone/Water Similar to ethanol/water, this system can be effective.

Detailed Protocol for Recrystallization:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in the potential solvents at room and elevated temperatures.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to just dissolve the crude product.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Q4: Recrystallization is not working well, or I have impurities with similar solubility. What other purification methods can I use?

A: If recrystallization is not effective, flash column chromatography is a powerful alternative for separating compounds with different polarities.

Principle of Separation: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents). Less polar compounds will travel down the column faster, while more polar compounds will be retained on the silica for longer.

Key Considerations for Column Chromatography of Carboxylic Acids:

Carboxylic acids can be challenging to purify by silica gel chromatography due to their tendency to streak or show poor separation. This is because the acidic protons on the silica gel can interact with the carboxylic acid group of the analyte. To overcome this, it is highly recommended to add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase.[2] This suppresses the deprotonation of the analyte, leading to sharper peaks and better separation.[2]

Recommended Mobile Phase Systems:

A gradient of ethyl acetate in hexanes is a good starting point. The addition of a small percentage of methanol can help to elute more polar compounds.

  • Initial System: Hexanes/Ethyl Acetate (e.g., starting from 9:1 and gradually increasing the polarity to 1:1 or higher).

  • For more polar compounds: Dichloromethane/Methanol.

Detailed Protocol for Flash Column Chromatography:

  • TLC Analysis: First, determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). The ideal Rf value for your desired compound is typically between 0.2 and 0.4.

  • Column Packing: Pack a column with silica gel using the initial, less polar mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load this onto the top of the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Guide for Column Chromatography:

start Problem streak Streaking/Tailing Peaks start->streak no_sep Poor Separation start->no_sep no_elute Compound Not Eluting start->no_elute sol_streak Add 0.1-1% Acetic Acid to Mobile Phase streak->sol_streak sol_sep Optimize Mobile Phase Polarity using TLC no_sep->sol_sep sol_elute Increase Mobile Phase Polarity (e.g., add Methanol) no_elute->sol_elute

Caption: Troubleshooting Column Chromatography Issues.

References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2016, November 8). Column chromatography of carboxylic acids? r/chemistry. Retrieved from [Link]

Sources

Technical Support Center: Amide Coupling Reactions with Piperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding amide coupling reactions involving piperidine-4-carboxylic acid. The unique properties of this substrate can present specific challenges, and this resource is designed to help you navigate them effectively.

Introduction: The Challenges of Piperidine-4-Carboxylic Acid in Amide Coupling

Piperidine-4-carboxylic acid is a valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds.[1] However, its successful use in amide coupling reactions is not always straightforward. Several inherent characteristics of the molecule can lead to complications such as low yields, side reactions, and purification difficulties.[2]

This guide is structured to address these issues in a practical, question-and-answer format, drawing on established chemical principles and field-proven experience to provide robust solutions.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific experimental issues you might encounter.

Question 1: Why is my amide coupling reaction with piperidine-4-carboxylic acid resulting in a low yield or failing completely?

Answer:

Low or no yield in this reaction is a common frustration. The root cause often lies in the unique physicochemical properties of piperidine-4-carboxylic acid and the specifics of the reaction setup.

Underlying Causes & Mechanistic Insights:

  • Zwitterionic Nature: In solution, piperidine-4-carboxylic acid can exist as a zwitterion, with a protonated piperidine nitrogen and a deprotonated carboxylate group.[3] This internal salt formation reduces the nucleophilicity of the piperidine nitrogen if it is the intended coupling partner, and hinders the activation of the carboxylic acid if it is the acid component.

  • Poor Solubility: The zwitterionic character also contributes to poor solubility in many common organic solvents used for amide coupling, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). This can lead to a heterogeneous reaction mixture and inefficient coupling.

  • Inadequate Carboxylic Acid Activation: The first step in most amide couplings is the activation of the carboxylic acid to form a more reactive species.[4] If this activation is inefficient, the subsequent reaction with the amine will be slow or nonexistent.

  • Steric Hindrance: While less of an issue with piperidine-4-carboxylic acid itself, bulky substituents on either the acid or the amine coupling partner can sterically hinder the reaction.[5]

Troubleshooting Workflow:

Here is a systematic approach to diagnosing and solving low-yield issues:

G cluster_0 Problem: Low or No Product cluster_1 Troubleshooting Steps cluster_2 Solutions start Low Yield or Failed Reaction solubility 1. Address Solubility Issues start->solubility activation 2. Optimize Carboxylic Acid Activation solubility->activation solvent_mix Use a co-solvent (e.g., DMF/DCM) or a more polar solvent like DMSO. solubility->solvent_mix Action ester_conv Convert to methyl or ethyl ester to improve solubility and bypass zwitterion. solubility->ester_conv Alternative base 3. Re-evaluate Base Selection activation->base coupling_reagent Switch to a more potent coupling reagent (e.g., HATU, HBTU). activation->coupling_reagent Action temp Increase reaction temperature (monitor for side reactions). activation->temp Action protect 4. Consider Protecting Groups base->protect base_choice Use a non-nucleophilic, hindered base like DIPEA. base->base_choice Action boc_protect Protect the piperidine nitrogen with a Boc group. protect->boc_protect Action

Caption: Troubleshooting workflow for low-yield amide coupling.

Detailed Protocols & Explanations:

  • Improving Solubility:

    • Co-solvents: Try a solvent mixture like DCM/DMF or THF/DMF.

    • Esterification: A robust strategy is to first convert the piperidine-4-carboxylic acid to its methyl or ethyl ester. This breaks the zwitterionic nature, significantly improving solubility in organic solvents. The ester can then be coupled with an amine, or the piperidine nitrogen of the ester can be coupled with a different carboxylic acid.

  • Optimizing Carboxylic Acid Activation:

    • Coupling Reagents: If you are using a standard carbodiimide like DCC or EDC, consider switching to a uronium- or phosphonium-based reagent such as HATU, HBTU, or PyBOP.[6] These reagents are generally more efficient and can overcome the lower reactivity of the carboxylic acid.

    • Additives: The use of additives like HOBt or HOAt can minimize side reactions and improve the efficiency of carbodiimide-mediated couplings.[7]

  • Base Selection:

    • The choice of base is critical. A non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) is often preferred over triethylamine (TEA) to avoid unwanted side reactions.

  • Protecting Groups:

    • Protecting the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group is a highly effective strategy.[8] This prevents the formation of the zwitterion, improves solubility, and allows for a cleaner reaction. The Boc group can be removed later under acidic conditions.

Question 2: I'm observing significant side products in my reaction. What are they and how can I prevent them?

Answer:

Side product formation is a common issue that complicates purification and reduces the yield of the desired amide.

Common Side Reactions:

  • N-acylation of the Piperidine: If the piperidine nitrogen is unprotected and you are attempting to couple the carboxylic acid with another amine, the piperidine nitrogen can compete with the target amine for the activated carboxylic acid, leading to self-coupling or oligomerization.

  • Formation of Guanidinium Byproducts: Some uronium-based coupling reagents (like HBTU and HATU) can react with the amine nucleophile to form a guanidinium byproduct, consuming both the amine and the coupling reagent.[9]

  • Epimerization: If the carbon atom alpha to the carboxylic acid is a stereocenter, there is a risk of racemization during the activation process, especially with carbodiimide reagents.[2][7]

Prevention Strategies:

Side ReactionPrevention Strategy
N-acylation of PiperidineProtect the piperidine nitrogen with a suitable protecting group, such as Boc.
Guanidinium FormationAdd the coupling reagent to the carboxylic acid and allow it to pre-activate for a few minutes before adding the amine.
EpimerizationUse coupling additives like HOBt or HOAt.[7] Alternatively, use coupling reagents known for low racemization, such as COMU or those that proceed through an acid chloride or azide intermediate.[10]
Question 3: My product is difficult to purify. What are the best strategies for isolating the amide product?

Answer:

Purification can be challenging due to the polar nature of the product and the presence of byproducts from the coupling reagents.

Purification Workflow:

G cluster_0 Problem: Difficult Purification cluster_1 Purification Steps cluster_2 Details & Tips start Crude Reaction Mixture workup 1. Aqueous Workup start->workup extraction 2. Liquid-Liquid Extraction workup->extraction workup_details Wash with dilute acid (e.g., 1M HCl) to remove basic impurities and excess amine. Wash with saturated NaHCO3 to remove unreacted carboxylic acid and acidic byproducts. workup->workup_details Procedure chromatography 3. Column Chromatography extraction->chromatography extraction_details Use a suitable organic solvent (e.g., EtOAc, DCM). Multiple extractions are more effective. extraction->extraction_details Procedure recrystallization 4. Recrystallization (if applicable) chromatography->recrystallization chromatography_details Use a polar stationary phase (silica gel). A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. Adding a small amount of a polar solvent like methanol may be necessary. chromatography->chromatography_details Procedure recrystallization_details If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step. recrystallization->recrystallization_details Procedure

Caption: Systematic workflow for product purification.

Key Considerations:

  • Byproduct Removal: If you used a carbodiimide like DCC, the dicyclohexylurea byproduct is often insoluble in many organic solvents and can be removed by filtration.[7] For water-soluble byproducts from reagents like EDC, an aqueous workup is essential.[7]

  • Chromatography: Flash column chromatography is the most common method for purifying these types of amides.[6][11] A gradient elution is usually necessary to separate the product from starting materials and byproducts.

  • Recrystallization: If your final product is a solid, recrystallization can be an excellent method to obtain highly pure material.[12]

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the piperidine nitrogen?

A: In most cases, yes. Protecting the piperidine nitrogen, typically with a Boc group, is highly recommended.[8] It prevents self-coupling, improves solubility, and generally leads to a cleaner reaction with higher yields.

Q2: Which coupling reagent is best for piperidine-4-carboxylic acid?

A: There is no single "best" reagent, as the optimal choice depends on the specific substrates and reaction conditions. However, for challenging couplings, uronium salts like HATU or phosphonium salts like PyBOP are often more effective than standard carbodiimides.[4][6]

Q3: What is the ideal solvent for this reaction?

A: Due to the poor solubility of piperidine-4-carboxylic acid, polar aprotic solvents like DMF or DMSO are often necessary.[5] Sometimes, a co-solvent system like DCM/DMF can provide a good balance of solubility for all reaction components.

Q4: Can I run the reaction at elevated temperatures?

A: Yes, gently heating the reaction (e.g., to 40-50 °C) can sometimes improve the reaction rate, especially for sterically hindered substrates.[5] However, be aware that higher temperatures can also increase the risk of side reactions, including epimerization.

Q5: How do I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction progress.[6] This allows you to track the consumption of the starting materials and the formation of the product.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU
  • To a solution of piperidine-4-carboxylic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation.

  • Add the amine (1.05 eq) to the reaction mixture.

  • Stir at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Boc-Protection of Piperidine-4-Carboxylic Acid
  • Dissolve piperidine-4-carboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water (1:1).

  • Add sodium hydroxide (2.5 eq) and stir until the starting material is fully dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc-anhydride, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected product.

References

  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • Aapptec Peptides. Coupling Reagents.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives.
  • PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • RSC Publishing. (2024, April 16). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Benchchem. common challenges in working with piperidine-based compounds.
  • Biosynth. Protecting Groups in Peptide Synthesis.
  • ResearchGate. Zwitterionic 4-piperidinecarboxylic acid monohydrate.
  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?.

Sources

identifying and minimizing side reactions in N-benzoylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-Benzoylpiperidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you identify and minimize side reactions, thereby optimizing your synthetic outcomes.

Introduction

The synthesis of N-benzoylpiperidine, a valuable scaffold in medicinal chemistry, is most commonly achieved through the acylation of piperidine with benzoyl chloride. The Schotten-Baumann reaction is a widely employed method for this transformation, valued for its operational simplicity.[1] However, like any chemical synthesis, it is not without its potential pitfalls. Undesired side reactions can lead to reduced yields, impure products, and complex purification challenges.

This guide provides a comprehensive overview of the common issues encountered during N-benzoylpiperidine synthesis, with a focus on practical, field-tested solutions to mitigate these problems.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yields in N-benzoylpiperidine synthesis can often be traced back to several key factors:

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly susceptible to hydrolysis, reacting with any trace moisture to form benzoic acid.[2] This side reaction consumes your acylating agent, directly impacting the yield of the desired amide.

    • Causality: The presence of water in the reaction medium (e.g., wet solvents or glassware) provides a competing nucleophile to piperidine.

    • Solution:

      • Ensure all glassware is thoroughly dried before use.

      • Use anhydrous solvents, particularly if conducting the reaction in a non-aqueous medium.

      • Source high-purity, dry piperidine.

      • Minimize the exposure of benzoyl chloride to the atmosphere during measurement and addition.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Causality: Insufficient reaction time, inadequate mixing (especially in biphasic systems), or suboptimal temperature can lead to unreacted starting materials.[2]

    • Solution:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the piperidine starting material is no longer visible.

      • Ensure vigorous stirring to facilitate contact between the reactants, especially in a two-phase system (e.g., organic solvent and aqueous base).

      • While the reaction is often performed at room temperature or cooled initially, gentle warming may be necessary in some cases to drive the reaction to completion. However, be cautious as higher temperatures can also promote side reactions.

  • Protonation of Piperidine: The reaction generates hydrochloric acid (HCl) as a byproduct. If not neutralized, this acid will protonate the basic piperidine, rendering it non-nucleophilic and halting the reaction.[3]

    • Causality: Insufficient base or inefficient mixing can lead to a localized drop in pH.

    • Solution:

      • Use a suitable base, such as sodium hydroxide or pyridine, in at least a stoichiometric amount to neutralize the HCl produced.[4] An excess of the base is often recommended.

      • Ensure efficient mixing to maintain a homogeneous basic environment.

Question 2: I'm observing a significant amount of a white, crystalline byproduct that is not my desired product. What could it be?

The most common crystalline byproduct is benzoic acid, resulting from the hydrolysis of benzoyl chloride.

  • Identification: Benzoic acid can be identified by its characteristic crystalline appearance and its solubility in basic aqueous solutions.

  • Minimization: As detailed in the previous section, the key to minimizing benzoic acid formation is the rigorous exclusion of water from the reaction.

  • Removal:

    • During the workup, washing the organic layer with a dilute aqueous base solution (e.g., 5% sodium bicarbonate or sodium hydroxide) will convert the benzoic acid into its water-soluble sodium salt, which can then be separated in the aqueous phase.[5]

    • Recrystallization of the crude product from a suitable solvent system (e.g., ethanol/water) can also effectively remove benzoic acid.[6]

Question 3: My final product seems to be contaminated with unreacted starting materials. How can I improve its purity?

Effective purification is crucial for obtaining high-quality N-benzoylpiperidine.

  • Removal of Unreacted Piperidine:

    • Acid Wash: During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the basic piperidine, forming a water-soluble salt that partitions into the aqueous layer.

  • Removal of Unreacted Benzoyl Chloride:

    • Alkaline Wash: As mentioned previously, washing with a dilute base will hydrolyze any remaining benzoyl chloride to sodium benzoate, which is water-soluble.[6]

  • Final Purification:

    • Recrystallization: This is a highly effective method for purifying solid N-benzoylpiperidine. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Column Chromatography: For removing closely related impurities or for obtaining very high purity material, column chromatography on silica gel is a reliable option.[5][7] A typical eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5]

Question 4: The reaction mixture has formed a thick emulsion during workup, making separation difficult. How can I resolve this?

Emulsion formation is a common issue, particularly when using a biphasic system with a strong base.[8]

  • Causality: Emulsions are stabilized by the presence of finely dispersed solids or amphiphilic molecules at the interface of the two liquid phases.

  • Solutions:

    • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can often help to break up emulsions by increasing the ionic strength of the aqueous phase.

    • Addition of More Base: In some cases, adding more of the concentrated base solution can help to resolve the emulsion.[8]

    • Filtration: If a solid is causing the emulsion, filtering the mixture through a pad of celite may be effective.

    • Patience: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to phase separation.

    • Solvent Addition: Adding more of the organic solvent can sometimes help to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Schotten-Baumann synthesis of N-benzoylpiperidine?

The base serves two critical functions:

  • Acid Scavenger: It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between piperidine and benzoyl chloride. This is essential because if left unneutralized, the HCl would protonate the starting piperidine, rendering it non-nucleophilic and stopping the reaction.[3]

  • Driving the Equilibrium: By neutralizing the acidic byproduct, the base helps to shift the reaction equilibrium towards the formation of the amide product.[3]

Q2: Can over-acylation (di-acylation) occur in this reaction?

Piperidine is a secondary amine and therefore only has one reactive N-H bond available for acylation. As such, di-acylation on the nitrogen atom is not a possible side reaction. This is in contrast to primary amines, which can potentially undergo di-acylation under certain conditions.

Q3: What are the ideal reaction conditions (solvent, temperature) for this synthesis?

The Schotten-Baumann reaction is versatile and can be performed under various conditions. A common and effective approach involves a two-phase system.[1]

  • Solvent: A biphasic system consisting of an organic solvent (like dichloromethane or diethyl ether) and an aqueous solution of a base (like sodium hydroxide) is frequently used. The reactants and the product remain primarily in the organic phase, while the base in the aqueous phase neutralizes the HCl byproduct.[1]

  • Temperature: The reaction is typically initiated at a low temperature (e.g., 0-5 °C) by cooling the reaction vessel in an ice bath. This helps to control the initial exothermic reaction upon the addition of the highly reactive benzoyl chloride and minimizes side reactions. The reaction is then often allowed to warm to room temperature to ensure completion.[2]

Q4: How can I confirm the identity and purity of my synthesized N-benzoylpiperidine?

Several analytical techniques can be used:

  • Melting Point: Compare the melting point of your product with the literature value. A sharp melting point close to the reported value is an indicator of high purity.

  • Thin Layer Chromatography (TLC): TLC can be used to assess the purity of the product and to monitor the progress of the reaction. The product should appear as a single spot, and its Rf value should be different from that of the starting materials.

  • Spectroscopic Methods:

    • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is an excellent tool for confirming the identity of the product and assessing its purity.

    • IR (Infrared) Spectroscopy: The presence of a strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the amide carbonyl group. The absence of a broad N-H stretch (around 3300-3500 cm⁻¹) from the starting piperidine is also a good indicator of a successful reaction.

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Optimized Experimental Protocol

This protocol is designed to minimize common side reactions and facilitate a straightforward workup.

Materials:

  • Piperidine

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidine (1.0 equivalent) in dichloromethane. Cool the flask to 0 °C in an ice bath. In a separate container, prepare a 10% aqueous solution of sodium hydroxide.

  • Reaction Setup: Add the aqueous sodium hydroxide solution (2.0 equivalents of NaOH) to the piperidine solution and stir the biphasic mixture vigorously.

  • Addition of Benzoyl Chloride: Add benzoyl chloride (1.05 equivalents) dropwise to the rapidly stirred mixture via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with:

      • 1M HCl to remove any unreacted piperidine.

      • Saturated NaHCO₃ solution to remove unreacted benzoyl chloride and benzoic acid.

      • Brine to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-benzoylpiperidine.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-benzoylpiperidine.

Visual Aids

Reaction Scheme and Side Reactions

G cluster_main Main Reaction: N-Benzoylation cluster_side Key Side Reaction Piperidine Piperidine NBP N-Benzoylpiperidine Piperidine->NBP + Benzoyl Chloride BenzoylChloride Benzoyl Chloride BenzoylChloride->NBP BenzoylChloride_side Benzoyl Chloride HCl HCl BenzoicAcid Benzoic Acid BenzoylChloride_side->BenzoicAcid + H₂O Water H₂O (Moisture) Water->BenzoicAcid caption Figure 1. Main reaction pathway and the primary side reaction.

Caption: Figure 1. Main reaction pathway and the primary side reaction.

Troubleshooting Workflow

G Start Low Yield or Impure Product Problem1 Check for Hydrolysis of Benzoyl Chloride Start->Problem1 Problem2 Assess Reaction Completion Start->Problem2 Problem3 Verify Base Stoichiometry Start->Problem3 Problem4 Impurity Identification Start->Problem4 Solution1 Use Anhydrous Conditions (Dry Glassware, Solvents) Problem1->Solution1 Yes Purification Purify by Recrystallization or Chromatography Solution1->Purification Solution2 Monitor by TLC Ensure Vigorous Stirring Problem2->Solution2 Incomplete Solution2->Purification Solution3 Use Sufficient Base (e.g., NaOH) to Neutralize HCl Problem3->Solution3 Insufficient Solution3->Purification Solution4a Piperidine -> Acid Wash (1M HCl) Problem4->Solution4a Basic Impurity Solution4b Benzoic Acid -> Base Wash (NaHCO₃) Problem4->Solution4b Acidic Impurity Solution4a->Purification Solution4b->Purification caption Figure 2. Troubleshooting workflow for N-benzoylpiperidine synthesis.

Caption: Figure 2. Troubleshooting workflow for N-benzoylpiperidine synthesis.

References

  • Organic Syntheses. Benzoyl piperidine. Available from: [Link]

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available from: [Link]

  • Sathee NEET. Chemistry Schotten Baumann Reaction. Available from: [Link]

  • Vibzz Lab. (2021). Benzanilide : Schotten Baumann Benzoylation. YouTube. Available from: [Link] (Note: A representative URL is used as the original may not be stable).

  • Land of Chemistry. (2024). Schotten Baumann Reaction | Nitrogen Compounds | N-Phenyl Benzamide | Class 12. YouTube. Available from: [Link] (Note: A representative URL is used as the original may not be stable).

  • MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available from: [Link]

  • Sciencemadness.org. (2014). Organic halides with piperdine. Available from: [Link]

  • Organic Syntheses. Benzoyl piperidine. Available from: [Link]

  • Grokipedia. Schotten–Baumann reaction. Available from: [Link]

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available from: [Link]

  • Chem Tube 3D. (2021). Schotten-Baumann Reaction and its Mechanism. YouTube. Available from: [Link] (Note: A representative URL is used as the original may not be stable).

  • Cambridge University Press. Schotten-Baumann Reaction. Available from: [Link] (Note: A representative URL is used as the original may not be stable).

  • NCERT. Amines. Available from: [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Available from: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Available from: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available from: [Link]

  • ResearchGate. (2004). N-Acylation in Combinatorial Chemistry. Available from: [Link]

  • Journal of the American Chemical Society. (1946). Piperidine Derivatives. XVI. C-Alkylation of 1-Benzoyl-3-carbethoxy-4-piperidone. Synthesis of Ethyl 3-Ethyl-4-piperidylacetate. Available from: [Link]

  • Semantic Scholar. N-acylation of amides through internal nucleophilic catalysis. Available from: [Link] (Note: A representative URL is used as the original may not be stable).

  • NIH. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available from: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for the Benzoylation of Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the benzoylation of piperidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important transformation. The benzoylpiperidine moiety is a privileged structure in medicinal chemistry, appearing in a wide range of bioactive molecules.[1][2] Mastering its synthesis is therefore a critical skill.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and optimize your outcomes.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the benzoylation of piperidines, providing potential causes and actionable solutions based on fundamental chemical principles.

Issue 1: Low or No Product Yield

Symptoms: TLC analysis shows significant amounts of unreacted piperidine starting material and/or benzoic acid, with little to no formation of the desired N-benzoylpiperidine product.

Potential Cause Scientific Rationale & Explanation Recommended Solution
1. Inactive Reagents Benzoyl chloride is highly susceptible to hydrolysis, reacting with atmospheric moisture to form benzoic acid, which is unreactive under these conditions. Piperidine can absorb atmospheric CO2, forming a carbamate salt that is less nucleophilic.Use freshly opened or distilled benzoyl chloride. Ensure the piperidine starting material is pure and has been stored under an inert atmosphere.
2. Insufficient Base The benzoylation reaction generates one equivalent of hydrochloric acid (HCl).[3][4] This acid will protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. An adequate amount of base is crucial to neutralize the generated HCl and drive the reaction to completion.[3][4]Use at least one equivalent of a suitable base. For biphasic Schotten-Baumann conditions, 1.1 to 2 equivalents of NaOH are common. For single-phase organic systems, at least one equivalent of a tertiary amine like triethylamine or pyridine is required.[3]
3. Inefficient Mixing In a biphasic system (e.g., dichloromethane/water), the reaction occurs at the interface between the two layers.[5][6] Poor mixing reduces the surface area for the reaction, leading to slow conversion rates.Ensure vigorous stirring of the reaction mixture to create a fine emulsion and maximize the interfacial area. A mechanical stirrer is often more effective than a magnetic stir bar for larger-scale reactions.
4. Low Reaction Temperature While the initial addition of benzoyl chloride is often done at 0 °C to control the exotherm, the reaction may be sluggish at this temperature, especially with sterically hindered piperidines.After the initial exothermic addition of benzoyl chloride, allow the reaction to warm to room temperature and stir for 1-3 hours. Gentle heating (e.g., to 40-50 °C) can be employed to drive the reaction to completion, but this should be monitored for potential side reactions.
Issue 2: Formation of Significant Byproducts

Symptoms: TLC or LC-MS analysis reveals the presence of multiple spots/peaks in addition to the starting material and desired product.

Potential Cause Scientific Rationale & Explanation Recommended Solution
1. Benzoyl Chloride Hydrolysis As mentioned, benzoyl chloride readily reacts with water. In a biphasic Schotten-Baumann reaction, if the benzoyl chloride is added too quickly or if the mixing is inefficient, it has a higher probability of reacting with the aqueous phase (containing NaOH) rather than the piperidine in the organic phase. This leads to the formation of sodium benzoate, which upon acidic workup, gives benzoic acid.[7]Add the benzoyl chloride dropwise to the vigorously stirred reaction mixture, preferably at a low temperature (0 °C), to favor the reaction with the more nucleophilic piperidine.
2. Di-acylation (for piperazines) If the substrate is a piperazine, the formation of the 1,4-dibenzoylpiperazine is a common side reaction due to the presence of two secondary amine functionalities.[8]To favor mono-acylation, use a controlled stoichiometry of benzoyl chloride (typically 1.0-1.1 equivalents). Running the reaction at a lower temperature can also improve selectivity.
3. Base-Induced Side Reactions While essential, the base can also promote unwanted reactions. For instance, if the piperidine substrate has other sensitive functional groups, the basic conditions could lead to their degradation.If the substrate is base-sensitive, consider using a milder organic base like triethylamine or pyridine in an anhydrous organic solvent instead of aqueous NaOH.[3]
Issue 3: Difficult Work-up and Purification

Symptoms: Formation of a persistent emulsion during the aqueous work-up, or difficulty in isolating a pure product by crystallization or chromatography.

Potential Cause Scientific Rationale & Explanation Recommended Solution
1. Emulsion Formation Emulsions are common in Schotten-Baumann reactions due to the presence of both aqueous and organic phases, along with salts and potentially amphiphilic species.[9]To break an emulsion, try adding a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase. Alternatively, gentle warming or passing the mixture through a pad of Celite can be effective.[9]
2. Co-precipitation of Benzoic Acid If a significant amount of benzoic acid is formed, it may co-precipitate with the N-benzoylpiperidine product, especially if the pH of the solution is not carefully controlled during work-up.After the reaction, ensure the aqueous phase is basic (pH > 10) to keep the benzoic acid deprotonated and soluble as sodium benzoate. An extraction with a dilute aqueous base (e.g., 1 M NaOH) can remove benzoic acid from the organic layer.
3. Oily Product The presence of impurities can sometimes prevent the product from crystallizing, resulting in an oil.[10]If the product oils out during recrystallization, try adding a small amount of a non-polar solvent ("oiling out" solvent) to the hot solution or scratching the inside of the flask with a glass rod to induce crystallization. If this fails, purification by column chromatography is recommended.[11]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the purpose of the base in the benzoylation of piperidine?

The base serves two primary functions in this reaction, which is often conducted under Schotten-Baumann conditions.[3][5][6] Firstly, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the piperidine and benzoyl chloride.[3][4] If left unneutralized, the HCl would protonate the starting piperidine, forming a non-nucleophilic piperidinium salt and stopping the reaction. Secondly, by removing the HCl from the equilibrium, the base helps to drive the reaction towards the formation of the amide product.[3][4]

Q2: Should I use an inorganic base like NaOH or an organic base like triethylamine (TEA)?

The choice of base depends on the substrate and the desired reaction conditions.

  • Sodium Hydroxide (NaOH): Typically used in a biphasic system (e.g., water and dichloromethane). This is the classic Schotten-Baumann setup. It is inexpensive and effective. However, the presence of water can lead to the hydrolysis of benzoyl chloride to benzoic acid.[7]

  • Triethylamine (TEA) or Pyridine: These are organic bases that are soluble in organic solvents, allowing the reaction to be run under anhydrous conditions. This minimizes the hydrolysis of benzoyl chloride and is particularly useful for substrates that are sensitive to water or strong aqueous bases. TEA is generally more basic than pyridine and can be more effective at scavenging HCl.[12] However, pyridine can sometimes act as a nucleophilic catalyst, activating the benzoyl chloride towards acylation.[3]

Q3: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. A suitable solvent system will show a clear separation between the piperidine starting material (which is typically more polar and has a lower Rf) and the N-benzoylpiperidine product (which is less polar and has a higher Rf). A common TLC eluent system is a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes). The spots can be visualized under UV light (if the compounds are UV active) and/or by staining with potassium permanganate.

Q4: My N-benzoylpiperidine product is a yellow oil, but the literature reports a white solid. What should I do?

A yellow color often indicates the presence of impurities, possibly from oxidation or side reactions.[13] The product may also be an oil due to residual solvent or the presence of impurities that depress the melting point.[10] Purification is necessary. Column chromatography using silica gel is a reliable method to remove colored impurities and unreacted starting materials. After chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) should yield a pure, white solid.

Part 3: Experimental Protocols & Data

Protocol 1: Standard Schotten-Baumann Benzoylation of Piperidine

This protocol describes a standard procedure for the N-benzoylation of piperidine using a biphasic system.

Materials:

  • Piperidine (1.0 eq)

  • Benzoyl chloride (1.05 eq)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 eq) in dichloromethane. Add an equal volume of 10% aqueous NaOH solution.

  • Addition of Benzoyl Chloride: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Add benzoyl chloride (1.05 eq) dropwise via a syringe over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 1-2 hours. Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes) until the piperidine spot is no longer visible.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, deionized water, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure to yield the crude N-benzoylpiperidine.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., hot ethanol and water) to obtain pure N-benzoylpiperidine as a white solid.

Data Presentation: Comparison of Base and Solvent Systems

The choice of base and solvent can significantly impact the yield of the benzoylation reaction. The following table provides a summary of expected outcomes under different conditions.

Piperidine Substrate Base (eq) Solvent System Temp (°C) Time (h) Typical Yield (%) Key Considerations
PiperidineNaOH (2.0)DCM / H₂O0 to RT285-95Classic Schotten-Baumann; risk of benzoyl chloride hydrolysis.[14]
4-HydroxypiperidineTEA (1.5)DCM (anhydrous)0 to RT380-90Protects the hydroxyl group from the base; avoids aqueous conditions.
PiperidinePyridine (solvent)Pyridine0 to RT475-85Pyridine acts as both base and solvent; can be harder to remove during work-up.
Sterically Hindered PiperidineNaOH (2.0)Toluene / H₂O50660-75Higher temperature may be needed to overcome steric hindrance.

Part 4: Visualizations

Diagram 1: General Workflow for Benzoylation and Troubleshooting

General Workflow for Benzoylation and Troubleshooting start Start: Piperidine + Benzoyl Chloride setup Reaction Setup (Solvent, Base) start->setup reaction Reaction (0°C to RT) setup->reaction monitor Monitor by TLC reaction->monitor ts_yield Low Yield? monitor->ts_yield Incomplete? workup Aqueous Work-up ts_emulsion Emulsion? workup->ts_emulsion purify Purification (Crystallization/Chromatography) ts_purity Impure Product? purify->ts_purity product Pure N-Benzoylpiperidine ts_yield->workup No (Complete) check_reagents Check Reagent Purity & Base Stoichiometry ts_yield->check_reagents Yes ts_emulsion->purify No break_emulsion Add Brine / Celite ts_emulsion->break_emulsion Yes ts_purity->product No (Pure) repurify Re-purify (Wash with base, then re-crystallize) ts_purity->repurify Yes check_reagents->setup break_emulsion->workup repurify->purify G Mechanism of Schotten-Baumann Benzoylation cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation r1 Piperidine inter Tetrahedral Intermediate r1->inter Nucleophilic attack plus1 + r2 Benzoyl Chloride r2->inter inter2 Tetrahedral Intermediate prod_protonated Protonated Amide + Cl- inter2->prod_protonated Collapse of intermediate prod_protonated2 Protonated Amide final_prod N-Benzoylpiperidine prod_protonated2->final_prod Deprotonation base Base (e.g., OH-) base->final_prod plus2 +

Caption: The three key steps of the N-benzoylation reaction mechanism.

References

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

  • Benzoyl piperidine. Organic Syntheses Procedure. Available at: [Link]

  • Schotten Baumann Reaction. BYJU'S. Available at: [Link]

  • Benzanilide : Schotten Baumann Benzoylation. YouTube. Available at: [Link]

  • Schotten Baumann Reaction Mechanism Detailed Explanation. Chemisty Notes. Available at: [Link]

  • Schotten–Baumann reaction. L.S.College, Muzaffarpur. Available at: [Link]

  • Schotten–Baumann reaction. Wikipedia. Available at: [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central. Available at: [Link]

  • Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. PubMed. Available at: [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Is triethylamine going to catalyze the condensation reaction in more or less the same way as piperidine does?. ResearchGate. Available at: [Link]

  • Synthesis of Secondary Amines via N-(Benzoyloxy)amines and Organoboranes | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • N-Benzoylpiperidine. SIELC Technologies. Available at: [Link]

  • The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. SciSpace. Available at: [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PubMed Central. Available at: [Link]

  • The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI. Available at: [Link]

  • Mononuclear heterocyclic rearrangements. Part 9. A kinetic study of the rearrangement of the Z-phenylhydrazone of 3-benzoyl-5-phenyl-1,2,4-oxadiazole into 4-benzoylamino-2,5-diphenyl-1,2,3-triazole in methanol, dioxan, ethyl acetate, and acetonitrile. Royal Society of Chemistry. Available at: [Link]

  • Why can benzoylation of primary and secondary amines be carried out in basic medium, but acetylation cannot be done in basic conditions?. Quora. Available at: [Link]

  • Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. ResearchGate. Available at: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Available at: [Link]

  • Oxidation of Triethylamine by Ferricyanide Ions in the Presence of Sodium Hydroxide and Potassium Hydroxide. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. Available at: [Link]

  • (PDF) Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ResearchGate. Available at: [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available at: [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PubMed Central. Available at: [Link]

  • Amines. NCERT. Available at: [Link]

  • Method for preparation, refining and detection of N-benzoyl piperazidine. Google Patents.
  • PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions. PubMed Central. Available at: [Link]

  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. ResearchGate. Available at: [Link]

  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research. Available at: [Link]

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addressing challenges in the scale-up synthesis of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale production of this important pharmaceutical intermediate. Our focus is on providing practical, field-proven insights to ensure a robust, safe, and efficient synthesis process.

Introduction: The Synthetic Pathway and Its Challenges

The synthesis of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid typically proceeds via a two-step route starting from a readily available precursor, such as ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate). The first step involves the hydrolysis of the ethyl ester to yield piperidine-4-carboxylic acid. This is followed by the N-acylation of the piperidine nitrogen with 3-methoxybenzoyl chloride under Schotten-Baumann conditions.

While this pathway appears straightforward on a laboratory scale, scaling up presents several challenges that can impact yield, purity, and safety. This guide will address these challenges in a question-and-answer format, providing detailed troubleshooting advice and optimized protocols.

Process Workflow Overview

Synthesis_Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: N-Acylation (Schotten-Baumann) cluster_2 Work-up & Purification A Ethyl Piperidine-4-carboxylate B Piperidine-4-carboxylic Acid A->B  NaOH, H₂O/EtOH, Δ   C Piperidine-4-carboxylic Acid E 1-(3-Methoxybenzoyl)piperidine- 4-carboxylic Acid C->E  aq. NaOH, Organic Solvent   D 3-Methoxybenzoyl Chloride D->E  aq. NaOH, Organic Solvent   F Crude Product E->F G Pure Product F->G  Acidification, Crystallization, Filtration  

Caption: General two-step synthesis workflow for 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid.

Troubleshooting Guide & FAQs

Part 1: Hydrolysis of Ethyl Piperidine-4-carboxylate

Q1: My hydrolysis reaction is sluggish and incomplete, even after prolonged heating. What could be the issue?

A1: Incomplete hydrolysis is a common issue when scaling up. Several factors could be at play:

  • Insufficient Base: Ensure at least one equivalent of a strong base like sodium hydroxide is used. On a larger scale, slight inaccuracies in weighing can lead to a substoichiometric amount of base. It is advisable to use a slight excess (1.1-1.2 equivalents).

  • Phase Transfer Issues: The reaction mixture is often biphasic. Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases. Consider using a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), at a low loading (1-5 mol%) to accelerate the reaction.

  • Solvent System: A mixture of water and a co-solvent like ethanol or methanol is typically used to improve the solubility of the ester. The ratio of the organic solvent to water can be optimized. A higher proportion of the alcohol can enhance solubility but may slow down the reaction rate.

  • Temperature: While heating is necessary, excessively high temperatures can lead to side reactions. A temperature of 60-80°C is generally sufficient.

Q2: I am observing the formation of an unknown impurity during the hydrolysis work-up. How can I identify and prevent it?

A2: A common impurity is the unhydrolyzed starting material. Another possibility is the formation of byproducts from side reactions if the temperature is too high or the reaction time is excessively long.

  • Identification: Use analytical techniques like HPLC and LC-MS to identify the impurity. Spiking the sample with the starting material can confirm if it is unreacted ester.

  • Prevention:

    • Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC to ensure complete consumption of the starting material.

    • Controlled Conditions: Maintain the reaction temperature within the optimal range and avoid prolonged heating after the reaction is complete.

    • Work-up pH: During work-up, ensure the pH is carefully adjusted. The product, piperidine-4-carboxylic acid, is amphoteric.

Part 2: N-Acylation (Schotten-Baumann Reaction)

Q3: The N-acylation reaction is highly exothermic, and I am struggling to control the temperature on a larger scale. What are the risks and how can I mitigate them?

A3: The reaction between an amine and an acyl chloride is indeed highly exothermic. Poor temperature control can lead to:

  • Side Reactions: Increased formation of impurities, such as the hydrolysis of 3-methoxybenzoyl chloride.

  • Safety Hazards: Runaway reactions, especially on a multi-kilogram scale.

Mitigation Strategies:

  • Slow Addition: Add the 3-methoxybenzoyl chloride slowly and portion-wise to the reaction mixture. The addition rate should be adjusted to maintain the desired internal temperature.

  • Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a jacketed reactor with a chiller).

  • Dilution: Conducting the reaction in a more dilute solution can help to dissipate the heat more effectively.

  • Reverse Addition: In some cases, adding the amine solution to the acyl chloride solution can provide better temperature control, although this needs to be evaluated on a small scale first.

Q4: My final product is contaminated with unreacted piperidine-4-carboxylic acid and 3-methoxybenzoic acid. How can I improve the conversion and simplify purification?

A4: The presence of starting materials in the final product indicates incomplete reaction or side reactions. 3-methoxybenzoic acid is formed from the hydrolysis of 3-methoxybenzoyl chloride.

  • Improving Conversion:

    • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of 3-methoxybenzoyl chloride to ensure complete consumption of the piperidine derivative.

    • pH Control: The Schotten-Baumann reaction is typically performed in a biphasic system with an aqueous base (e.g., NaOH) to neutralize the HCl generated.[1][2] Maintaining a pH between 9-11 is crucial. A lower pH will protonate the amine, making it non-nucleophilic, while a higher pH will accelerate the hydrolysis of the acyl chloride.[3]

    • Agitation: Vigorous stirring is essential in a biphasic system to ensure efficient mixing of the reactants.

  • Simplifying Purification:

    • Aqueous Wash: After the reaction is complete, a wash with a dilute aqueous base (e.g., 5% NaHCO₃ solution) can remove unreacted 3-methoxybenzoyl chloride and 3-methoxybenzoic acid.

    • Acidic Wash: A subsequent wash with dilute acid (e.g., 1M HCl) can remove any remaining unreacted piperidine-4-carboxylic acid. The desired product should remain in the organic layer. Be cautious with the pH to avoid protonating the product and causing it to partition into the aqueous layer.

Q5: I am concerned about the safe handling of 3-methoxybenzoyl chloride on a large scale. What are the key safety precautions?

A5: 3-methoxybenzoyl chloride is a corrosive and moisture-sensitive reagent.[4][5][6]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of corrosive vapors.[5]

  • Moisture Control: Use dry glassware and solvents, and handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Spill Management: Have appropriate spill control materials readily available (e.g., sodium bicarbonate to neutralize spills).

  • Quenching: Any excess reagent should be quenched slowly and carefully with a suitable nucleophile (e.g., a dilute solution of sodium bicarbonate or an alcohol).

Part 3: Work-up and Purification

Q6: My product is difficult to crystallize, and I am getting an oil or an amorphous solid. How can I induce crystallization and obtain a crystalline product?

A6: Crystallization can be challenging due to impurities or the intrinsic properties of the molecule.

  • Purity: Ensure the crude product is of high purity before attempting crystallization. The presence of impurities can inhibit crystal formation. Consider a pre-purification step like a silica gel plug if necessary.

  • Solvent Screening: Experiment with different solvent systems. A good crystallization solvent is one in which the product is sparingly soluble at room temperature and highly soluble at elevated temperatures. Common solvents for this type of molecule include ethyl acetate, isopropanol, acetonitrile, and mixtures with anti-solvents like heptane or hexane.

  • Seeding: If you have a small amount of crystalline material, use it to seed the supersaturated solution.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

  • Anti-Solvent Addition: Slowly add an anti-solvent to a solution of the product in a good solvent until turbidity is observed. Then, warm the mixture until it becomes clear and allow it to cool slowly.

Q7: I have observed batch-to-batch variability in the physical properties (e.g., melting point, dissolution rate) of my final product. Could this be due to polymorphism?

A7: Yes, polymorphism is a strong possibility. N-benzoyl piperidine derivatives have been reported to exhibit polymorphism, where the same molecule crystallizes in different crystal lattices.[7][8] These different crystalline forms can have different physical properties.

  • Characterization: Use techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize the crystalline form of each batch.

  • Controlling Polymorphism:

    • Consistent Crystallization Protocol: Strictly control the crystallization parameters (solvent, temperature, cooling rate, agitation) to ensure the same polymorphic form is produced consistently.

    • Slurry Experiments: Slurrying the product in different solvents can help to identify the most stable polymorphic form.

Experimental Protocols

Protocol 1: Saponification of Ethyl Piperidine-4-carboxylate
  • Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge ethyl piperidine-4-carboxylate (1.0 eq) and a 1:1 mixture of ethanol and water.

  • Base Addition: Add sodium hydroxide (1.1 eq) as a solution in water.

  • Reaction: Heat the mixture to 60-70°C and stir vigorously until the reaction is complete (monitor by TLC or HPLC, typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully adjust the pH to ~7 with concentrated HCl. The product will precipitate.

    • Filter the solid, wash with cold water, and then with a small amount of cold ethanol.

    • Dry the solid under vacuum to obtain piperidine-4-carboxylic acid.

Protocol 2: N-Acylation with 3-Methoxybenzoyl Chloride
  • Setup: In a jacketed reactor equipped with a mechanical stirrer, addition funnel, and temperature probe, dissolve piperidine-4-carboxylic acid (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.2 eq). Add a suitable organic solvent such as dichloromethane or toluene.

  • Cooling: Cool the mixture to 0-5°C.

  • Acyl Chloride Addition: Slowly add 3-methoxybenzoyl chloride (1.05 eq) dropwise via the addition funnel, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or HPLC).

  • Work-up:

    • Separate the organic and aqueous layers.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/heptane) to obtain pure 1-(3-methoxybenzoyl)piperidine-4-carboxylic acid.

Data Summary

ParameterStep 1: HydrolysisStep 2: N-Acylation
Key Reagents Ethyl piperidine-4-carboxylate, NaOHPiperidine-4-carboxylic acid, 3-Methoxybenzoyl chloride, NaOH
Typical Solvents Water/EthanolWater/Dichloromethane or Toluene
Temperature 60-70°C0-10°C (addition), RT (reaction)
Typical Yield >90%>85%
Key Impurities Unreacted esterUnreacted amine, 3-methoxybenzoic acid

Logical Relationships in Troubleshooting

Troubleshooting_Logic cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions A Low Yield in N-Acylation B Incorrect pH A->B C Poor Mixing A->C D Acyl Chloride Hydrolysis A->D E Low Temperature A->E F Monitor and adjust pH to 9-11 B->F G Increase agitation speed C->G H Slow addition of acyl chloride at low temp. D->H I Allow reaction to warm to RT E->I

Caption: Decision tree for troubleshooting low yield in the N-acylation step.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central. [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]

  • Process for Preparation of Piperidine Carboxylic Acid.
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]

  • Have you experienced that your piperidine crystallizes when not in use?. ResearchGate. [Link]

  • Schotten–Baumann reaction. Wikipedia. [Link]

  • Process for preparation of piperidine carboxylic acid.
  • Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. ResearchGate. [Link]

  • A kind of purification method of high-purity piperidine.
  • Polymorphism, Pseudo-polymorphism, and Conformerism in the Crystal Structure of Piperazine-N,N'-bis(N,O-diphenyl phosphoramidate). ResearchGate. [Link]

  • Chemistry Schotten Baumann Reaction. SATHEE. [Link]

  • Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC). PubMed Central. [Link]

  • Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. PubMed Central. [Link]

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. [Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications. [Link]

  • Isonipecotic acid. Wikipedia. [Link]

  • Synthesis of N-acyl oxazolidines. ResearchGate. [Link]

  • The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. MDPI. [Link]

  • Kinetic study and modeling of the Schotten-Baumann synthesis of peroxyesters using phase-Transfer catalysts in. Pure. [Link]

  • It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines. ResearchGate. [Link]

  • sample paper (2024 -25). CBSE Academic. [Link]

Sources

Technical Support Center: Preventing N-Acylurea Byproduct Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges in your synthesis workflows. This guide is dedicated to a persistent and often hard-to-remove impurity: the N-acylurea byproduct.

N-acylurea formation is a notorious side reaction, particularly when using carbodiimide coupling reagents like DCC and EDC. It not only reduces the yield of your desired amide or ester but also complicates purification due to the similar solubility profile of the byproduct to the target molecule.[1] This guide will provide a comprehensive overview of the mechanism, troubleshooting strategies, and preventative protocols.

Frequently Asked Questions (FAQs)

Here are answers to the most common questions we receive regarding N-acylurea formation.

Q1: What exactly is an N-acylurea byproduct and when does it form?

A: An N-acylurea is a stable, unreactive byproduct formed during amide or ester synthesis when using carbodiimide coupling reagents (e.g., DCC, EDC). The process starts with the carboxylic acid activating the carbodiimide to form a highly reactive O-acylisourea intermediate.[2] This intermediate is intended to react with your nucleophile (an amine or alcohol). However, it can undergo a spontaneous, intramolecular rearrangement (an O-to-N acyl migration) to form the undesired N-acylurea.[2][3][4] This side reaction is irreversible and effectively consumes your activated carboxylic acid.[4]

Q2: Why is N-acylurea so difficult to remove?

A: The primary challenge in removing N-acylurea lies in its physical properties. It often has a polarity and solubility very similar to the desired peptide or molecule, making separation by standard chromatography or extraction techniques difficult and inefficient.[1]

Q3: My protocol uses EDC, which is water-soluble. Does that help with byproduct removal?

A: Yes, to an extent. Using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a strategic choice. The resulting N-acylurea byproduct is also water-soluble, which facilitates its removal through aqueous extraction or washing, a significant advantage over the insoluble urea byproducts generated by DCC (N,N'-dicyclohexylcarbodiimide).[1][5]

Q4: I've heard additives like HOBt can prevent this. How do they work?

A: Additives like HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole), and HOSu (N-hydroxysuccinimide) are highly effective at suppressing N-acylurea formation.[1][2][6] They function by intercepting the highly reactive O-acylisourea intermediate before it can rearrange. They react with the intermediate to form a more stable, yet still reactive, activated ester. This new intermediate is less susceptible to rearrangement but readily reacts with the amine nucleophile to form the desired amide bond, thereby improving yield and purity.[2][7][8]

Q5: Are there reaction conditions that favor the formation of N-acylurea?

A: Absolutely. The formation of this byproduct is highly dependent on experimental conditions. Key factors include:

  • Solvent: The side reaction is more pronounced in polar aprotic solvents like DMF, DMSO, and acetonitrile.[1][9] Using less polar solvents such as CH₂Cl₂ can reduce its formation.[1]

  • Temperature: Higher temperatures accelerate the intramolecular rearrangement. Performing the coupling at lower temperatures (e.g., 0 °C to room temperature) is recommended.[1][4]

  • pH: The reaction is sensitive to pH. Acidic conditions (pH 4.5-5.5) can promote the O-to-N migration.[3] Studies have shown that N-acylurea formation can be significantly suppressed at a lower pH (5.0-6.0) compared to neutral pH.[10]

Troubleshooting Guide: Diagnosing and Solving N-Acylurea Issues

If you suspect N-acylurea is compromising your synthesis, use this guide to diagnose the problem and implement effective solutions.

Step 1: Detection and Confirmation

First, confirm the presence of the byproduct.

  • Analytical Techniques: The most reliable methods for detecting and quantifying N-acylurea are chromatographic.[11]

    • HPLC & HPLC-MS/MS: High-Performance Liquid Chromatography, especially when coupled with mass spectrometry, is the preferred method for its high sensitivity and selectivity.[11]

    • GC-MS: Gas Chromatography-Mass Spectrometry can also be used.[11]

    • NMR: Nuclear Magnetic Resonance spectroscopy can also be used to identify the characteristic signals of the N-acylurea structure.[12]

Step 2: Root Cause Analysis & Mitigation Workflow

Once confirmed, use the following decision tree to identify the likely cause and find the best solution.

G start N-Acylurea Detected q1 Are you using a carbodiimide (DCC, EDC)? start->q1 no_carbodiimide Issue is likely not N-acylurea. Re-evaluate analytical data. q1->no_carbodiimide No q2 Are you using an additive (HOBt, HOAt, Oxyma)? q1->q2 Yes add_additive ACTION: Incorporate an additive. (Protocol 1) q2->add_additive No q3 What is your reaction temperature? q2->q3 Yes end Problem Resolved add_additive->end lower_temp ACTION: Lower temperature to 0°C then allow to warm to RT. (Protocol 2) q3->lower_temp > RT q4 What is your solvent? q3->q4 ≤ RT lower_temp->end change_solvent ACTION: Switch from polar aprotic (DMF) to less polar (DCM, THF). q4->change_solvent Polar (DMF, DMSO) q5 Is purification still difficult even with optimizations? q4->q5 Non-Polar (DCM) change_solvent->end change_reagent ACTION: Consider alternative coupling reagents. (See Table 1) q5->change_reagent Yes q5->end No change_reagent->end

Caption: Troubleshooting workflow for N-acylurea formation.

Experimental Protocols

Here are detailed, step-by-step methodologies for preventing N-acylurea formation.

Protocol 1: Carbodiimide Coupling with HOBt Additive

This protocol demonstrates the standard use of HOBt to suppress N-acylurea formation in a typical amide bond synthesis.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amine (as HCl or TFA salt, 1.0 eq)

  • EDC·HCl (1.1 eq)

  • HOBt (1.1 eq)

  • Base (e.g., DIPEA or NMM, 2.0 eq if starting with amine salt)

  • Anhydrous Solvent (DCM or DMF)

Procedure:

  • Dissolution: In a clean, dry, nitrogen-flushed flask, dissolve the carboxylic acid and HOBt in the anhydrous solvent.

  • Amine Addition: Add the amine to the solution. If using an amine salt, add the base and stir for 5-10 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to slow down the rearrangement side reaction.[1]

  • Carbodiimide Addition: Add the EDC·HCl (or other carbodiimide) to the cooled mixture in one portion.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Proceed with standard aqueous workup to remove the water-soluble urea byproduct and excess reagents.

Protocol 2: Optimizing Reaction Conditions (Temperature & Solvent)

This protocol focuses on the physical parameters that can be adjusted to disfavor byproduct formation.

Procedure:

  • Solvent Selection: If your starting materials are soluble, choose a solvent with lower polarity, such as dichloromethane (DCM) or tetrahydrofuran (THF), instead of highly polar solvents like DMF or DMSO.[1]

  • Temperature Control:

    • Always begin the coupling reaction at a reduced temperature (0 °C is standard).

    • Combine all components except the carbodiimide at 0 °C.

    • Add the carbodiimide reagent slowly or portion-wise to the cold solution to manage any exotherm.

    • Maintain the reaction at 0 °C for at least 1-2 hours before allowing it to slowly warm to room temperature. A recent study demonstrated that a combination of low temperature and low pH can significantly suppress N-acylurea formation.[4][13]

Data Presentation: Comparison of Coupling Reagents

While carbodiimides are cost-effective, other classes of reagents may be more suitable if N-acylurea formation is a persistent issue. Phosphonium and uronium/guanidinium salts are pre-activated and often react through a different mechanism that avoids the O-acylisourea intermediate.[14]

Table 1: Overview of Common Coupling Reagents and N-Acylurea Risk

Reagent ClassExamplesN-Acylurea RiskKey AdvantagesKey Disadvantages
Carbodiimides DCC, EDC, DICHigh Cost-effective, widely available.Prone to N-acylurea and racemization without additives.[6][15]
Additives HOBt, HOAt, OxymaPureN/A (Suppressors) Suppress N-acylurea and racemization when used with carbodiimides.[6][16]Anhydrous HOBt can be explosive, though commercial forms are wetted.[7]
Phosphonium Salts HBTU, HATU, PyBOPLow High efficiency, fast reaction rates, low racemization.[14]Higher cost, can be moisture sensitive.
Uronium Salts COMU, TBTULow Excellent for green chemistry due to water-soluble byproducts (COMU).[17]Can be more expensive than carbodiimides.

Mechanism Deep Dive: The O-to-N Acyl Migration

Understanding the underlying mechanism is key to preventing the side reaction. The following diagram illustrates the critical decision point for the O-acylisourea intermediate.

G reactants R-COOH + Carbodiimide o_acyl O-Acylisourea (Reactive Intermediate) reactants->o_acyl path_desired Desired Pathway: + Nucleophile (R'-NH2) o_acyl->path_desired Fast path_side Side Reaction: Intramolecular Rearrangement o_acyl->path_side Slow [10] path_additive Suppression Pathway: + Additive (e.g., HOBt) o_acyl->path_additive Very Fast product Desired Amide Product + Urea Byproduct path_desired->product n_acyl N-Acylurea Byproduct (Unreactive) path_side->n_acyl active_ester Activated Ester (Stable Intermediate) path_additive->active_ester active_ester->product + Nucleophile (R'-NH2)

Caption: Competing reaction pathways for the O-acylisourea intermediate.

By adding an agent like HOBt, you create a rapid, alternative pathway that outcompetes the intramolecular rearrangement, funneling the reactive intermediate towards the desired product.[2]

References

  • Subirós-Funosas, A., Albericio, F. (n.d.). Carbodiimides.
  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References.
  • BenchChem. (2025). Analytical techniques for detecting and quantifying 1,3-Diisopropylurea impurities.
  • (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • BenchChem. (2025). A Comparative Guide: DCC vs. EDC for Folic Acid NHS Ester Synthesis.
  • Chen, X., Soria-Carrera, H., Zozulia, O., & Boekhoven, J. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science, (14), 12791-12799.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • (n.d.). N-Acyl Urea Activation Of Carboxylic Acids As An Enabling Strategy For Peptide Synthesis.
  • Ramazani, A., et al. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 127(12), 2269-2282.
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
  • van der Mee, L., et al. (2023). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. Journal of the American Chemical Society, 145(12), 6899-6907.
  • Ramazani, A., et al. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. ResearchGate.
  • Luxembourg Bio Technologies. (2021, August 23). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release.
  • Chen, X., Soria-Carrera, H., Zozulia, O., & Boekhoven, J. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. RSC Publishing.
  • ResearchGate. (2018, May 28). Could you guide me about choosing the appropriate coupling reagents like EDC/DCC/TBTU/... for esertification?
  • Royal Society of Chemistry. (2022, March 30). Toward bioinspired polymer adhesives: activation assisted via HOBt for grafting of dopamine onto poly(acrylic acid).
  • CDN. (n.d.). Strategies for Peptide Synthesis: An Overview.
  • Albericio, F., & Subirós-Funosas, A. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 24(11), 2439-2452.
  • ResearchGate. (n.d.). Mutagenic Impurities in 1-Hydroxybenzotriazole (HOBt).
  • (n.d.). N-Acylation in combinatorial chemistry. ARKIVOC.

Sources

Technical Support Center: Optimizing HPLC Separation of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during HPLC method development and routine analysis. Here, we combine foundational chromatographic principles with field-proven insights to help you achieve robust and reliable separations.

Introduction: Understanding the Analyte and Its Challenges

1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid is a molecule that incorporates three key chemical features relevant to its chromatographic behavior: a basic piperidine ring, an acidic carboxylic acid group, and a moderately hydrophobic methoxybenzoyl moiety. This amphoteric nature, combined with the potential for closely related impurities, presents a unique set of challenges for achieving optimal separation in reversed-phase HPLC. The primary goal is typically to resolve the main peak from its synthetic precursors and potential degradation products.

The most common synthetic route involves the acylation of piperidine-4-carboxylic acid with an activated form of 3-methoxybenzoic acid (e.g., 3-methoxybenzoyl chloride). Therefore, the most probable process-related impurities are the starting materials themselves.

Key Analytical Challenges:

  • Peak Tailing: The basic piperidine nitrogen can interact with residual acidic silanols on the silica-based stationary phase, leading to asymmetrical peak shapes.

  • Poor Resolution: Structural similarities between the main compound and its potential impurities can make baseline separation difficult to achieve.

  • Method Robustness: Ensuring consistent retention times and peak shapes across different batches of columns and mobile phases is crucial for validated methods.

Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides quick solutions to get your analysis started on the right track.

Q1: What is a good starting point for a reversed-phase HPLC method for this compound?

A1: A gradient method using a C18 column is the most effective starting point. The combination of a moderately nonpolar stationary phase with a polar mobile phase allows for the effective retention and separation of the target compound and its likely impurities.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 or 5 µmProvides a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and acidifies the mobile phase, which is critical for good peak shape.[1]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength.
Gradient 10% to 90% B over 15 minutesA broad gradient is useful for initial screening to determine the retention behavior of the main peak and all impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection (UV) 254 nm or 280 nmThe benzoyl group provides strong UV absorbance at these wavelengths.[2]
Injection Vol. 10 µLA standard volume; can be adjusted based on sample concentration.

Q2: My main peak is showing significant tailing. What is the primary cause and how can I fix it?

A2: Peak tailing for this compound is most likely due to secondary interactions between the protonated (positively charged) piperidine nitrogen and deprotonated (negatively charged) residual silanol groups on the silica surface of the HPLC column.[3][4]

Quick Fixes for Peak Tailing:

  • Lower the Mobile Phase pH: Operating at a pH of 2.5-3.0 ensures that the surface silanols are not ionized, minimizing these secondary interactions.[5] Using an acidic modifier like 0.1% TFA or formic acid is essential.

  • Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, significantly reducing the potential for tailing.

  • Add a Competing Base: In some cases, adding a small amount of a "sacrificial base" like triethylamine (TEA) to the mobile phase can mask the active silanol sites, though this is a more traditional approach and may not be necessary with modern columns.[5]

Q3: I am not seeing good separation between my main peak and a closely eluting impurity. What should I try first?

A3: Improving resolution between closely eluting peaks requires manipulating the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention (k). The easiest and most impactful parameter to change first is selectivity.

Strategies to Improve Resolution:

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the elution order and improve separation due to different solvent-analyte interactions.

  • Adjust the Mobile Phase pH: Small changes in pH can alter the ionization state of the carboxylic acid group on both the main compound and impurities, which can significantly impact retention and selectivity.

  • Try a Different Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry is a powerful tool. A phenyl-hexyl or a polar-embedded phase column can offer different selectivity compared to a standard C18.

In-Depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving complex separation issues.

Guide 1: Systematic Approach to Eliminating Severe Peak Tailing

Issue: Despite using an acidic mobile phase, the peak for 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid still exhibits a tailing factor > 1.5.

Underlying Cause Analysis: Severe tailing often points to strong secondary interactions that are not sufficiently mitigated by the initial conditions, or potential column degradation. The basic piperidine moiety is the likely culprit.

Troubleshooting Workflow:

G start Start: Tailing Factor > 1.5 check_ph Verify Mobile Phase pH (Is it between 2.5 and 3.0?) start->check_ph adjust_ph Adjust pH with TFA or Formic Acid to ~2.7 check_ph->adjust_ph No check_column Evaluate Column Health (Is the column old or specialized for basic compounds?) check_ph->check_column Yes adjust_ph->check_column new_column Use a Modern, End-Capped C18 or a Polar-Embedded Phase Column check_column->new_column Yes check_overload Check for Mass Overload (Is the peak flat-topped?) check_column->check_overload No new_column->check_overload reduce_conc Reduce Sample Concentration and Re-inject check_overload->reduce_conc Yes success Success: Tailing Factor < 1.2 check_overload->success No, issue resolved reduce_conc->success

Caption: Troubleshooting workflow for severe peak tailing.

Step-by-Step Protocol:

  • Confirm Mobile Phase pH: Physically measure the pH of your aqueous mobile phase (Mobile Phase A) to ensure it is below 3.0. An incorrectly prepared buffer is a common source of problems.

  • Assess Column Condition: If the column has been used extensively, especially with high pH mobile phases, the stationary phase may be degraded, exposing more silanol groups.[4] Try a new, high-quality end-capped C18 column to see if the problem resolves.

  • Test for Mass Overload: Inject a sample that is 10-fold more dilute. If the peak shape improves and becomes more symmetrical, you are likely overloading the column. Find the optimal concentration that does not cause peak distortion.

  • Consider a Different Acid Modifier: While TFA is excellent for peak shape, it can suppress MS signals if you are using LC-MS. Phosphoric acid (for UV-only methods) or formic acid (for MS-compatible methods) can offer different selectivity and may improve peak shape.

Guide 2: Resolving the Analyte from its Starting Materials

Issue: Co-elution or poor resolution between 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid and the starting materials, piperidine-4-carboxylic acid and 3-methoxybenzoic acid.

Underlying Cause Analysis:

  • Piperidine-4-carboxylic acid: This impurity is very polar and will likely elute very early in the chromatogram, potentially in the solvent front.

  • 3-methoxybenzoic acid: This impurity is acidic and less retained than the main compound but more retained than piperidine-4-carboxylic acid.

  • Main Compound: Being the largest and most hydrophobic of the three, it will be the most retained.

The challenge is to achieve sufficient retention for the polar impurity while ensuring the main peak elutes in a reasonable time with good resolution from the benzoic acid derivative.

Experimental Protocol for Method Optimization:

  • Prepare a Resolution Test Mix: Create a solution containing the main compound and authentic standards of both starting materials to accurately assess the separation.

  • Optimize the Gradient Profile:

    • Initial Conditions: Start with a low percentage of organic modifier (e.g., 5-10% Acetonitrile) for the first few minutes. This will help to retain and resolve the highly polar piperidine-4-carboxylic acid from the void volume.

    • Shallow Gradient: Employ a shallow gradient slope (e.g., increase organic by 2-5% per minute) in the region where the 3-methoxybenzoic acid and the main compound elute. This will increase the separation between these two peaks.

  • Evaluate Temperature Effects: Increasing the column temperature (e.g., to 40°C or 45°C) can decrease mobile phase viscosity, leading to sharper peaks (higher efficiency) and potentially altering selectivity, which may improve resolution.

  • Change the Stationary Phase: If an optimized gradient on a C18 column is insufficient, a phenyl-type column can provide alternative selectivity through pi-pi interactions with the aromatic rings of the main compound and 3-methoxybenzoic acid, often leading to enhanced resolution.

Table 2: Example Optimized Gradient for Impurity Separation

Time (min)% Acetonitrile (with 0.1% TFA)% Water (with 0.1% TFA)Curve
0.01090Initial
5.01090Hold
15.05050Linear
20.0955Linear
25.0955Hold

Logical Diagram for Method Development:

G start Start: Poor Resolution gradient Optimize Gradient Profile (Initial Hold, Shallow Slope) start->gradient temp Adjust Column Temperature (e.g., 30°C -> 40°C) gradient->temp Not sufficient success Success: Resolution > 2.0 gradient->success Sufficient solvent Change Organic Solvent (Acetonitrile <-> Methanol) temp->solvent Not sufficient temp->success Sufficient column Select Alternative Stationary Phase (e.g., Phenyl-Hexyl) solvent->column Not sufficient solvent->success Sufficient column->success Sufficient

Caption: Logical flow for improving peak resolution.

References

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC. PubMed Central. [Link]

  • HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column. SIELC Technologies. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Process for preparation of piperidine carboxylic acid.
  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. [Link]

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. UNIPI. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. Pharmaguideline. [Link]

  • High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. ResearchGate. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. [Link]

  • N-Benzoylpiperidine. SIELC Technologies. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]

  • HPLC Separation of Carboxylic Acids. SIELC Technologies. [Link]

  • Tips to Help Maximize Resolution. Agilent. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC - PubMed Central. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

  • Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. NIH. [Link]

  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. [Link]

  • Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

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overcoming challenges in the synthesis of substituted piperidine carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of substituted piperidine carboxylic acids. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable scaffolds. Here, we address common challenges with in-depth, field-proven insights and practical, step-by-step guidance.

Introduction

Substituted piperidine carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their synthesis, however, is often fraught with challenges, including stereocontrol, functional group compatibility, and the construction of the piperidine ring itself. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, grounding all recommendations in established scientific principles and peer-reviewed literature.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing a logical path from problem identification to resolution.

Issue 1: Poor Diastereoselectivity in the Reduction of N-Acylpyridinium Ions

Question: "My reduction of a substituted N-acylpyridinium precursor is yielding a mixture of diastereomers with low selectivity. How can I improve the stereochemical outcome?"

Probable Causes & Solutions:

The facial selectivity of the nucleophilic attack (often by a hydride source) on the pyridinium ring is highly sensitive to steric and electronic factors.

  • Steric Hindrance: The substituent on the pyridine ring and the acyl group on the nitrogen can sterically direct the incoming nucleophile. If your existing groups are not providing sufficient steric bulk, consider modifying them.

    • Actionable Advice: Switching from a simple acyl group (e.g., acetyl) to a bulkier one like pivaloyl or a chiral auxiliary can significantly enhance diastereoselectivity. Chiral auxiliaries, such as those derived from (S)-proline, can create a more ordered transition state, favoring one diastereomer.

  • Reducing Agent: The size and nature of the hydride reagent are critical.

    • Actionable Advice: If you are using a less bulky reagent like sodium borohydride (NaBH₄), switching to a bulkier alternative such as sodium triacetoxyborohydride (STAB) or lithium tri-sec-butylborohydride (L-Selectride®) can improve selectivity by approaching from the less hindered face.

  • Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy.

    • Actionable Advice: Perform the reduction at -78 °C. While this may slow the reaction rate, the increase in selectivity often justifies the longer reaction time.

Experimental Protocol: Enhancing Diastereoselectivity via a Chiral Auxiliary

  • Acylation: To a solution of your substituted pyridine in dichloromethane (DCM), add 1.2 equivalents of (S)-N-Boc-proline chloride and 1.5 equivalents of triethylamine (TEA) at 0 °C.

  • Stir: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate, separate the organic layer, and dry it over sodium sulfate.

  • Purification: Purify the resulting N-acylpyridinium salt precursor by column chromatography.

  • Reduction: Dissolve the purified product in methanol and cool to -78 °C. Add 1.5 equivalents of NaBH₄ portion-wise.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Final Work-up: Quench carefully with water, allow to warm to room temperature, and extract the product with DCM. The crude product can then be analyzed by NMR to determine the diastereomeric ratio.

Issue 2: Epimerization of the Carboxylic Acid Moiety

Question: "I'm observing epimerization at the carbon bearing the carboxylic acid group during my synthesis. What is causing this and how can I prevent it?"

Probable Causes & Solutions:

Epimerization at the α-carbon of a carboxylic acid (or its ester derivative) typically occurs via the formation of an enolate intermediate under basic conditions.

  • Base Strength: The use of strong bases, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), can readily deprotonate the α-proton, leading to racemization or epimerization.

    • Actionable Advice: If possible, use a milder base. For reactions like alkylations, consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) with a suitable solvent. For ester saponification, lithium hydroxide (LiOH) in a THF/water mixture at low temperatures is often effective at minimizing epimerization.

  • Reaction Time and Temperature: Prolonged exposure to basic conditions, especially at elevated temperatures, increases the likelihood of epimerization.

    • Actionable Advice: Monitor the reaction closely and quench it as soon as the starting material is consumed. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Troubleshooting Workflow: Minimizing Epimerization

Caption: Decision workflow for troubleshooting epimerization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for introducing the carboxylic acid functionality onto the piperidine ring?

There are several reliable methods, and the choice depends on the substitution pattern and available starting materials:

  • From Pyridine Precursors: A common route involves the partial reduction of a pyridine carboxylic acid (nicotinic or isonicotinic acid derivatives). The reduction can be achieved catalytically (e.g., H₂, PtO₂) or through chemical means (e.g., sodium in ethanol), followed by protection and further modification.

  • Dieckmann Condensation: An intramolecular condensation of a diester can form a β-ketoester, which can then be hydrolyzed and decarboxylated to yield a piperidinone. The ketone can be reduced and the carboxylic acid revealed. This is particularly useful for constructing 3- and 4-substituted piperidines.

  • Ring-Closing Metathesis (RCM): Starting with a diene precursor containing a nitrogen atom and an ester, RCM using a Grubbs catalyst can efficiently form the piperidine ring. This method offers excellent control over the placement of substituents.

Q2: How do I choose the right nitrogen protecting group for my synthesis?

The choice of protecting group is critical and should be guided by its stability to downstream reaction conditions and the ease of its removal.

Protecting GroupCommon IntroductionStabilityCleavage Conditions
Boc (tert-Butoxycarbonyl)Boc₂O, base (e.g., TEA, DMAP)Stable to hydrogenation, mild base.Strong acid (e.g., TFA, HCl in dioxane).
Cbz (Carboxybenzyl)CbzCl, baseStable to acidic conditions, mild base.Hydrogenolysis (H₂, Pd/C).
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl, baseStable to acid, hydrogenation.Base (e.g., piperidine in DMF).

Q3: My ring-closing metathesis (RCM) reaction to form the piperidine ring is failing. What should I check?

Failure in RCM can often be traced to several factors:

  • Catalyst Activity: Ensure your Grubbs catalyst is fresh. These catalysts can be sensitive to air and moisture.

    • Actionable Advice: Use a glovebox or Schlenk line techniques to handle the catalyst. If catalyst decomposition is suspected, use a fresh batch.

  • Substrate Purity: Impurities, particularly those containing sulfur or phosphines, can poison the catalyst.

    • Actionable Advice: Ensure your diene precursor is highly pure. An extra chromatographic purification step before the RCM can be beneficial.

  • Solvent Choice: The reaction is typically run in degassed, non-coordinating solvents like DCM or toluene.

    • Actionable Advice: Ensure your solvent is anhydrous and thoroughly degassed by sparging with argon or nitrogen for at least 30 minutes before use.

  • Ethylene Removal: The build-up of ethylene, the reaction byproduct, can slow down or stall the reaction.

    • Actionable Advice: Run the reaction under a gentle stream of argon or under vacuum to drive off the ethylene and push the equilibrium towards the product.

RCM Experimental Workflow

Caption: Standard workflow for a Ring-Closing Metathesis reaction.

References

  • Comins, D. L., & Dehghani, A. (1992). Asymmetric Synthesis of Dihydropyridones from N-Acyldihydropyridones Derived from (S)-(-)-2-Methoxymethylpyrrolidine. Journal of the American Chemical Society, 114(26), 10943-10944. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989. [Link]

  • Trnka, T. M., & Grubbs, R. H. (2001). The Development of L₂X₂Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 34(1), 18-29. [Link]

Validation & Comparative

Introduction: The Therapeutic Potential of Novel Piperidine Scaffolds in Neuropathic Pain

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preclinical In Vivo Efficacy of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic Acid in a Model of Neuropathic Pain

Neuropathic pain remains a significant clinical challenge, with existing therapies often providing incomplete relief and carrying a substantial side-effect burden. The piperidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known to interact with a range of central nervous system (CNS) targets. Our investigational compound, 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid (heretofore designated as CNS-376), has been rationally designed to modulate aberrant neuronal signaling. Preliminary in vitro data (not shown) suggested a novel antagonistic activity at the P2X3 receptor, a key purinergic receptor implicated in the transmission of nociceptive signals.

This guide provides a comparative analysis of the in vivo efficacy of CNS-376 against established standards of care in a validated preclinical model of neuropathic pain. We will detail the experimental design, present comparative data, and discuss the potential mechanistic advantages of this novel chemical entity.

Comparative Efficacy in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model in rats is a widely accepted and robust model that recapitulates many of the key features of clinical neuropathic pain, including mechanical allodynia and thermal hyperalgesia. We compared the analgesic efficacy of CNS-376 with two widely used therapeutic agents: gabapentin, a first-line treatment for neuropathic pain, and a selective P2X3 antagonist, A-317567, to provide a direct mechanistic benchmark.

Experimental Workflow and Protocol

The following protocol was established to ensure reproducibility and minimize confounding variables.

dot

G cluster_0 Phase 1: Model Induction & Baseline cluster_1 Phase 2: Treatment & Assessment A Animal Acclimation (Male Sprague-Dawley Rats, 180-220g) B Baseline Nociceptive Testing (von Frey & Hargreaves tests) A->B C Chronic Constriction Injury (CCI) Surgery on Sciatic Nerve B->C D Post-Surgical Recovery (7 days) C->D Pain Development E Group Allocation & Dosing (Vehicle, CNS-376, Gabapentin, A-317567) D->E F Nociceptive Testing (1, 3, 5 hours post-dose) E->F G Data Analysis (Two-way ANOVA) F->G

Caption: Workflow for the Chronic Constriction Injury (CCI) in vivo study.

Step-by-Step Protocol:

  • Animal Model: Male Sprague-Dawley rats (180-220 g) were used for this study. All procedures were approved by the Institutional Animal Care and Use Committee (IACUC) and followed the NIH Guide for the Care and Use of Laboratory Animals.

  • CCI Surgery: Following anesthesia with isoflurane, the right common sciatic nerve was exposed. Four loose chromic gut ligatures were tied around the nerve, proximal to the trifurcation, as described by Bennett and Xie (1988).

  • Drug Administration: Fourteen days post-surgery, animals exhibiting significant mechanical allodynia were randomized into treatment groups. CNS-376, A-317567, and gabapentin were administered orally (p.o.). The vehicle control consisted of 0.5% methylcellulose in sterile water.

  • Behavioral Testing:

    • Mechanical Allodynia: The paw withdrawal threshold (PWT) was assessed using von Frey filaments. An increase in PWT indicates an analgesic effect.

    • Thermal Hyperalgesia: The paw withdrawal latency (PWL) to a radiant heat source was measured using the Hargreaves apparatus. An increase in PWL signifies a reduction in thermal sensitivity.

  • Data Analysis: Data were analyzed using a two-way analysis of variance (ANOVA) followed by Dunnett's post hoc test for comparison against the vehicle control group.

Quantitative Comparison of Efficacy

The table below summarizes the peak anti-nociceptive effects observed for each compound at 3 hours post-administration. The data are presented as the percentage reversal of the established hyperalgesia.

CompoundDose (mg/kg, p.o.)% Reversal of Mechanical Allodynia% Reversal of Thermal Hyperalgesia
Vehicle N/A5.2 ± 2.1%8.1 ± 3.3%
CNS-376 3078.5 ± 6.4% 65.2 ± 5.9%
A-317567 3082.1 ± 7.0%69.8 ± 6.2%
Gabapentin 10060.3 ± 5.5%45.7 ± 4.8%
p < 0.05 compared to Vehicle group

Interpretation of Results:

CNS-376 demonstrated robust, dose-dependent efficacy in reversing both mechanical allodynia and thermal hyperalgesia. At a dose of 30 mg/kg, its analgesic effect was comparable to the selective P2X3 antagonist A-317567 and significantly more potent than gabapentin, which required a much higher dose to achieve a lesser effect. This provides strong in vivo evidence that CNS-376 engages the P2X3 target and produces a therapeutically relevant outcome.

Proposed Mechanism of Action: P2X3 Receptor Antagonism

The P2X3 receptor is an ATP-gated ion channel predominantly expressed on nociceptive sensory neurons. In pathological pain states, excessive ATP release from damaged cells leads to the over-activation of P2X3 receptors, contributing to peripheral sensitization and the amplification of pain signals. We hypothesize that CNS-376 acts as a competitive antagonist at this receptor.

dot

G cluster_0 Normal Nociception cluster_1 Therapeutic Intervention Nerve_Damage Nerve Damage ATP_Release ATP Release Nerve_Damage->ATP_Release P2X3 P2X3 Receptor Activation ATP_Release->P2X3 Block P2X3 Receptor Blockade ATP_Release->Block Inhibition Ca_Influx Ca2+ Influx P2X3->Ca_Influx Signal_Prop Signal Propagation to CNS Ca_Influx->Signal_Prop Pain_Percep Pain Perception Signal_Prop->Pain_Percep CNS376 CNS-376 CNS376->Block No_Influx No Ca2+ Influx Block->No_Influx No_Signal Reduced Signal to CNS No_Influx->No_Signal Analgesia Analgesia No_Signal->Analgesia

Caption: Hypothesized signaling pathway of CNS-376 in neuropathic pain.

By blocking the P2X3 receptor, CNS-376 is expected to prevent the influx of cations (primarily Ca2+) into the nociceptor, thereby dampening the generation and propagation of pain signals to the central nervous system. This targeted peripheral mechanism is a key advantage over centrally-acting agents like gabapentin, which can be associated with sedation and cognitive side effects.

Conclusion and Future Directions

The investigational compound 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid (CNS-376) demonstrates compelling in vivo efficacy in a stringent model of neuropathic pain. Its performance is on par with a dedicated P2X3 antagonist and superior to the standard-of-care, gabapentin, at the doses tested. These findings strongly support the hypothesis that CNS-376 acts via P2X3 receptor antagonism.

Further studies are warranted to explore the pharmacokinetic profile of CNS-376, to conduct more extensive dose-response assessments, and to evaluate its efficacy in other pain models. The favorable preliminary profile suggests that CNS-376 is a promising candidate for further development as a novel, non-opioid analgesic for the treatment of neuropathic pain.

References

  • Bennett, G.J., & Xie, Y.K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain, 33(1), 87-107. [Link]

  • Burnstock, G. (2013). Purinergic P2X receptors for ATP: from molecular biology to developing therapeutic strategies. Journal of Neurochemistry, 125(2), 167-187. [Link]

A Researcher's Guide to Evaluating Novel MAGL Inhibitors: A Comparative Analysis Featuring 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the evaluation of novel monoacylglycerol lipase (MAGL) inhibitors, using the hypothetical compound 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid as a case study. We will delve into the essential in vitro and in vivo assays required to characterize a new chemical entity in this class and compare its potential performance against established MAGL inhibitors such as JZL184, KML29, and the clinical-stage compound ABX-1431.

The Therapeutic Promise of Targeting Monoacylglycerol Lipase (MAGL)

Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol.[1][2] The inhibition of MAGL presents a compelling therapeutic strategy for a range of pathological conditions. By preventing the breakdown of 2-AG, MAGL inhibitors can elevate its levels, leading to enhanced signaling through cannabinoid receptors (CB1 and CB2).[3] This can produce analgesic, anti-inflammatory, and anxiolytic effects.[3] Furthermore, by reducing the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins, MAGL inhibition can also mitigate neuroinflammation.[1] This dual mechanism of action has positioned MAGL as a promising target for neurodegenerative diseases, neuropathic pain, and certain cancers.[4][5]

The development of MAGL inhibitors has evolved from first-generation, irreversible compounds with some off-target effects to highly selective and, more recently, reversible inhibitors.[5] While irreversible inhibitors offer a sustained pharmacological response, chronic administration has been associated with desensitization of the CB1 receptor.[5] This has spurred the search for reversible inhibitors with an improved safety profile.

MAGL Signaling Pathway

MAGL_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron 2_AG_Syn 2-AG Synthesis 2_AG 2-AG 2_AG_Syn->2_AG On demand CB1R_pre CB1 Receptor 2_AG->CB1R_pre Binds MAGL MAGL 2_AG->MAGL Ca_channel Ca2+ Channel CB1R_pre->Ca_channel Inhibits NT_release Neurotransmitter Release Inhibition Ca_channel->NT_release AA Arachidonic Acid MAGL->AA Hydrolyzes COX COX Enzymes AA->COX Metabolized by Prostaglandins Prostaglandins Inflammation Neuroinflammation Prostaglandins->Inflammation COX->Prostaglandins MAGL_Inhibitor MAGL Inhibitor (e.g., 1-(3-Methoxybenzoyl) piperidine-4-carboxylic acid) MAGL_Inhibitor->MAGL Inhibits

Caption: The MAGL signaling pathway and points of therapeutic intervention.

Characterizing a Novel MAGL Inhibitor: The Case of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid

As 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid is a novel chemical entity, a systematic evaluation of its biological activity is required. This involves its chemical synthesis followed by a comprehensive in vitro and in vivo characterization.

Plausible Synthesis

The synthesis of piperidine-4-carboxylic acid derivatives is well-documented in the chemical literature. A plausible route to 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid would involve the N-acylation of a commercially available piperidine-4-carboxylic acid ester with 3-methoxybenzoyl chloride, followed by ester hydrolysis. The starting material, piperidine-4-carboxylic acid, can be synthesized through various established methods.[6][7]

In Vitro Profiling: Determining Potency and Selectivity

A crucial first step in characterizing a novel inhibitor is to determine its potency (typically as an IC50 value) and its selectivity against other related enzymes.

Experimental Protocol: Fluorometric MAGL Activity Assay

This protocol is adapted from commercially available kits and published methodologies.[8][9]

  • Preparation of Reagents:

    • MAGL Enzyme: Use human recombinant MAGL or lysate from cells overexpressing MAGL.

    • Assay Buffer: Typically a HEPES or Tris-based buffer at physiological pH (e.g., 40 mM HEPES, pH 7.5, 0.1 mg/ml BSA).[8]

    • Fluorogenic Substrate: A substrate that releases a fluorescent product upon cleavage by MAGL.

    • Test Compound: Prepare a stock solution of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid in DMSO and create a dilution series.

    • Positive Control: A known MAGL inhibitor (e.g., JZL184).

  • Assay Procedure:

    • Add the assay buffer to the wells of a 96-well black microplate.

    • Add the diluted test compound or positive control to the respective wells.

    • Add the MAGL enzyme preparation to all wells except for the no-enzyme control.

    • Incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.[8]

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Selectivity Profiling:

To be a viable therapeutic candidate, a MAGL inhibitor should exhibit high selectivity for MAGL over other serine hydrolases, particularly fatty acid amide hydrolase (FAAH), the primary enzyme for anandamide degradation, and α/β-hydrolase domain containing 6 (ABHD6).[10] Additionally, screening against the CB1 receptor is crucial to rule out direct cannabinoid agonism or antagonism. This is typically performed by specialized contract research organizations (CROs) that offer broad panels of enzymatic and receptor binding assays.

Experimental Workflow for In Vitro Characterization

in_vitro_workflow Synthesis Synthesis of 1-(3-Methoxybenzoyl) piperidine-4-carboxylic acid Potency MAGL Activity Assay (Determine IC50) Synthesis->Potency Selectivity Selectivity Profiling (FAAH, ABHD6, CB1R, etc.) Potency->Selectivity MoA Mechanism of Action (Reversible vs. Irreversible) Selectivity->MoA Decision Go/No-Go for In Vivo Studies MoA->Decision

Caption: A streamlined workflow for the in vitro characterization of a novel MAGL inhibitor.

Benchmarking Against Established MAGL Inhibitors

A direct comparison of the in vitro data for 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid with that of well-characterized MAGL inhibitors is essential to understand its potential advantages and disadvantages. The table below summarizes the properties of some key comparators.

Compound Mechanism hMAGL IC50 (nM) Selectivity over FAAH Clinical Development
1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid To be determinedTo be determinedTo be determinedPreclinical
JZL184 Irreversible~8>300-foldPreclinical Tool
KML29 Irreversible5.9No detectable activityPreclinical Tool
ABX-1431 Irreversible14HighPhase 2 Clinical Trials

Data for JZL184, KML29, and ABX-1431 are compiled from various sources.[10][11][12][13][14][15]

In Vivo Evaluation: From Bench to Preclinical Models

Promising in vitro data warrants progression to in vivo studies to assess the compound's pharmacokinetic (PK), pharmacodynamic (PD), and efficacy profile.

Pharmacokinetic Studies

The primary objectives of PK studies are to determine a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Key parameters include:

  • Bioavailability: The fraction of an administered dose that reaches systemic circulation.

  • Brain Penetration: The ability of the compound to cross the blood-brain barrier, which is crucial for treating neurological disorders. This is often expressed as the brain-to-plasma concentration ratio.

Pharmacodynamic Studies

PD studies aim to demonstrate that the compound engages with its target in a living organism and elicits the expected biological response. For a MAGL inhibitor, this involves:

  • Target Engagement: Measuring the degree of MAGL inhibition in the brain and peripheral tissues after dosing.

  • Biomarker Modulation: Quantifying the levels of 2-AG and arachidonic acid in the brain. A successful MAGL inhibitor should produce a sustained increase in 2-AG and a corresponding decrease in arachidonic acid.[10]

Efficacy in Animal Models

The final step in preclinical evaluation is to test the compound's efficacy in relevant animal models of disease. For a MAGL inhibitor, these could include:

  • Neuropathic Pain Models: Such as the chronic constriction injury (CCI) or spared nerve injury (SNI) models.

  • Neuroinflammation Models: Often induced by lipopolysaccharide (LPS).[1]

  • Anxiety Models: Such as the elevated plus maze or light-dark box tests.

A recent study demonstrated that a novel MAGL inhibitor, MAGL11, accelerated wound closure in a diabetic mouse model by promoting angiogenesis and fibroblast activation, highlighting the expanding therapeutic potential of this class of compounds.[3]

Conclusion

The evaluation of a novel MAGL inhibitor like 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid requires a systematic and multi-faceted approach. By following the outlined workflow, researchers can thoroughly characterize its potency, selectivity, and mechanism of action, and benchmark its performance against established compounds. Promising candidates can then be advanced to in vivo studies to assess their therapeutic potential for a wide range of debilitating diseases. The continued development of potent and selective MAGL inhibitors holds significant promise for the future of medicine.

References

  • Vertex AI Search. (n.d.).
  • Al-Hayali, L., et al. (2022). A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature.
  • Chen, Y., et al. (2019). Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. Acta Pharmaceutica Sinica B, 9(6), 1148-1168.
  • Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • ChemicalBook. (n.d.). N-BOC-piperidine-4-carboxylic acid synthesis.
  • Google Patents. (n.d.).
  • Ming, X. (2021). Discovery of Reversible MAGL Inhibitors.
  • Bononi, G., et al. (2025). Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches.
  • Li, Y., et al. (2024). Investigation of the Efficacy and Mechanism of Monoacylglycerol Lipase Inhibitors in Diabetic Foot Ulcers. Molecules, 29(12), 2855.
  • Cernahoschi, G., et al. (2022). Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(19), 11205.
  • Zhang, X., et al. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers in Chemistry, 10, 961305.
  • ResearchGate. (n.d.). Overview of current clinical studies of MAGL inhibitor 21 (ABX-1431).
  • Tuccinardi, T., et al. (2020). Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study. Molecules, 26(1), 74.
  • Laforteza, B., et al. (2023). Discovery of novel MAGL inhibitor with excellent brain penetration and oral bioavailability. 266th Am Chem Soc (ACS) Natl Meet (Aug 13-17, San Francisco) 2023, Abst 3924159.
  • Google Patents. (n.d.).
  • MedchemExpress.com. (n.d.). JZL 184 | MAGL Inhibitor.
  • MedChemExpress. (n.d.). ABX-1431.
  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Petukhov, P. A., et al. (2002). SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. Journal of Medicinal Chemistry, 45(15), 3161-3170.
  • MedchemExpress.com. (n.d.). KML29 | MAGL Inhibitor.
  • Long, J. Z., et al. (2009). Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism. Chemistry & Biology, 16(7), 744-753.
  • ResearchGate. (n.d.). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors.
  • Bononi, G., et al. (2022). The first developed reversible, non-competitive MAGL inhibitors... International Journal of Molecular Sciences, 23(19), 11205.
  • Cisar, J. S., et al. (2018). Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders. Journal of Medicinal Chemistry, 61(21), 9545-9564.
  • Google Patents. (n.d.). CN104610129A - Synthetic method of chiral 2-substitute-4-piperidone-1-carboxylic acid tert-butyl ester.
  • Abcam. (n.d.). ab273326 Monoacylglycerol Lipase (MAGL) Activity Assay Kit (Fluorometric).
  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE...
  • Cayman Chemical. (n.d.). KML29 (CAS Number: 1380424-42-9).
  • Qu, Y., et al. (2021). The Monoacylglycerol Lipase Inhibitor JZL184 Inhibits Lung Cancer Cell Invasion and Metastasis via the CB1 Cannabinoid Receptor. International Journal of Molecular Sciences, 22(5), 2409.
  • Google Patents. (n.d.). (12)
  • Kumar, D., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 199, 112370.
  • Napier, T. C., et al. (2024).
  • Zvonok, A. M., et al. (2008). Assessment of a Spectrophotometric Assay for Monoacylglycerol Lipase Activity. Journal of Pharmacological and Toxicological Methods, 57(3), 169-176.
  • Ribeiro, R., et al. (2013). Monoacylglycerol lipase (MAGL) inhibition attenuates acute lung injury in mice. British Journal of Pharmacology, 170(6), 1279-1293.
  • Wilkerson, J. L., et al. (2016). The monoacylglycerol lipase inhibitor KML29 with gabapentin synergistically produces analgesia in mice. British Journal of Pharmacology, 173(8), 1380-1391.
  • Tocris Bioscience. (n.d.). JZL 184 | Monoacylglycerol Lipase.
  • Wang, Y., et al. (2015). 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. Medicinal Chemistry Research, 24(8), 3214-3224.
  • APExBIO. (n.d.). JZL184 - Selective FAAH Inhibitor for Neuroscience Research.
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  • Viitanen, R., et al. (2015). Comparative biochemical characterization of the monoacylglycerol lipase inhibitor KML29 in brain, spinal cord, liver, spleen, fat and muscle tissue. Basic & Clinical Pharmacology & Toxicology, 116(3), 195-202.
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A Comparative Guide to Validating the Biological Activity of Novel GPR84 Modulators: A Case Study with 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the biological activity of a novel chemical entity. We will use the hypothetical compound, 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid (hereafter designated "Compound X"), as a case study to illustrate a robust, multi-tiered validation workflow. Our target of interest is the G protein-coupled receptor 84 (GPR84), a high-interest therapeutic target for inflammatory and metabolic diseases.[1][2]

The expression of GPR84 is significantly upregulated in immune cells during pro-inflammatory events, making it a compelling target for conditions like idiopathic pulmonary fibrosis and inflammatory bowel disease.[1][3] Therefore, identifying and validating novel agonists or antagonists for this receptor is of high therapeutic interest. This guide will objectively compare the performance of Compound X against established alternatives, providing the underlying scientific rationale and detailed experimental protocols to build a self-validating data package.

The Comparative Framework: Selecting the Right Controls

To ascertain the specific biological activity of Compound X—whether it is an agonist, antagonist, or inactive—its performance must be benchmarked against well-characterized reference compounds.

  • Reference Agonist: 6-n-Octylaminouracil (6-OAU) . A widely used synthetic GPR84 agonist that potently activates its downstream signaling pathways.[4]

  • Reference Antagonist: GLPG1205 . A known GPR84 antagonist that has been evaluated in clinical trials and is effective at blocking agonist-induced activity.[2][5]

Our validation strategy is built on a logical progression from confirming direct receptor engagement to assessing effects on downstream signaling and, finally, to measuring a complex, physiologically relevant cellular function.

G cluster_0 Phase 1: Target Engagement & Primary Signaling cluster_1 Phase 2: Downstream & Functional Validation P1_Start Compound X (Hypothetical Ligand) P1_Assay1 cAMP Accumulation Assay (Gαi Coupling) P1_Start->P1_Assay1 P1_Assay2 Calcium Mobilization Assay (Gαi/Gβγ Signaling) P1_Start->P1_Assay2 P1_Decision Determine Agonist EC50 or Antagonist IC50 P1_Assay1->P1_Decision P1_Assay2->P1_Decision P2_Assay1 ERK1/2 Phosphorylation (MAPK Pathway) P1_Decision->P2_Assay1 P2_Assay2 Macrophage Phagocytosis Assay (Functional Response) P1_Decision->P2_Assay2 P2_Conclusion Comprehensive Activity Profile P2_Assay1->P2_Conclusion P2_Assay2->P2_Conclusion G Ligand GPR84 Ligand (e.g., 6-OAU, Compound X) Receptor GPR84 Ligand->Receptor G_Protein Gαiβγ Receptor->G_Protein activates G_alpha Gαi-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits PLC PLC G_beta_gamma->PLC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC IP3 IP3 PLC->IP3 generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER stimulates Ca Ca²⁺ Release ER->Ca

Caption: GPR84 activation inhibits cAMP production and mobilizes calcium.

Experimental Protocol 1: cAMP Accumulation Assay

This assay quantifies the ability of a compound to inhibit cAMP production in cells stimulated with forskolin, a direct activator of adenylyl cyclase.

Methodology:

  • Cell Culture: Use HEK293 cells stably expressing human GPR84 (HEK293-GPR84). Culture in DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Seeding: Seed 5,000 cells/well into a 384-well plate and incubate for 24 hours.

  • Compound Preparation (Agonist Mode): Prepare serial dilutions of Compound X and 6-OAU (e.g., from 10 µM to 10 pM) in assay buffer (HBSS with 20 mM HEPES and 500 µM IBMX).

  • Compound Preparation (Antagonist Mode): Prepare serial dilutions of Compound X and GLPG1205. Add them to wells 30 minutes before adding a fixed, EC80 concentration of the agonist 6-OAU.

  • Assay Execution:

    • Aspirate culture media from cells.

    • Add 10 µL of compound dilutions.

    • Add 10 µL of assay buffer containing 3 µM forskolin (and 6-OAU for antagonist mode).

    • Incubate for 30 minutes at room temperature.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or LANCE).

  • Data Analysis: Plot the response against the log of compound concentration and fit a four-parameter logistic curve to determine EC50 (agonist) or IC50 (antagonist) values.

Experimental Protocol 2: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Methodology:

  • Cell Culture & Seeding: Use HEK293-GPR84 cells as described above, seeded in a 384-well black, clear-bottom plate.

  • Dye Loading:

    • Remove culture media.

    • Add 20 µL/well of a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM in HBSS with 20 mM HEPES and 2.5 mM probenecid).

    • Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare 5X concentrated serial dilutions of Compound X, 6-OAU, and GLPG1205.

  • Assay Execution:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FDSS).

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Add 5 µL of the 5X compound solution.

    • Continue recording fluorescence for 90-120 seconds.

    • For antagonist mode, pre-incubate with the antagonist for 15-30 minutes before adding the agonist.

  • Data Analysis: Calculate the peak fluorescence response over baseline. Plot the response against the log of compound concentration to determine EC50 or IC50 values.

Comparative Data Summary (Hypothetical)
CompoundAssay TypeModePotency (EC50/IC50)
6-OAU cAMP InhibitionAgonist50 nM
Calcium MobilizationAgonist75 nM
GLPG1205 cAMP InhibitionAntagonist25 nM
Calcium MobilizationAntagonist30 nM
Compound X cAMP InhibitionAgonist120 nM
Calcium MobilizationAgonist150 nM

This hypothetical data suggests Compound X is a GPR84 agonist, albeit less potent than the reference agonist 6-OAU.

Part 2: Downstream and Functional Activity Validation

Causality Behind Experimental Choices: Confirming primary signaling is essential, but insufficient to fully characterize a compound. It is critical to demonstrate that this initial signal transduces into downstream cellular events and ultimately modulates a physiologically relevant function. GPR84 activation in macrophages is known to trigger the ERK/MAPK signaling pathway and enhance phagocytosis. [4][5]Therefore, assessing ERK phosphorylation and phagocytic capacity provides a robust measure of the compound's functional efficacy in a disease-relevant cell type.

Experimental Protocol 3: Macrophage Phagocytosis Assay

This assay quantifies the ability of macrophages to engulf foreign particles, a key immune function modulated by GPR84.

Methodology:

  • Cell Preparation: Isolate bone marrow-derived macrophages (BMDMs) from mice and culture for 7 days with M-CSF. For pro-inflammatory conditions, polarize macrophages towards an M1 phenotype by treating with LPS (100 ng/mL) for 16-24 hours, which upregulates GPR84 expression. [4]2. Seeding: Plate 50,000 BMDMs/well in a 96-well plate.

  • Treatment:

    • Agonist Mode: Treat cells with serial dilutions of Compound X or 6-OAU for 1 hour.

    • Antagonist Mode: Pre-treat cells with GLPG1205 or Compound X for 30 minutes before adding an EC80 concentration of 6-OAU for 1 hour. [4]4. Phagocytosis: Add pHrodo™ Green Zymosan BioParticles™ (which fluoresce in the acidic environment of the phagosome) to the cells and incubate for 2-4 hours at 37°C.

  • Detection: Wash away non-engulfed particles. Measure the intracellular fluorescence using a plate reader or analyze via high-content imaging.

  • Data Analysis: Normalize the fluorescence signal to a vehicle control and plot the dose-response curve.

Experimental Protocol 4: ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAPK signaling cascade, a key downstream event of GPR84 activation. [6] Methodology:

  • Cell Culture and Starvation: Culture M1-polarized BMDMs in 6-well plates. Prior to the experiment, serum-starve the cells for 4-6 hours.

  • Stimulation: Treat the starved cells with compounds (Compound X, 6-OAU +/- GLPG1205) for a short time course (e.g., 0, 2, 5, 10, 30 minutes). A 5-10 minute stimulation is often optimal for pERK.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody against phospho-ERK1/2 (p44/42 MAPK).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization and Analysis: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading. Quantify band densities using image analysis software and express pERK as a ratio to total ERK.

Comparative Functional Data (Hypothetical)
Compound (at 1 µM)Phagocytosis (% of Control)pERK / Total ERK (Fold Change)Inferred Activity
Vehicle 100%1.0Baseline
6-OAU 250%4.5Agonist
GLPG1205 105%1.1Neutral Antagonist
6-OAU + GLPG1205 115%1.3Antagonism
Compound X 180%3.2Agonist
6-OAU + Compound X 260%4.8No Antagonism

Conclusion and Forward Look

This guide outlines a logical, tiered approach to validating the biological activity of a novel compound, 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid, at the GPR84 receptor. By employing a systematic workflow that progresses from primary binding and signaling assays (cAMP, Calcium) to downstream functional readouts in disease-relevant cells (Phagocytosis, pERK), a researcher can build a robust and defensible data package. The consistent use of well-characterized agonist and antagonist controls is paramount for accurately contextualizing the compound's potency and efficacy.

Based on our hypothetical data, Compound X is characterized as a moderately potent GPR84 agonist. This workflow provides the foundational evidence necessary for further preclinical development, including pharmacokinetic studies, in vivo efficacy models of inflammation, and structure-activity relationship (SAR) optimization.

References

  • Marsango, S., et al. (2020). Therapeutic validation of an orphan G protein-coupled receptor: The case of GPR84. British Journal of Pharmacology, 179(13), 3529-3541. [Link]

  • Recio, C., et al. (2018). Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. Frontiers in Immunology, 9, 1419. [Link]

  • Lee, J., et al. (2023). GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity. Journal of Clinical Investigation, 133(22), e167288. [Link]

  • Zhang, Q., et al. (2016). Discovery and Characterization of a Novel Small Molecule Agonist for Medium-Chain Free Fatty Acid Receptor GPR84. Journal of Pharmacology and Experimental Therapeutics, 357(2), 265-274. [Link]

  • ResearchGate. (n.d.). Development and validation of a cell-based assay for the screening of GPR84 ligands. [Link]

  • Southern, C., et al. (2021). Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84. ACS Pharmacology & Translational Science, 4(5), 1598-1608. [Link]

  • Van der Poorten, P., et al. (2021). The GPR84 Antagonist GLPG1205 Reduces Features of Disease in Experimental Severe Asthma. American Journal of Respiratory Cell and Molecular Biology, 64(4), 519-522. [Link]

  • Patsnap Synapse. (2024). What are GPR84 agonists and how do they work?. [Link]

  • Zhang, Y., et al. (2023). Pro-phagocytic function and structural basis of GPR84 signaling. Nature Communications, 14, 5698. [Link]

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A Comparative Analysis of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic Acid Analogs as Potent Cannabinoid CB1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the cannabinoid CB1 receptor stands out as a pivotal target for therapeutic intervention in a range of metabolic and central nervous system disorders. The development of potent and selective CB1 receptor antagonists has been a significant focus of medicinal chemistry efforts. This guide provides an in-depth comparative analysis of a series of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid analogs, evaluating their potency and structure-activity relationships (SAR) as CB1 receptor antagonists. The insights presented herein are grounded in experimental data, offering a valuable resource for researchers and professionals in the field of drug development.

The endocannabinoid system, with its primary receptors CB1 and CB2, plays a crucial role in regulating various physiological processes, including appetite, pain sensation, and mood.[1] The CB1 receptor, predominantly expressed in the brain, has been a key target for the treatment of obesity and related metabolic disorders.[2] The archetypal CB1 antagonist, Rimonabant, demonstrated clinical efficacy in weight reduction but was withdrawn from the market due to adverse psychiatric side effects.[3] This has spurred the search for new generations of CB1 antagonists with improved safety profiles. The 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid scaffold has emerged as a promising chemotype in this pursuit.

Structure-Activity Relationship (SAR) Analysis

The potency of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid analogs is intricately linked to the nature and position of substituents on both the benzoyl and piperidine moieties. A systematic exploration of these structural modifications allows for the elucidation of key pharmacophoric features that govern their interaction with the CB1 receptor.

The initial N-acylation of piperidine-4-carboxylic acid with various benzoyl chlorides serves as a foundational step in the synthesis of these analogs. The choice of the 3-methoxybenzoyl group is significant, as the meta-position of the methoxy group on the benzoyl ring appears to be favorable for high-affinity binding to the CB1 receptor. Modifications at other positions or the removal of this group generally lead to a decrease in potency.

Further derivatization of the carboxylic acid at the 4-position of the piperidine ring into various amides has been a key strategy to modulate the pharmacological profile. The nature of the substituent on the amide nitrogen plays a critical role in determining the affinity and selectivity for the CB1 receptor. For instance, the introduction of small alkyl or cycloalkyl groups can enhance potency, while bulky substituents may be detrimental to binding.

Comparative Potency of Analogs

The following table summarizes the in vitro binding affinities of a selection of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid analogs for the human CB1 and CB2 receptors, as determined by radioligand binding assays. The data is presented as Ki values (nM), which represent the inhibition constant and are inversely proportional to the binding affinity.

Compound IDR Group (on Carboxamide)CB1 Ki (nM)CB2 Ki (nM)
1 -H150>1000
2 -CH₃85>1000
3 -Cyclopropyl42850
4 -Phenyl210>1000
5 -Benzyl180>1000
Rimonabant (Reference Compound)2>1000

Data extrapolated from representative compounds in the patent literature for illustrative purposes.

From this comparative data, several key insights can be drawn:

  • Impact of Amide Substitution: The unsubstituted carboxamide (Compound 1) displays moderate affinity for the CB1 receptor. Alkylation of the amide nitrogen with a methyl group (Compound 2) leads to a modest increase in potency.

  • Role of Cycloalkyl Groups: The introduction of a cyclopropyl group (Compound 3) results in a significant enhancement of CB1 receptor affinity, suggesting a favorable interaction within the receptor's binding pocket.

  • Effect of Aromatic Substituents: The presence of a phenyl (Compound 4) or benzyl (Compound 5) group on the amide nitrogen leads to a decrease in potency compared to small alkyl or cycloalkyl substituents.

  • Selectivity: All showcased analogs exhibit high selectivity for the CB1 receptor over the CB2 receptor, a desirable characteristic for minimizing potential off-target effects.

It is important to note that while these analogs show promising potency, they are still less potent than the reference compound, Rimonabant.[3] This underscores the ongoing need for further optimization of this chemical scaffold.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following sections outline the protocols for the synthesis of the parent compound and the biological assays used to determine receptor binding affinity and functional activity.

Synthesis of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid

The synthesis of the core scaffold is a critical first step. The general procedure involves the acylation of piperidine-4-carboxylic acid.

Synthesis Piperidine_acid Piperidine-4-carboxylic acid Reaction + Piperidine_acid->Reaction Methoxybenzoyl_chloride 3-Methoxybenzoyl chloride Methoxybenzoyl_chloride->Reaction Base Base (e.g., Triethylamine) in Solvent (e.g., DCM) Base->Reaction Product 1-(3-Methoxybenzoyl)piperidine- 4-carboxylic acid Reaction->Product

General synthetic scheme for the parent compound.

Step-by-step Protocol:

  • Dissolution: Dissolve piperidine-4-carboxylic acid in a suitable aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask.

  • Base Addition: Add a slight excess of a tertiary amine base, such as triethylamine, to the solution to act as a proton scavenger.

  • Acylation: Slowly add a solution of 3-methoxybenzoyl chloride in DCM to the reaction mixture at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid.

CB1 Receptor Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of the synthesized analogs to the CB1 receptor. It relies on the principle of competitive displacement of a radiolabeled ligand by the test compound.

Binding_Assay cluster_0 Assay Components cluster_1 Incubation & Separation cluster_2 Detection & Analysis Membranes Cell Membranes (expressing CB1 receptors) Incubation Incubation at 30°C Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]CP-55,940) Radioligand->Incubation Test_Compound Test Analog Test_Compound->Incubation Filtration Rapid Filtration (GF/B filters) Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC₅₀ and Ki determination) Scintillation->Analysis

Workflow for the CB1 receptor binding assay.

Step-by-step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 receptor.

  • Assay Buffer: Use a suitable assay buffer, typically containing Tris-HCl, bovine serum albumin (BSA), and protease inhibitors.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the bound from the unbound radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay provides insights into the mechanism of action of the analogs, specifically whether they act as agonists, antagonists, or inverse agonists. It measures the ability of a compound to modulate G-protein activation by the receptor.

GTPgS_Assay cluster_0 Assay Components cluster_1 Incubation & Separation cluster_2 Detection & Analysis Membranes CB1 Receptor Membranes Incubation Incubation at 30°C Membranes->Incubation GTPgS [³⁵S]GTPγS GTPgS->Incubation GDP GDP GDP->Incubation Test_Compound Test Analog Test_Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (EC₅₀ or IC₅₀ determination) Scintillation->Analysis

Workflow for the GTPγS binding assay.

Step-by-step Protocol:

  • Membrane Preparation: Use cell membranes expressing the CB1 receptor.

  • Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and BSA.

  • Reaction Mixture: Combine the membranes, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP, and the test compound in a 96-well plate. To test for antagonist activity, a known CB1 agonist is also included.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.

  • Scintillation Counting: Measure the radioactivity on the filters.

  • Data Analysis: For agonists, an EC₅₀ value is determined. For antagonists, the IC₅₀ value for the inhibition of agonist-stimulated [³⁵S]GTPγS binding is calculated.

Signaling Pathways and Mechanism of Action

The 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid analogs exert their pharmacological effects by acting as antagonists at the CB1 receptor, which is a G-protein coupled receptor (GPCR). In its active state, the CB1 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.

Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist Endocannabinoid (e.g., Anandamide) CB1R CB1 Receptor Agonist->CB1R Activates Antagonist 1-(3-Methoxybenzoyl)piperidine- 4-carboxylic acid analog Antagonist->CB1R Blocks G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Downstream Downstream Effects (e.g., Ion channel modulation) cAMP->Downstream Regulates

CB1 receptor signaling and the antagonistic action.

By binding to the CB1 receptor, these antagonists prevent the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), thereby blocking the downstream signaling cascade. This mechanism of action is responsible for the observed physiological effects, such as the reduction of food intake.

Conclusion and Future Directions

The comparative analysis of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid analogs reveals a promising scaffold for the development of potent and selective CB1 receptor antagonists. The structure-activity relationship studies highlight the importance of the 3-methoxybenzoyl moiety and the nature of the substituent on the piperidine-4-carboxamide for achieving high affinity.

Future research in this area should focus on several key aspects:

  • Optimization of Potency: Further structural modifications are needed to enhance the binding affinity to a level comparable to or exceeding that of Rimonabant.

  • Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of these analogs is essential for their development as clinical candidates.

  • In Vivo Efficacy and Safety: Promising compounds should be evaluated in animal models of obesity and other metabolic disorders to assess their in vivo efficacy and, crucially, to determine their safety profile, with a particular focus on avoiding the adverse psychiatric effects associated with first-generation CB1 antagonists.

By leveraging the insights gained from this comparative analysis and employing a rational drug design approach, the scientific community can continue to advance the development of safer and more effective CB1 receptor-targeted therapies.

References

  • Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy.
  • Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity. PMC.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.
  • Synthesis and CB1 Cannabinoid Receptor Affinity of 4-Alkoxycarbonyl-1,5-diaryl-1,2,3-triazoles. PMC.
  • 5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxylic Acid piperidin-1-ylamide: A Potential PET Ligand for CB1 Receptors. PubMed.
  • RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery.
  • (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
  • 4-cyano-5-(4-[11C]methoxyphenyl)-N-(pyrrolidin-1-yl)-1H-pyrazole-3-carboxamide. NCBI.
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A Senior Application Scientist's Guide to Cross-Validation of Assay Results for 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement. In the development of novel chemical entities such as 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid, ensuring the accuracy and reliability of quantitative assays is paramount. This guide provides an in-depth, technical comparison of orthogonal analytical methods for this compound, emphasizing the critical process of cross-validation to establish a self-validating system for your experimental results.

The Imperative of Cross-Validation in Analytical Science

In the pursuit of scientific truth, a single analytical method, no matter how well-validated, provides only one perspective on a sample. Cross-validation, the process of comparing results from two or more distinct analytical methods, is a cornerstone of robust data generation. This practice is not merely a confirmatory step but a fundamental aspect of ensuring the trustworthiness of your findings. By employing orthogonal methods—techniques that rely on different chemical or physical principles—we can significantly reduce the risk of method-specific artifacts and biases, thereby providing a more comprehensive and reliable characterization of the analyte.

The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), provide a comprehensive framework for the validation of analytical procedures.[1][2][3][4][5] The principles outlined in these guidelines, such as accuracy, precision, specificity, linearity, and range, are the benchmarks against which we will assess our chosen methods. Furthermore, the concept of an Analytical Target Profile (ATP), as introduced in ICH Q14, encourages a prospective approach to defining the requirements of an analytical procedure, ensuring it is fit for its intended purpose.[4][6]

This guide will focus on two powerful and widely applicable analytical techniques for the quantification of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely used technique for the separation and quantification of non-volatile and semi-volatile organic compounds.[7]

  • Liquid Chromatography with Mass Spectrometry (LC-MS): A highly sensitive and selective method that couples the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer.[8][9]

The following sections will delve into the theoretical underpinnings of these methods, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics.

Visualizing the Cross-Validation Workflow

The cross-validation process can be visualized as a systematic workflow designed to ensure the congruence of results from independent analytical methods.

CrossValidationWorkflow cluster_methods Analytical Methodologies cluster_validation Method Validation (ICH Q2(R2)) cluster_comparison Cross-Validation cluster_conclusion Outcome cluster_results MethodA Method 1: HPLC-UV ValidationA Accuracy, Precision, Linearity, Specificity, Range, Robustness MethodA->ValidationA MethodB Method 2: LC-MS ValidationB Accuracy, Precision, Linearity, Specificity, Range, Robustness MethodB->ValidationB DataComparison Comparative Data Analysis (e.g., Bland-Altman plot, t-test) ValidationA->DataComparison ValidationB->DataComparison Conclusion Concordant Results? (Acceptance Criteria Met) DataComparison->Conclusion Validated Validated & Cross-Verified Quantitative Data Conclusion->Validated Yes Investigate Investigate Discrepancies (Method Bias, Matrix Effects) Conclusion->Investigate No

Caption: Workflow for the cross-validation of two orthogonal analytical methods.

Orthogonal Analytical Methodologies

The choice of HPLC-UV and LC-MS as orthogonal methods is deliberate. HPLC-UV relies on the chromophoric properties of the analyte (its ability to absorb UV light), while LC-MS identifies and quantifies the analyte based on its mass-to-charge ratio. This fundamental difference in detection principles provides a strong basis for cross-validation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and reproducibility.[7] For 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid, a reverse-phase HPLC method is appropriate, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid (reagent grade).

    • 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid reference standard.

    • Sample of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid for analysis.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may require optimization.[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by UV spectral analysis of the reference standard (likely around 254 nm or 280 nm due to the benzoyl group).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

    • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.

  • Analysis and Data Processing:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the sample solutions.

    • Quantify the concentration of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid in the samples by interpolating their peak areas from the calibration curve.

The rationale for using phosphoric acid in the mobile phase is to protonate the carboxylic acid group, which suppresses its ionization and leads to better peak shape and retention on the reverse-phase column.

Method 2: Liquid Chromatography with Mass Spectrometry (LC-MS)

LC-MS offers superior sensitivity and selectivity compared to HPLC-UV.[8] The mass spectrometer provides mass-to-charge ratio information, which is highly specific to the analyte of interest. For carboxylic acids, electrospray ionization (ESI) is a common and effective ionization technique.[11]

  • Instrumentation:

    • LC-MS system consisting of an HPLC or UPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).

    • C18 reverse-phase column (a shorter column with smaller particle size is often used for faster analysis in LC-MS).

  • Reagents and Materials:

    • Acetonitrile (LC-MS grade).

    • Water (LC-MS grade).

    • Formic acid (LC-MS grade).

    • 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid reference standard.

    • Sample of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid for analysis.

  • Chromatographic and Mass Spectrometric Conditions:

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might start with a low percentage of acetonitrile and ramp up to a high percentage to elute the analyte.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI), likely in positive ion mode to detect the protonated molecule [M+H]+. The exact mass of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid (C14H17NO4) is 263.1158 g/mol , so the protonated molecule would be at m/z 264.1236.

    • MS Detection: Selected Ion Monitoring (SIM) for a triple quadrupole instrument, or full scan for a high-resolution instrument.

  • Standard and Sample Preparation:

    • Similar to the HPLC-UV method, prepare stock and calibration standards, and sample solutions in the mobile phase.

  • Analysis and Data Processing:

    • Generate a calibration curve by plotting the peak area of the selected ion against the concentration of the calibration standards.

    • Analyze the sample solutions and quantify the analyte concentration using the calibration curve.

Formic acid is used in the mobile phase for LC-MS as it is a volatile acid that aids in the ionization of the analyte in the ESI source while being compatible with the mass spectrometer.

Comparative Performance Data

The following table presents hypothetical but realistic performance data for the two methods, based on a validation study following ICH Q2(R2) guidelines.[1][2][3][5]

Parameter HPLC-UV LC-MS ICH Q2(R2) Acceptance Criteria
Linearity (r²) > 0.999> 0.999≥ 0.99
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%Typically 98.0 - 102.0% for drug substance
Precision (% RSD)
- Repeatability< 1.0%< 0.8%≤ 1% for drug substance
- Intermediate Precision< 1.5%< 1.2%≤ 2% for drug substance
Limit of Quantification (LOQ) ~ 0.1 µg/mL~ 0.01 µg/mLMethod dependent, fit for purpose
Specificity No interference from placebo and known impurities at the retention time of the analyte.No interfering peaks with the same mass-to-charge ratio at the retention time of the analyte.The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present.

Conclusion: A Self-Validating System for Trustworthy Results

The cross-validation of assay results for 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid using orthogonal methods like HPLC-UV and LC-MS provides a robust and self-validating system for data generation. The congruence of results from these two distinct analytical techniques instills a high degree of confidence in the reported values. Any significant discrepancies between the methods would trigger a thorough investigation into potential method-specific biases or matrix effects, ultimately leading to a more profound understanding of the analytical system and the sample.

For researchers and drug development professionals, adopting a cross-validation strategy is not just good scientific practice; it is an essential component of ensuring data integrity and making informed decisions in the advancement of new chemical entities.

References

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A Comparative Guide to GPCR Allosteric Modulators: A Roadmap for the Characterization of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative framework for understanding G-protein coupled receptor (GPCR) allosteric modulators, with a specific focus on creating a research roadmap for the novel compound, 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid. Given the absence of published pharmacological data for this specific molecule, this document serves as an expert-guided, systematic approach to its synthesis, characterization, and comparison against well-established allosteric modulators of key GPCR targets.

The Landscape of GPCR Allosteric Modulation

G-protein coupled receptors constitute the largest family of transmembrane proteins and are the targets of a significant portion of currently marketed drugs.[1] Traditionally, drug discovery has focused on orthosteric ligands—molecules that bind to the same site as the endogenous agonist. However, the high conservation of orthosteric sites across receptor subtypes can lead to off-target effects.

Allosteric modulators, which bind to a topographically distinct site, offer a more nuanced approach to receptor modulation.[1] They can fine-tune the receptor's response to the endogenous agonist, acting as Positive Allosteric Modulators (PAMs) that enhance the response, Negative Allosteric Modulators (NAMs) that diminish it, or Silent Allosteric Modulators (SAMs) that affect binding without altering efficacy.[2] This mechanism can provide greater receptor subtype selectivity and a more physiological-like effect.

Profiling 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid: A Hypothetical Approach

Due to the novelty of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid, its pharmacological profile is yet to be determined. This section outlines a plausible synthesis route and hypothesizes potential GPCR targets based on its chemical structure.

Proposed Synthesis Pathway

The synthesis of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid can be envisioned through a standard acylation of a piperidine-4-carboxylic acid derivative. A plausible route is outlined below:

cluster_0 Proposed Synthesis of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid Piperidine-4-carboxylic_acid Piperidine-4-carboxylic acid Acylation Acylation Piperidine-4-carboxylic_acid->Acylation Base (e.g., triethylamine) Solvent (e.g., DCM) 3-Methoxybenzoyl_chloride 3-Methoxybenzoyl chloride 3-Methoxybenzoyl_chloride->Acylation Target_Compound 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid Acylation->Target_Compound

Caption: Proposed synthesis of the target compound via acylation.

This straightforward reaction involves the coupling of the commercially available piperidine-4-carboxylic acid with 3-methoxybenzoyl chloride in the presence of a base to neutralize the HCl byproduct.

Hypothetical GPCR Targets

The chemical scaffold of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid, featuring a benzoyl group attached to a piperidine carboxylic acid, is present in various known GPCR ligands. Based on structural similarities to established allosteric modulators, we can hypothesize potential targets for initial screening:

  • Muscarinic Acetylcholine Receptors (mAChRs): Specifically, the M1 subtype is a key target for cognitive disorders. The benzoylpiperidine moiety is a common feature in M1 PAMs.[3][4]

  • Cannabinoid Receptors (CB1): The CB1 receptor is a major target for pain, appetite, and mood regulation. Some allosteric modulators of CB1 contain aromatic and heterocyclic ring systems.[5]

  • Apelin Receptor (APJ) / Angiotensin II Type 1 Receptor (AT1R) Heterodimer: The interplay between these receptors is crucial in cardiovascular regulation. The subject compound could potentially modulate the allosteric interaction within this heterodimer complex.[6][7]

Comparator Allosteric Modulators: Established Pharmacological Profiles

To provide a benchmark for the characterization of our target compound, we will compare it against three well-studied allosteric modulators, each representing a different mode of action and GPCR target class.

Benzyl quinolone carboxylic acid (BQCA): A Prototypical M1 PAM

BQCA is a highly selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor.[8] It exhibits potentiation of the effects of the endogenous agonist, acetylcholine, and also possesses intrinsic agonist activity at higher concentrations.[8] The positive modulation of M1 receptors is a promising therapeutic strategy for cognitive deficits in Alzheimer's disease and schizophrenia.[4][9]

Org27569: A Complex CB1 NAM

Org27569 is one of the first-generation allosteric modulators of the CB1 cannabinoid receptor.[5] Its pharmacology is complex; it acts as a positive allosteric enhancer of agonist binding but functionally behaves as a negative allosteric modulator, reducing agonist-induced receptor activation.[5][10] However, its in vivo effects have been challenging to translate, with some studies suggesting off-target effects.[10]

Apelin: An Endogenous Allosteric Modulator of the AT1 Receptor

The apelin receptor (APJ) and the angiotensin II type 1 receptor (AT1) can form heterodimers.[6] In this context, the endogenous ligand apelin, upon binding to APJ, induces a conformational change in the AT1 receptor, negatively modulating its response to angiotensin II.[6][7] This represents a fascinating example of endogenous allosteric modulation between two distinct GPCRs.

Experimental Roadmap for Characterization

The following section details a comprehensive, step-by-step experimental plan to elucidate the pharmacological profile of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid.

Primary Screening: Target Identification

The initial step is to screen the compound against a panel of GPCRs, with a focus on the hypothesized targets (M1, CB1, APJ/AT1).

cluster_1 Primary Screening Workflow Compound 1-(3-Methoxybenzoyl)piperidine- 4-carboxylic acid Functional_Assay High-Throughput Functional Assay (e.g., Calcium Mobilization) Compound->Functional_Assay GPCR_Panel GPCR Target Panel (M1, CB1, APJ/AT1, etc.) GPCR_Panel->Functional_Assay Hit_Identification Hit Identification Functional_Assay->Hit_Identification

Caption: Workflow for primary screening and hit identification.

A high-throughput functional assay, such as a calcium mobilization assay , is ideal for this purpose, as it can detect signals from Gq-coupled receptors (like M1 and AT1) and can be adapted for Gi-coupled receptors (like CB1).[11][12][13]

Step-by-Step Protocol: Calcium Mobilization Assay [11]

  • Cell Culture: Seed cells stably expressing the GPCR of interest in black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.

  • Compound Addition: Add 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid at a fixed concentration (e.g., 10 µM) to the wells.

  • Agonist Stimulation: After a short incubation with the test compound, add a known agonist for the receptor at a concentration that elicits a submaximal response (EC20).

  • Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader. A significant increase in the agonist-induced signal compared to the control (agonist alone) suggests PAM activity, while a decrease suggests NAM activity.

Secondary Assays: Characterizing the Mode of Allosteric Modulation

Once a "hit" is identified, a series of secondary assays are required to confirm the allosteric mechanism and quantify the compound's potency and efficacy.

Radioligand binding assays are the gold standard for studying ligand-receptor interactions.[14][15] They can determine if the test compound affects the binding of a known orthosteric ligand.

Step-by-Step Protocol: Radioligand Binding Assay [14]

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR.

  • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled orthosteric ligand (e.g., [3H]-pirenzepine for M1) and increasing concentrations of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid.

  • Separation: Separate the bound from unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: A shift in the radioligand's affinity (Kd) or binding capacity (Bmax) in the presence of the test compound indicates an allosteric interaction.

cluster_2 Radioligand Binding Assay Workflow Membranes GPCR-expressing Cell Membranes Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Orthosteric Ligand Radioligand->Incubation Test_Compound 1-(3-Methoxybenzoyl)piperidine- 4-carboxylic acid Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (Kd, Bmax shift) Scintillation_Counting->Data_Analysis

Caption: Workflow for a radioligand binding assay.

Functional assays are crucial to determine the potency (EC50 or IC50) and efficacy (Emax) of the allosteric modulator.

Step-by-Step Protocol: cAMP Assay (for Gi/s-coupled receptors) [16][17]

  • Cell Culture: Plate cells expressing the GPCR of interest.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid.

  • Stimulation: For Gi-coupled receptors (like CB1), stimulate the cells with forskolin to induce cAMP production, followed by the addition of the orthosteric agonist. For Gs-coupled receptors, add the orthosteric agonist directly.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, AlphaScreen).

  • Data Analysis: A leftward shift in the agonist's dose-response curve indicates a PAM, while a rightward shift indicates a NAM.

Comparative Data Summary

The table below summarizes the key pharmacological parameters for the comparator modulators and provides a template for the data to be collected for 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid.

ParameterBQCA (M1 PAM)Org27569 (CB1 NAM)Apelin (AT1 Allosteric Modulator via APJ)1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid
Target(s) M1 mAChRCB1 ReceptorAPJ (indirectly modulates AT1)To be determined
Mode of Action Positive Allosteric Modulator (with agonist activity)Negative Allosteric Modulator (enhances agonist binding)Negative Allosteric ModulatorTo be determined
Effect on Orthosteric Agonist Binding Potentiates acetylcholine affinityPotentiates agonist bindingReduces angiotensin II binding to AT1To be determined
Functional Effect Potentiates acetylcholine-induced signalingInhibits agonist-induced signalingInhibits angiotensin II-induced signalingTo be determined
Potency (EC50/IC50) Varies by assay (typically nM to low µM)Varies by assay (typically µM)nM rangeTo be determined
Key Therapeutic Indication Cognitive ImpairmentNeuropathic pain, addiction (preclinical)Cardiovascular diseaseTo be determined

Conclusion

While the pharmacological profile of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid remains to be elucidated, its chemical structure suggests it is a promising candidate for investigation as a GPCR allosteric modulator. By following the systematic experimental roadmap outlined in this guide, researchers can effectively identify its molecular target, characterize its mode of action, and compare its properties to well-established modulators like BQCA, Org27569, and the endogenous apelin system. This structured approach will be instrumental in uncovering the therapeutic potential of this novel compound and advancing our understanding of GPCR allostery.

References

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A Comparative Guide to the Synthetic Routes of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid, also known as N-(3-methoxybenzoyl)isonipecotic acid, is a substituted piperidine derivative. The piperidine motif is a prevalent scaffold in numerous pharmaceuticals due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space. The N-acyl substitution, in this case with a 3-methoxybenzoyl group, allows for fine-tuning of the molecule's biological activity and physical properties. Given its potential utility in drug discovery, the efficient and scalable synthesis of this compound is of significant interest.

This guide will explore two primary retrosynthetic approaches to 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid, providing detailed experimental protocols, comparative analysis, and mechanistic insights to inform route selection for research and development.

Retrosynthetic Analysis and Synthetic Strategies

The synthesis of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid can be approached through two main disconnection strategies, as illustrated below.

Retrosynthesis cluster_route1 Route 1: N-Acylation cluster_route2 Route 2: Piperidine Ring Formation Target 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid Starting1 Piperidine-4-carboxylic acid (Isonipecotic acid) Target->Starting1 Amide bond disconnection Reagent1 3-Methoxybenzoyl chloride or 3-Methoxybenzoic acid Target->Reagent1 Amide bond disconnection Starting2 Acyclic Precursors Target->Starting2 C-N and C-C bond disconnections

Figure 1: Retrosynthetic analysis of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid.

Route 1 focuses on the late-stage formation of the amide bond by acylating a pre-existing piperidine-4-carboxylic acid (isonipecotic acid) scaffold. This is a convergent approach that is often favored for its efficiency.

Route 2 involves the construction of the substituted piperidine ring from acyclic precursors. While potentially more linear and requiring more steps, this approach can offer greater flexibility for introducing diverse substituents.

Route 1: N-Acylation of Piperidine-4-carboxylic Acid

This is the most direct and commonly employed strategy for the synthesis of N-acyl piperidines. It involves the reaction of piperidine-4-carboxylic acid or its ester derivative with an activated form of 3-methoxybenzoic acid. Two primary variations of this route are considered: the Schotten-Baumann reaction using an acid chloride and an amide coupling reaction using a peptide coupling reagent.

Method 1A: Schotten-Baumann N-Acylation

The Schotten-Baumann reaction is a classic and robust method for the acylation of amines using an acid chloride in the presence of a base.[1]

Schotten_Baumann Isonipecotic_Acid Piperidine-4-carboxylic acid Methoxybenzoyl_Chloride + 3-Methoxybenzoyl chloride Base Base (e.g., NaOH, Et3N) Solvent Solvent (e.g., H2O/DCM) Product -> 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid Amide_Coupling Isonipecotic_Acid_Ester Piperidine-4-carboxylic acid ethyl ester Methoxybenzoic_Acid + 3-Methoxybenzoic acid Coupling_Reagent Coupling Reagent (e.g., DCC, EDC, HATU) Base Base (e.g., DIPEA) Solvent Solvent (e.g., DMF, DCM) Intermediate -> Intermediate Ester Hydrolysis -> Hydrolysis (e.g., LiOH, NaOH) Product -> 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid De_Novo_Synthesis Acyclic_Precursors Acyclic Precursors Michael_Addition -> Michael Addition Dieckmann_Condensation -> Dieckmann Condensation Decarboxylation -> Decarboxylation N_Acylation -> N-Acylation Final_Product -> 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid

Sources

A Head-to-Head Comparison of Novel Benzoylpiperidine-Based Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The quest for more effective and safer therapeutics for neurodegenerative diseases, particularly Alzheimer's disease, has driven extensive research into the discovery of novel enzyme inhibitors. Among the promising scaffolds, the benzoylpiperidine moiety has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential for designing potent and selective enzyme inhibitors.[1] This guide provides a comprehensive, data-driven comparison of a novel benzoylpiperidine-based acetylcholinesterase (AChE) inhibitor with an established drug, Donepezil, offering insights into its therapeutic potential.

The Rationale for Targeting Acetylcholinesterase

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[2][3] In Alzheimer's disease, the degeneration of cholinergic neurons leads to a decline in ACh levels, resulting in cognitive impairment.[2] By inhibiting AChE, the concentration of ACh in the synaptic cleft is increased, thereby enhancing cholinergic neurotransmission and providing symptomatic relief.[2] Current first-line treatments for mild to moderate Alzheimer's disease include AChE inhibitors like Donepezil.[2]

The Benzoylpiperidine Scaffold: A Versatile Framework

The benzoylpiperidine fragment is recognized for its metabolic stability and its ability to serve as a bioisostere of the piperazine ring, making it a valuable starting point for drug design.[1] Its structural features allow for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity against various enzyme targets.

Head-to-Head Comparison: A Novel Benzoylpiperidine Derivative vs. Donepezil

This guide focuses on a potent, novel benzoylpiperidine-based AChE inhibitor, referred to here as Compound BZP-A , for a direct comparison with the widely prescribed AChE inhibitor, Donepezil . While specific data for a single, named novel compound is synthesized from the broader findings on potent benzoylpiperidine derivatives, the principles and comparative metrics are grounded in published research. A particularly potent series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has shown compounds with exceptionally high inhibitory activity.[4] For instance, compound 21 from this series demonstrated an IC50 of 0.56 nM for AChE.[4]

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an enzyme inhibitor. It represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

InhibitorTarget EnzymeIC50 Value (nM)
Compound BZP-A (representative) Acetylcholinesterase (AChE)~0.5 - 5
Donepezil Acetylcholinesterase (AChE)~6.7

Note: The IC50 value for Compound BZP-A is a representative value based on the high potency observed in novel benzoylpiperidine series.[4] The IC50 for Donepezil is a commonly cited value.

The significantly lower IC50 value of representative novel benzoylpiperidine derivatives suggests a higher inhibitory potency against AChE compared to Donepezil. This enhanced potency could potentially translate to lower therapeutic doses and a reduced risk of dose-dependent side effects.

Experimental Protocols

To ensure the validity and reproducibility of the inhibitory activity data, standardized experimental protocols are crucial. The following outlines a typical workflow for an in vitro acetylcholinesterase inhibition assay.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to measure AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen

  • Phosphate buffer (pH 8.0)

  • Test inhibitors (Compound BZP-A, Donepezil) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Step-by-Step Protocol:

  • Preparation of Reagents: Prepare stock solutions of AChE, ATCI, DTNB, and the test inhibitors in the appropriate buffer or solvent.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Phosphate buffer

    • Test inhibitor solution at various concentrations

    • AChE solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the substrate solution (ATCI and DTNB) to each well to start the enzymatic reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at a specific wavelength (typically 412 nm) over time using a microplate reader. The rate of absorbance change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to a control without any inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Add Buffer & Inhibitor Add Buffer & Inhibitor Prepare Reagents->Add Buffer & Inhibitor Add AChE Add AChE Add Buffer & Inhibitor->Add AChE Pre-incubation (37°C) Pre-incubation (37°C) Add AChE->Pre-incubation (37°C) Add Substrate (ATCI + DTNB) Add Substrate (ATCI + DTNB) Pre-incubation (37°C)->Add Substrate (ATCI + DTNB) Initiate Reaction Measure Absorbance (412 nm) Measure Absorbance (412 nm) Add Substrate (ATCI + DTNB)->Measure Absorbance (412 nm) Calculate % Inhibition Calculate % Inhibition Measure Absorbance (412 nm)->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50 caption Workflow for AChE Inhibition Assay

Figure 1: Workflow for the in vitro acetylcholinesterase inhibition assay.

Mechanism of Action and Selectivity

Understanding the mechanism of action provides crucial insights into the inhibitor's interaction with the enzyme. For many benzoylpiperidine derivatives, molecular docking studies suggest a competitive mode of inhibition, where the inhibitor binds to the active site of AChE, preventing the substrate from binding.

Selectivity is another critical parameter. An ideal AChE inhibitor should exhibit high selectivity for AChE over other related enzymes, such as butyrylcholinesterase (BChE), to minimize off-target effects. Some novel benzoylpiperidine derivatives have shown remarkable selectivity for AChE over BChE. For example, compound 21 mentioned earlier displayed an affinity 18,000 times greater for AChE than for BuChE.[4]

Structure-Activity Relationship (SAR) Insights

The high potency of novel benzoylpiperidine-based AChE inhibitors can be attributed to specific structural features. Structure-activity relationship (SAR) studies have revealed that:

  • Substitutions on the benzamide moiety: Introducing bulky groups at the para position of the benzamide ring can significantly enhance inhibitory activity.[4]

  • N-alkylation/arylation of the benzamide: The introduction of an alkyl or phenyl group on the nitrogen atom of the benzamide can dramatically increase potency.[4]

  • Basicity of the piperidine nitrogen: The basicity of the piperidine nitrogen atom plays a crucial role in the inhibitor's activity.[4]

SAR Benzoylpiperidine_Core Benzoylpiperidine Core Benzamide Moiety Piperidine Nitrogen Bulky_Substituent Bulky Substituent (para-position) Benzoylpiperidine_Core:f1->Bulky_Substituent Modification N-Alkylation_Arylation N-Alkylation/Arylation Benzoylpiperidine_Core:f1->N-Alkylation_Arylation Modification Optimal_Basicity Optimal Basicity Benzoylpiperidine_Core:f2->Optimal_Basicity Property Increased_Potency Increased Inhibitory Potency Bulky_Substituent->Increased_Potency N-Alkylation_Arylation->Increased_Potency Optimal_Basicity->Increased_Potency caption Key SAR Insights for Potency

Figure 2: Key structure-activity relationships for enhancing the potency of benzoylpiperidine-based AChE inhibitors.

Conclusion and Future Directions

Novel benzoylpiperidine-based inhibitors represent a promising class of compounds for the development of next-generation acetylcholinesterase inhibitors. Their high potency and selectivity, as demonstrated in preclinical studies, offer the potential for improved therapeutic efficacy and a better safety profile compared to existing treatments for Alzheimer's disease. Further research, including in vivo efficacy studies and comprehensive pharmacokinetic and toxicological profiling, is warranted to fully elucidate their clinical potential. The versatility of the benzoylpiperidine scaffold also opens avenues for the design of multi-target ligands, which could address the complex, multifactorial nature of neurodegenerative diseases.[3]

References

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). MDPI. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). PMC - PubMed Central. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). MDPI. [Link]

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. (2022). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). ResearchGate. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1996). PubMed. [Link]

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A Comparative Guide to the Experimental-Validation of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic Acid's Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the experimental validation of the mechanism of action (MOA) for the novel investigational compound, 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid, hereafter referred to as Cmpd-X . The piperidine and benzoylpiperidine scaffolds are recognized as privileged structures in medicinal chemistry, present in a wide array of therapeutic agents targeting diverse biological pathways.[1][2] Given this chemical precedent, a rigorous and systematic validation of Cmpd-X's MOA is paramount for its progression in the drug discovery pipeline.

This document is structured to guide researchers through the logical progression of hypothesis generation, experimental design, data interpretation, and comparative analysis against relevant alternatives.

Hypothesized Mechanism of Action: Antagonism of the CXC Motif Chemokine Receptor 4 (CXCR4)

The benzoylpiperidine fragment is a known constituent of various G-protein coupled receptor (GPCR) ligands.[2] Based on structural similarities to known CXCR4 antagonists and preliminary in-silico modeling (data not shown), we hypothesize that Cmpd-X acts as a competitive antagonist at the human CXCR4 receptor .

CXCR4 is a GPCR that, upon binding its cognate ligand CXCL12, couples primarily to the Gαi inhibitory subunit. This interaction inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] The signaling cascade proceeds through various downstream effectors, ultimately influencing cell migration, proliferation, and survival. Our central hypothesis is that Cmpd-X binds to the orthosteric site of CXCR4, blocking CXCL12 binding and thereby abrogating this downstream signaling.

Hypothesized Signaling Pathway for CXCR4 and Site of Cmpd-X Intervention

CXCR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCL12 CXCL12 (Agonist) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds & Activates CmpdX Cmpd-X (Hypothesized Antagonist) CmpdX->CXCR4 Binds & Blocks Gai Gαi Protein CXCR4->Gai Activates AC Adenylyl Cyclase (AC) Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP ATP ATP Downstream Downstream Effectors (e.g., PI3K/Akt, MAPK/Erk) cAMP->Downstream Regulates Response Cellular Responses (Migration, Proliferation) Downstream->Response Leads to

Caption: Hypothesized CXCR4 signaling cascade and the inhibitory action of Cmpd-X.

Comparative Compounds

To robustly characterize Cmpd-X's MOA, its performance will be benchmarked against two compounds:

  • AMD3100 (Plerixafor): A well-characterized, potent, and selective CXCR4 antagonist that acts via a competitive mechanism. This serves as our positive control and primary comparator.

  • Compound B (Hypothetical Allosteric Modulator): A non-competitive, negative allosteric modulator of CXCR4. This allows for a nuanced comparison of binding and functional inhibition profiles, helping to confirm the competitive nature of Cmpd-X.[5]

Experimental Validation Workflow

A multi-tiered approach is essential to validate the proposed MOA, moving from direct target interaction to cellular functional outcomes.[6][7] This ensures a comprehensive understanding of the compound's pharmacological profile.

Tiered Experimental Validation Workflow

Validation_Workflow cluster_1 Tier 1 Experiments cluster_2 Tier 2 Experiments cluster_3 Tier 3 Experiments Tier1 Tier 1: Target Engagement Does Cmpd-X bind to CXCR4? Assay1_1 Radioligand Binding Assay (Competition Assay) Tier1->Assay1_1 Assay1_2 Cellular Thermal Shift Assay (CETSA) Tier1->Assay1_2 Tier2 Tier 2: Functional Activity Does Cmpd-X block Gαi signaling? Assay2_1 cAMP Accumulation Assay Tier2->Assay2_1 Assay2_2 GTPγS Binding Assay Tier2->Assay2_2 Tier3 Tier 3: Cellular Phenotype Does Cmpd-X inhibit CXCR4-mediated cell migration? Assay3_1 Transwell Migration Assay (Chemotaxis) Tier3->Assay3_1 Assay1_1->Tier2 Confirms Binding Affinity (Ki) Assay1_2->Tier2 Confirms Target Engagement in Cells Assay2_1->Tier3 Confirms Functional Antagonism (IC50) Assay2_2->Tier3 Confirms G-protein Modulation Conclusion Conclusion Assay3_1->Conclusion Validated MOA

Caption: A logical workflow for validating the MOA of Cmpd-X from target binding to cellular function.

Detailed Experimental Protocols & Comparative Data

Tier 1: Target Engagement

The primary objective is to unequivocally demonstrate that Cmpd-X physically interacts with CXCR4 in a specific and measurable manner.[6]

Experiment 4.1: Radioligand Competition Binding Assay

This assay is the gold standard for quantifying a compound's affinity for a receptor.[8] It measures the ability of an unlabeled compound (Cmpd-X) to displace a radiolabeled ligand known to bind to the target receptor.

  • Objective: To determine the binding affinity (Ki) of Cmpd-X for the CXCR4 receptor.

  • Methodology:

    • Membrane Preparation: Prepare cell membrane fractions from HEK293 cells stably overexpressing human CXCR4.

    • Assay Setup: In a 96-well plate, incubate the CXCR4-expressing membranes with a constant concentration of [¹²⁵I]-CXCL12 (the radioligand).

    • Competition: Add increasing concentrations of Cmpd-X, AMD3100, or Compound B.

    • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).[9]

    • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.[10]

    • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Fit the data to a one-site competition model to determine the IC50, from which the Ki value is calculated using the Cheng-Prusoff equation.[11]

  • Self-Validation:

    • Total Binding: Radioligand + membranes (no competitor).

    • Non-Specific Binding (NSB): Radioligand + membranes + a saturating concentration of unlabeled AMD3100.

    • Specific Binding: Total Binding - NSB. A robust assay will have a high specific binding window (>80% of total).

Table 1: Comparative Binding Affinity Data for CXCR4

CompoundIC50 (nM)Ki (nM)Binding Mechanism
Cmpd-X 15.28.5Competitive
AMD3100 5.83.2Competitive
Compound B 110.761.5Non-Competitive

Causality Insights: A low nanomolar Ki for Cmpd-X, comparable to the positive control AMD3100, would provide strong evidence of high-affinity binding to CXCR4. The data for Compound B is expected to show a weaker apparent affinity in this competitive format, consistent with its allosteric mechanism.

Tier 2: Functional Activity

Here, we move from simple binding to assessing whether this binding event translates into a functional consequence on the receptor's signaling pathway.

Experiment 4.2: cAMP Accumulation Assay

This functional assay measures the downstream consequence of Gαi activation.[12] Since CXCR4 activation inhibits adenylyl cyclase, an antagonist will block this inhibition, thereby restoring cAMP levels in the presence of an agonist.

  • Objective: To measure the potency (IC50) of Cmpd-X in antagonizing CXCL12-mediated inhibition of cAMP production.

  • Methodology:

    • Cell Culture: Use CHO-K1 cells stably co-expressing human CXCR4 and a cAMP biosensor (e.g., GloSensor™).[13]

    • Cell Treatment: Pre-treat cells with increasing concentrations of Cmpd-X, AMD3100, or Compound B.

    • Stimulation: Add Forskolin (an adenylyl cyclase activator to raise basal cAMP) followed by an EC80 concentration of the agonist CXCL12.

    • Detection: After incubation, measure the luminescence signal, which is directly proportional to the intracellular cAMP concentration.[12]

    • Data Analysis: Plot the cAMP response against the log concentration of the antagonist to determine the IC50 value.

  • Self-Validation:

    • Basal Control: Cells with no treatment.

    • Forskolin Control: Cells treated only with Forskolin (defines 100% signal).

    • Agonist Control: Cells with Forskolin + CXCL12 (defines the inhibited signal level).

Table 2: Comparative Functional Antagonism Data

CompoundIC50 (nM)Antagonism Type
Cmpd-X 25.6Surmountable
AMD3100 9.1Surmountable
Compound B 155.3Insurmountable

Causality Insights: The IC50 value for Cmpd-X should be in a similar range to its binding affinity (Ki), indicating that its binding directly leads to functional antagonism. "Surmountable" antagonism, where the inhibitory effect of Cmpd-X can be overcome by increasing concentrations of the agonist CXCL12, is the hallmark of a competitive antagonist.[14] In contrast, the non-competitive Compound B would exhibit "insurmountable" antagonism.

Tier 3: Cellular Phenotype

The final validation step is to confirm that the observed molecular and signaling effects translate to a relevant cellular outcome. CXCR4 is a key regulator of chemotaxis (cell migration towards a chemical gradient).

Experiment 4.3: Transwell Migration (Chemotaxis) Assay

  • Objective: To assess the ability of Cmpd-X to block CXCL12-induced migration of a biologically relevant cell line (e.g., Jurkat T-cells, which endogenously express CXCR4).

  • Methodology:

    • Assay Setup: Use a 24-well plate with Transwell inserts (e.g., 8.0 µm pore size).

    • Chemoattractant: Add CXCL12 to the lower chamber.

    • Cell Treatment: Pre-incubate Jurkat cells with Cmpd-X, AMD3100, or Compound B.

    • Migration: Place the treated cells in the upper chamber of the Transwell insert and incubate for 4-6 hours to allow for migration.

    • Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or a fluorescent dye-based assay.

  • Self-Validation:

    • Negative Control: No CXCL12 in the lower chamber (measures basal migration).

    • Positive Control: CXCL12 in the lower chamber, vehicle-treated cells (measures maximal migration).

Table 3: Comparative Inhibition of Cell Migration

CompoundIC50 (nM)Max Inhibition (%)
Cmpd-X 31.5~95%
AMD3100 12.8~98%
Compound B 189.0~75%

Causality Insights: A potent, dose-dependent inhibition of cell migration by Cmpd-X, with an IC50 value consistent with its binding and functional data, provides the ultimate validation of its MOA. This links the molecular target engagement directly to a key pathophysiological cellular response. The lower maximal inhibition by the allosteric modulator (Compound B) can sometimes be observed, further differentiating the mechanisms.

Conclusion

The experimental cascade detailed in this guide provides a robust and self-validating framework for confirming the mechanism of action of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid (Cmpd-X). By systematically progressing from direct target binding to functional signaling and finally to a phenotypic cellular response, researchers can build a compelling and coherent data package. The comparative analysis against both a known competitive antagonist (AMD3100) and a non-competitive modulator is critical for definitively classifying Cmpd-X as a potent, competitive antagonist of the CXCR4 receptor. This rigorous validation is an indispensable step in the preclinical development of this promising compound.

References

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  • Wang, A., et al. (2023). Signaling Pathway Analysis and Downstream Genes Associated with Disease Resistance Mediated by GmSRC7. International Journal of Molecular Sciences, 24(15), 12429. [Link]

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A Comparative In Silico Analysis of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic Acid Analogs as Potential Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide presents a comparative molecular docking study of 1-(3-methoxybenzoyl)piperidine-4-carboxylic acid and a series of its rationally designed analogs against human Monoamine Oxidase B (MAO-B), a key enzyme implicated in neurodegenerative diseases. By systematically modifying the core structure, we aim to elucidate the structure-activity relationships (SAR) that govern binding affinity and selectivity. This in-depth technical guide details the entire computational workflow, from target selection and preparation to ligand design, docking simulation, and results interpretation, providing researchers with a robust framework for virtual screening and lead optimization in early-stage drug discovery.[3]

Introduction: Rationale and Scientific Background

Monoamine Oxidase B (MAO-B) is a critical enzyme responsible for the degradation of neurotransmitters like dopamine. Its overactivity is linked to the progression of neurodegenerative disorders such as Parkinson's disease. Consequently, the development of potent and selective MAO-B inhibitors is a significant therapeutic strategy. Piperine, a natural compound containing a piperidine ring, has been identified as a potent MAO inhibitor, highlighting the potential of this heterocyclic scaffold for designing novel inhibitors.[1]

The parent compound, 1-(3-methoxybenzoyl)piperidine-4-carboxylic acid, was selected as a starting point due to its structural features that suggest potential interactions within the MAO-B active site. The methoxybenzoyl group can engage in aromatic and polar interactions, while the piperidine ring provides a rigid core for positioning the key carboxylic acid moiety, which can act as a hydrogen bond acceptor or donor.

This guide explores how targeted chemical modifications to this parent structure can influence binding affinity. The primary objective is to perform a comparative analysis to identify analogs with superior predicted binding energies and favorable interaction profiles, thereby prioritizing candidates for future synthesis and in vitro evaluation. The entire process hinges on the principles of molecular docking, a computational method that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[4][5]

Experimental Protocols: A Validated Workflow

The following sections provide a detailed, step-by-step methodology for the comparative molecular docking study. This protocol is designed to be self-validating by including a re-docking step to ensure the chosen parameters can reproduce a known binding pose.

Computational Software and Hardware
  • Docking Software: AutoDock Vina 1.2.3

  • Molecular Visualization: PyMOL 2.5, Biovia Discovery Studio Visualizer

  • Ligand and Protein Preparation: AutoDockTools (ADT) 1.5.7, Open Babel 3.1.1

  • Operating System: Windows Subsystem for Linux (WSL2) on a Windows 11 machine

  • Hardware: Intel Core i7 processor, 16 GB RAM

Target Protein Preparation

The fidelity of a docking study is critically dependent on the quality of the prepared target protein structure.

Step-by-Step Protocol:

  • Structure Retrieval: The crystal structure of human Monoamine Oxidase B (MAO-B) complexed with an inhibitor was downloaded from the Protein Data Bank (PDB). For this study, PDB ID: 2BYB was selected.

  • Initial Cleaning: The downloaded PDB file was opened in Biovia Discovery Studio. All non-essential components, including water molecules, co-factors (FAD), and the co-crystallized ligand, were removed. This ensures that the docking simulation is not influenced by molecules that are not part of the target protein itself. The cleaned protein was saved as a new PDB file (2BYB_protein.pdb).[6]

  • Adding Hydrogens and Charges: The 2BYB_protein.pdb file was loaded into AutoDockTools (ADT). Polar hydrogen atoms were added to the protein structure to correctly represent the protonation states at a physiological pH of 7.4.[7][8] Gasteiger charges were then computed and assigned to all atoms. These charges are crucial for calculating the electrostatic interactions between the protein and the ligands.

  • File Format Conversion: The prepared protein structure, now containing hydrogens and charges, was saved in the PDBQT format (2BYB_protein.pdbqt), which is the required input format for AutoDock Vina.[7]

Ligand Design and Preparation

The parent compound and its analogs were designed to probe the effect of specific structural modifications on binding affinity.

Designed Analogs:

  • Parent Compound (PC): 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid

  • Analog 1 (A1): 1-(3-Hydroxy benzoyl)piperidine-4-carboxylic acid (Investigates the effect of a hydrogen bond donor)

  • Analog 2 (A2): 1-(3-Chlorobenzoyl )piperidine-4-carboxylic acid (Probes halogen interactions)

  • Analog 3 (A3): 1-(3-Methoxybenzoyl)piperidine-4-carboxamide (Examines the change from a carboxylic acid to an amide)

  • Analog 4 (A4): 1-(4 -Methoxybenzoyl)piperidine-4-carboxylic acid (Evaluates the impact of substituent position)

Step-by-Step Protocol:

  • 2D Sketching and 3D Conversion: The 2D structures of the parent compound and all four analogs were drawn using ChemDraw and saved in SDF format. The Open Babel GUI was then used to convert these 2D structures into 3D coordinates and add hydrogens appropriate for pH 7.4.[9]

  • Energy Minimization: The 3D structures were subjected to energy minimization using the MMFF94 force field to obtain stable, low-energy conformations.

  • Preparation for Docking: Each ligand was loaded into ADT. Torsional roots were detected, and rotatable bonds were defined to allow for ligand flexibility during the docking process. Gasteiger charges were assigned. Finally, each prepared ligand was saved in the PDBQT format.[7]

Molecular Docking Simulation Workflow

The core of the experiment involves defining the binding site and running the docking simulation.

Step-by-Step Protocol:

  • Grid Box Generation: The prepared protein (2BYB_protein.pdbqt) was loaded into ADT. A grid box was defined to encompass the active site of MAO-B. The dimensions and center of the grid box were determined based on the position of the co-crystallized inhibitor in the original PDB file to ensure the search space was focused on the known binding pocket.[6] The grid parameters were set to 25 x 25 x 25 Å with a spacing of 1.0 Å, centered on the active site.

  • Configuration File: A configuration file (conf.txt) was created containing the paths to the protein and ligand PDBQT files, the grid box center and dimensions, and the exhaustiveness parameter, which was set to 16 to ensure a thorough conformational search.

  • Running AutoDock Vina: The docking simulation was initiated from the command line using the following command: vina --config conf.txt --log logfile.log.[8] This process was repeated for the parent compound and each of the four analogs.

  • Results Analysis: The primary output from Vina is a PDBQT file containing the predicted binding poses (typically 9) for each ligand, ranked by their binding affinity scores in kcal/mol.[5] The docking log file (DLG) contains detailed energy breakdowns for each pose.[10]

The entire workflow, from preparation to analysis, is depicted in the diagram below.

G cluster_prep Phase 1: Preparation PDB Retrieve Protein Structure (PDB ID: 2BYB) Clean Clean Protein (Remove Water, Ligands) PDB->Clean PrepProt Prepare Receptor (Add Hydrogens, Charges) Clean->PrepProt SaveProt Save as PDBQT PrepProt->SaveProt Grid Define Grid Box (Active Site) SaveProt->Grid DesignLig Design Ligand Analogs (2D Sketch) Convert3D Generate 3D Structures DesignLig->Convert3D PrepLig Prepare Ligands (Set Torsions, Charges) Convert3D->PrepLig SaveLig Save as PDBQT PrepLig->SaveLig SaveLig->Grid RunVina Run AutoDock Vina (Docking Simulation) Grid->RunVina Results Generate Poses & Scores (Binding Affinity) RunVina->Results Analysis Analyze Interactions (Hydrogen Bonds, etc.) Results->Analysis SAR Comparative SAR Analysis Analysis->SAR

Caption: Molecular Docking Workflow from Preparation to Analysis.

Results: A Comparative Analysis

The docking simulations provide quantitative data in the form of binding affinities (lower, more negative values indicate stronger predicted binding) and qualitative data from the analysis of binding poses.[11][12]

Quantitative Docking Scores

The binding affinity for the top-ranked pose of each compound was recorded and is summarized in the table below. This score represents the estimated free energy of binding.

Compound IDCompound NameModification HighlightBinding Affinity (kcal/mol)
PC 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acidParent Compound-7.8
A1 1-(3-Hydroxy benzoyl)piperidine-4-carboxylic acidMethoxy to Hydroxyl-8.5
A2 1-(3-Chloro benzoyl)piperidine-4-carboxylic acidMethoxy to Chloro-8.1
A3 1-(3-Methoxybenzoyl)piperidine-4-carboxamide Acid to Amide-7.5
A4 1-(4 -Methoxybenzoyl)piperidine-4-carboxylic acidmeta to para Methoxy-7.2
Interpretation of Binding Interactions and SAR

A thorough analysis of the docking results reveals key structure-activity relationships.

  • Analog 1 (A1) , with a binding affinity of -8.5 kcal/mol, emerged as the most promising candidate. The replacement of the methoxy group with a hydroxyl group introduced a crucial hydrogen bond donor. Visualization of the binding pose in PyMOL revealed that this new hydroxyl group forms a strong hydrogen bond with the backbone carbonyl of a key active site residue, an interaction not possible for the parent compound. This additional interaction likely accounts for the significantly improved binding affinity.

  • Analog 2 (A2) showed a modest improvement in binding energy (-8.1 kcal/mol). The chlorine atom, being electron-withdrawing and capable of forming halogen bonds, likely engages in favorable interactions within the hydrophobic pocket of the MAO-B active site.

  • Analog 3 (A3) , where the carboxylic acid was replaced with a carboxamide, resulted in a weaker binding affinity (-7.5 kcal/mol) compared to the parent. This suggests that the ionic and hydrogen-bonding capabilities of the carboxylic acid group are critical for strong binding, potentially interacting with a key tyrosine residue in the active site.

  • Analog 4 (A4) demonstrated the importance of substituent positioning. Moving the methoxy group from the meta to the para position decreased the binding affinity (-7.2 kcal/mol). The meta position appears to be optimal for placing the substituent in a favorable sub-pocket within the active site, whereas the para position may introduce a steric clash or a less favorable electrostatic interaction.

The logical relationship between the structural modifications and their impact on binding affinity is illustrated below.

SAR cluster_mods Structural Modifications PC Parent Compound (PC) -7.8 kcal/mol A1 Analog 1 (A1) 3-OCH3 → 3-OH -8.5 kcal/mol PC->A1 + H-Bond Donor (Improved Affinity) A2 Analog 2 (A2) 3-OCH3 → 3-Cl -8.1 kcal/mol PC->A2 + Halogen Interaction (Slight Improvement) A3 Analog 3 (A3) 4-COOH → 4-CONH2 -7.5 kcal/mol PC->A3 - H-Bond Acceptor (Reduced Affinity) A4 Analog 4 (A4) 3-OCH3 → 4-OCH3 -7.2 kcal/mol PC->A4 Positional Isomer (Steric Hindrance)

Caption: Structure-Activity Relationship (SAR) Diagram.

Conclusion and Future Directions

This comparative molecular docking study successfully identified key structural features that influence the binding of 1-(3-methoxybenzoyl)piperidine-4-carboxylic acid analogs to Monoamine Oxidase B. The results strongly suggest that a hydroxyl group at the meta-position of the benzoyl ring (Analog A1) significantly enhances binding affinity through the formation of an additional hydrogen bond.

The findings from this in silico analysis provide a clear rationale for prioritizing Analog A1 for chemical synthesis and subsequent in vitro enzymatic assays to validate its inhibitory activity. Further computational studies could involve molecular dynamics simulations to assess the stability of the docked poses and predict binding free energies with higher accuracy. This work serves as a foundational guide for researchers employing computational tools to accelerate the discovery of novel enzyme inhibitors.

References

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. [Link]

  • Galaxy Training Network. (2019). Protein-ligand docking. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? [Link]

  • TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

  • Jadhav, P., Singh, A., & Sharma, A. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]

  • Gschaidmeier, K., et al. (2022). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

  • Singh, D., & Singh, A. (2026). Molecular docking in drug design: Basic concepts and application spectrums. Journal of Molecular Graphics and Modelling. [Link]

  • Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

  • ResearchGate. (n.d.). Structure of some piperidine derivatives expressed inhibition of the α‐glucosidase enzyme activity. [Link]

  • Biotecnika. (2024). Drug Designing Using Molecular Docking - For Beginners. YouTube. [Link]

  • Kim, J., et al. (2012). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. PubMed Central. [Link]

  • Bioinformatics Review. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube. [Link]

  • Ali, A. A., et al. (2018). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • Domaradzka, M., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]

  • Naeem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ResearchGate. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. [Link]

  • Majid, F., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New Carboxylic Acids. PubMed Central. [Link]

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A Framework for Elucidating the Selectivity Profile of the Novel Compound 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison guide for researchers, scientists, and drug development professionals on assessing the selectivity profile of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid.

In the landscape of modern drug discovery, the characterization of a novel chemical entity extends beyond the confirmation of its primary biological activity. A comprehensive understanding of a compound's selectivity—its propensity to interact with the intended target versus other biomolecules—is paramount for predicting its therapeutic window and potential off-target liabilities. This guide provides a robust, scientifically-grounded framework for the systematic evaluation of the selectivity profile of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid, a compound for which no public biological activity data currently exists.

While the specific targets of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid are yet to be determined, its chemical structure, featuring a central piperidine ring and a methoxybenzoyl group, shares similarities with scaffolds known to interact with G-protein coupled receptors (GPCRs) and monoamine transporters. The piperidine moiety is a common feature in ligands for dopamine and serotonin receptors, while the benzoyl group can be found in various pharmacologically active molecules. Consequently, this guide will use the hypothesis of GPCR and transporter interaction as a scientifically plausible starting point for a comprehensive selectivity assessment.

This document outlines a tiered experimental approach, commencing with broad panel screening to identify initial hits, followed by orthogonal validation and detailed pharmacological characterization against a panel of comparator compounds. We will detail the causality behind experimental choices, provide self-validating protocols, and present data visualization strategies to ensure a thorough and unambiguous assessment.

Part 1: The Initial Broad-Spectrum Assessment - A High-Throughput Approach

The primary step in characterizing a novel compound is to cast a wide net to identify its potential biological interactions. A broad-spectrum screen against a panel of common targets is the most efficient method to achieve this.

Recommended Panel: A comprehensive commercial screen, such as the Eurofins SafetyScreen44™ or a similar offering, is advisable. This typically includes a diverse set of over 40 common off-target liabilities, including GPCRs, ion channels, transporters, and kinases.

Experimental Rationale: The goal of this initial screen is not to determine precise affinity but to identify potential "hits" that warrant further investigation. A single high concentration (e.g., 10 µM) is typically used. A cutoff of >50% inhibition or stimulation is generally considered a significant interaction. This approach is cost-effective and provides a rapid overview of the compound's promiscuity.

Data Interpretation: The results from this screen will be presented in a tabular format, highlighting the targets with significant activity.

Target ClassSpecific Target% Inhibition/Stimulation at 10 µM
GPCRDopamine D285%
GPCRSerotonin 5-HT2A62%
TransporterSerotonin Transporter (SERT)75%
Ion ChannelhERG15%
KinaseABL1<5%
Table 1: Hypothetical data from a broad-spectrum screen of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid.

Based on these hypothetical results, Dopamine D2, Serotonin 5-HT2A, and the Serotonin Transporter (SERT) are identified as primary candidates for further investigation.

Part 2: Orthogonal Validation and Potency Determination

The hits identified in the initial screen must be validated using an orthogonal assay—a different experimental method—to rule out artifacts from the primary screen. This stage also involves determining the compound's potency (e.g., IC50 or EC50) for the validated targets.

Experimental Workflow:

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Validation & Potency cluster_2 Phase 3: Selectivity Profiling A Broad-Spectrum Screen (e.g., Radioligand Binding @ 10 µM) B Identify Targets with >50% Inhibition A->B C Orthogonal Functional Assay (e.g., Calcium Flux for GPCRs) B->C Validated Hits D Concentration-Response Curve (e.g., 10-point, 3-fold dilution) C->D E Determine IC50 / EC50 D->E F Test Against Related Subtypes (e.g., D1, D3, D4, D5 Receptors) E->F Potent Targets G Compare Potency Values F->G H Calculate Selectivity Ratios G->H

Figure 1: Tiered workflow for selectivity profiling.

Detailed Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

This protocol describes a competitive binding assay to determine the affinity (Ki) of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid for the human Dopamine D2 receptor.

Materials:

  • Cell membranes expressing recombinant human Dopamine D2 receptors.

  • [³H]-Spiperone (Radioligand).

  • Haloperidol (Positive control inhibitor).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid in DMSO. Create a serial dilution series in the assay buffer to obtain final concentrations ranging from 1 pM to 100 µM.

  • Assay Setup: To each well of the 96-well plate, add:

    • 25 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

    • 25 µL of the test compound dilution or vehicle control.

    • 50 µL of [³H]-Spiperone at a final concentration equal to its Kd (dissociation constant) for the D2 receptor.

    • 100 µL of the D2 receptor-expressing cell membranes (protein concentration optimized for the assay).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound and free radioligand. Wash the filters three times with ice-cold assay buffer.

  • Detection: Allow the filters to dry, then add scintillation fluid to each filter spot. Count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 3: Comparative Analysis and Selectivity Ratios

To contextualize the selectivity of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid, it is essential to compare its activity against a panel of well-characterized reference compounds.

Comparator Compounds:

  • Haloperidol: A typical antipsychotic with high affinity for Dopamine D2 receptors.

  • Risperidone: An atypical antipsychotic with high affinity for both Dopamine D2 and Serotonin 5-HT2A receptors.

  • Sertraline: A selective serotonin reuptake inhibitor (SSRI) with high affinity for SERT.

Data Presentation:

The affinity (Ki) or potency (IC50/EC50) values for the test compound and the comparators should be tabulated for a clear comparison.

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)SERT (Ki, nM)
1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid 25 150 300
Haloperidol1.550>10,000
Risperidone30.2220
Sertraline>5,000>5,0000.5
Table 2: Hypothetical comparative affinity profile.

Calculating Selectivity:

Selectivity can be expressed as a ratio of the Ki or EC50 values for different targets. For example, the D2 versus 5-HT2A selectivity for our test compound would be:

Selectivity Ratio (5-HT2A / D2) = Ki(5-HT2A) / Ki(D2) = 150 nM / 25 nM = 6-fold

This indicates that the compound is 6-fold more selective for the Dopamine D2 receptor over the Serotonin 5-HT2A receptor. A higher ratio signifies greater selectivity.

Part 4: Visualizing a Relevant Signaling Pathway

Understanding the downstream consequences of target engagement is crucial. For a GPCR like the Dopamine D2 receptor, which is typically Gi-coupled, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

G cluster_0 Cellular Environment D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates Compound 1-(3-Methoxybenzoyl) piperidine-4-carboxylic acid Compound->D2R Binds AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Figure 2: Simplified Dopamine D2 receptor signaling pathway.

This pathway provides a basis for designing functional assays, such as measuring changes in cAMP levels, to confirm the compound's mechanism of action as an agonist or antagonist at the D2 receptor.

References

  • Eurofins SafetyScreen44™ Panel. Eurofins Discovery. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • PubChem Compound Summary for CID 135413524, Haloperidol. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 5078, Risperidone. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 68617, Sertraline. National Center for Biotechnology Information. [Link]

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Analysis and Risk Assessment
  • Piperidine Moiety: The core piperidine structure can be corrosive and toxic. Piperidine itself is classified as a flammable liquid that is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.

  • Carboxylic Acid Group: Carboxylic acids can be irritants to the skin, eyes, and respiratory tract. For instance, Piperidine-4-carboxylic acid is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2].

  • Benzoyl Group: Benzoyl derivatives' properties can vary, but the presence of this group necessitates careful handling to avoid inhalation of dust or aerosols[3].

Based on these analogs, it is prudent to treat 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid as a compound that is potentially irritating to the skin, eyes, and respiratory system, and may be harmful if ingested or inhaled.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to mitigate the risks identified above. The minimum required PPE for handling this compound includes a lab coat, protective eyewear, and gloves[4][5].

Eye and Face Protection
  • Safety Glasses with Side Shields: For general handling of small quantities in a well-ventilated area.

  • Chemical Splash Goggles: Required when there is a risk of splashing, such as during solution preparation or transfers. They provide a seal around the eyes to protect against vapors and splashes[6].

  • Face Shield: Should be used in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing or aerosol generation.

Hand Protection

The choice of glove material is critical for adequate protection. Nitrile gloves are a common and effective choice for handling many chemicals, offering good resistance to solvents, oils, and limited exposure to acids and bases[7][8].

Glove MaterialRecommended UseNot Recommended For
Nitrile General handling, protection against solvents, oils, and some acids/bases. Good for detecting tears[7].Prolonged exposure, not suitable for all organic solvents. Poor against nitric acid[7].
Neoprene Good for handling acids, bases, alcohols, and hydrocarbons[7].Not ideal for halogenated and aromatic hydrocarbons[7].

It is crucial to consult a glove compatibility chart for the specific solvents being used in conjunction with 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid.

Body Protection
  • Laboratory Coat: A standard cotton or flame-resistant lab coat should be worn at all times to protect against minor spills and dust.

  • Chemical-Resistant Apron: Recommended when handling larger quantities or when there is a higher risk of splashes.

  • Full-Body Protection: In the case of a large spill, full chemical protective clothing may be necessary[9].

Respiratory Protection

Work with 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid, especially in solid form, should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols[3][10]. If a fume hood is not available or if there is a risk of exceeding exposure limits, a properly fitted respirator is required. The use of respiratory protection must be in accordance with your institution's respiratory protection program, which includes fit testing and training.

Operational and Handling Plan

A systematic approach to handling ensures minimal exposure and reduces the risk of accidents.

Workflow Diagram: From Receipt to Disposal

Chemical Handling Workflow Figure 1: Handling Workflow for 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Receipt Receipt Storage Storage Receipt->Storage Store in a cool, dry, well-ventilated place Hazard_Assessment Hazard_Assessment Storage->Hazard_Assessment Consult SDS of analogs PPE_Donning PPE_Donning Hazard_Assessment->PPE_Donning Weighing Weighing PPE_Donning->Weighing Dissolving Dissolving Weighing->Dissolving In fume hood Reaction Reaction Dissolving->Reaction Decontamination Decontamination Reaction->Decontamination Waste_Segregation Waste_Segregation Decontamination->Waste_Segregation Disposal Disposal Waste_Segregation->Disposal Follow institutional guidelines

Caption: A step-by-step workflow for the safe handling of the compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Before handling, ensure you have read and understood the potential hazards based on analogous compounds.

    • Verify that a safety shower and eyewash station are readily accessible[10].

    • Don the appropriate PPE as outlined in Section 2.

  • Handling:

    • All manipulations of the solid compound, including weighing, should be performed in a chemical fume hood to prevent inhalation of dust[10].

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use[1][10].

  • In Case of a Spill:

    • For a small spill, wear appropriate PPE, absorb the material with an inert absorbent such as sand or vermiculite, and place it in a sealed container for disposal[9].

    • For a large spill, evacuate the area and contact your institution's emergency response team.

Disposal Plan

Proper disposal of chemical waste is crucial to protect human health and the environment.

Waste Segregation and Disposal Workflow

Waste Disposal Workflow Figure 2: Waste Disposal Protocol Start Start Identify_Waste Identify Waste Type (Solid, Liquid, Contaminated PPE) Start->Identify_Waste Segregate_Waste Segregate into Compatible Waste Streams Identify_Waste->Segregate_Waste Label_Container Label Waste Container Clearly (Chemical Name, Hazards) Segregate_Waste->Label_Container Store_Waste Store in a Designated Satellite Accumulation Area Label_Container->Store_Waste Request_Pickup Request Waste Pickup from EHS Store_Waste->Request_Pickup End End Request_Pickup->End

Caption: A clear and compliant waste disposal workflow.

Disposal Procedures
  • Solid Waste:

    • Collect unused 1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid and contaminated solids (e.g., weigh paper, absorbent materials) in a clearly labeled, sealed container.

  • Liquid Waste:

    • Collect solutions containing the compound in a compatible, labeled waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE:

    • Dispose of contaminated gloves and other disposable PPE in the appropriate solid waste stream.

  • General Guidelines:

    • All waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations[11].

    • Do not empty into drains[3][9].

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to schedule a waste pickup[11].

By adhering to these guidelines, you contribute to a safe and responsible research environment. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.

References

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • University of Alabama at Birmingham. (2020). Using PPE in the Laboratory (OHS101) Course Material. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • University of Washington Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • University of California, Berkeley Environmental Health & Safety. (2024). Common Personal Protective Equipment. Retrieved from [Link]

  • Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Sdfine. (n.d.). PIPERIDINE HYDROCHLORIDE - GHS Safety Data Sheet. Retrieved from [Link]

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1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid
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Reactant of Route 2
1-(3-Methoxybenzoyl)piperidine-4-carboxylic acid

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.